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  • Product: 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid
  • CAS: 1341562-07-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid: Synthesis, Characterization, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, a novel fluorinated amino acid with significant potential in medicinal chemistry and drug development. Given the nascent stage of research on this specific molecule, this document focuses on the foundational aspects of its synthesis, purification, and detailed characterization. The protocols and insights provided herein are designed to empower researchers to explore its unique properties and applications.

Introduction: The Rising Prominence of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a powerful tool in modern medicinal chemistry.[1][2] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the physicochemical and biological properties of peptides and small molecules. The introduction of fluorinated amino acids can enhance metabolic stability, modulate pKa, improve binding affinity, and alter conformational preferences, making them invaluable for the design of next-generation therapeutics.[3][4] 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid represents a compelling building block, combining the structural features of an α-amino acid with a trifluoromethyl group and a fluorinated phenyl ring, suggesting a unique profile of stability and bioactivity.

Compound Profile

PropertyValueSource
Chemical Name 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid
Molecular Formula C₉H₇F₄NO₂[5]
Molecular Weight 237.15 g/mol [5]
CAS Number 1341562-07-9
Canonical SMILES C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)F[6]
InChI Key FODBVDHNHFAUHN-MRVPVSSYSA-N[6]

Synthesis and Purification

The synthesis of α-trifluoromethyl-α-aryl amino acids typically involves multi-step sequences. A general and effective approach is the asymmetric Strecker synthesis or variations thereof, starting from a suitable ketone precursor.

Representative Synthetic Pathway

A plausible synthetic route to 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is outlined below. This pathway is based on established methods for the synthesis of analogous compounds.[7][8]

Synthesis_Pathway A 3'-Fluoroacetophenone B 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone A->B Trifluoromethylation (e.g., Ruppert-Prakash reagent) C Racemic N-protected amino nitrile B->C Strecker Synthesis (e.g., KCN, NH4Cl, protecting group) D Racemic N-protected amino acid C->D Nitrile Hydrolysis (Acid or Base) E Racemic 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid D->E Deprotection F Enantiomerically Pure Amino Acid E->F Chiral Resolution (e.g., Chiral HPLC)

Caption: A representative synthetic pathway for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid.

Purification and Chiral Resolution

Purification of the final compound can be achieved by standard techniques such as recrystallization or column chromatography. Given the chiral nature of the molecule, separating the enantiomers is crucial for evaluating its biological activity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.[9][10]

Physicochemical Properties and Characterization Protocols

Melting Point

The melting point provides an indication of purity and is influenced by the crystal lattice energy. For amino acids, decomposition can sometimes occur at the melting point.

Experimental Protocol: Melting Point Determination

  • Apparatus: Digital melting point apparatus or Differential Scanning Calorimeter (DSC).

  • Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) and the temperature range over which the solid melts is recorded.

  • For DSC: The onset and peak of the endothermic melting event are recorded.[11]

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The solubility of amino acids is often pH-dependent.

Experimental Protocol: Shake-Flask Method for Solubility Determination [12][13]

  • Materials: The amino acid, purified water, and a series of buffers (pH 1.2, 4.5, 6.8, and 7.4).

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

    • Dilute the filtrate with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.[12]

Acid Dissociation Constant (pKa)

The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions.

Experimental Protocol: Potentiometric Titration for pKa Determination [6][14][15]

  • Apparatus: Calibrated pH meter with an electrode, a burette, and a magnetic stirrer.

  • Sample Preparation: Prepare a solution of the amino acid of known concentration (e.g., 1 mM) in deionized water.

  • Titration:

    • Adjust the initial pH of the solution to a low value (e.g., pH 2) with a standard acid (e.g., 0.1 M HCl).

    • Titrate the solution with a standard base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

    • Continue the titration until a high pH is reached (e.g., pH 12).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated from the pKa values.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Amino Acid in Water B Adjust to low pH with HCl A->B C Titrate with NaOH B->C D Record pH at intervals C->D E Plot pH vs. Volume of NaOH D->E F Determine pKa values from inflection points E->F

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted NMR Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a quartet due to C-F coupling.

  • ¹⁹F NMR: This will be a key spectrum, with expected signals for the trifluoromethyl group and the fluorine atom on the phenyl ring. The chemical shifts will be sensitive to the electronic environment.[3][16]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals based on chemical shifts, coupling constants, and integration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Predicted Mass Spectral Features:

  • High-Resolution MS (HRMS): This will provide a highly accurate mass measurement, confirming the elemental composition (C₉H₇F₄NO₂).

  • Tandem MS (MS/MS): Fragmentation of the parent ion is expected to involve losses of small molecules such as H₂O, CO, and CO₂. Characteristic fragments corresponding to the fluorinated phenyl and trifluoromethyl moieties will also be observed.[17]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use a suitable reversed-phase column with a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).

  • Mass Spectrometry:

    • Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺.

    • Perform MS/MS on the parent ion to obtain the fragmentation pattern.

  • Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Stability Assessment

The stability of a potential drug candidate is a critical parameter. Thermal and chemical stability should be evaluated.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the compound.

Experimental Protocol: TGA/DSC Analysis [18][19]

  • Apparatus: A simultaneous TGA/DSC instrument.

  • Procedure:

    • Place a small, accurately weighed amount of the sample in a crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA: Monitor the weight loss as a function of temperature to determine the decomposition temperature.

    • DSC: Observe endothermic or exothermic events associated with melting or decomposition.

Chemical Stability

The stability of the compound in different pH conditions and in the presence of relevant biological media should be assessed.

Experimental Protocol: pH Stability Study

  • Sample Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., 1.2, 4.5, 7.4).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) for a set period.

  • Analysis: At various time points, withdraw aliquots and analyze the concentration of the parent compound using a validated HPLC method.

  • Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate at each pH.

Conclusion

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a promising, yet underexplored, building block for drug discovery. Its unique combination of a trifluoromethyl group and a fluorinated aromatic ring suggests it may confer advantageous properties to parent molecules. This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this novel amino acid. The experimental protocols outlined herein are designed to be robust and self-validating, providing researchers with the necessary tools to unlock the full potential of this and other novel fluorinated amino acids.

References

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Exploratory

In-Depth Technical Guide: Mechanism of Action of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Enzymology, Medicinal Chemistry, and Pharmacokinetics Executive Summary & Chemical Rationale The compound 2-Amino-3,3,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Enzymology, Medicinal Chemistry, and Pharmacokinetics

Executive Summary & Chemical Rationale

The compound 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a highly specialized, unnatural α -trifluoromethyl amino acid derivative. In modern drug design, the strategic incorporation of fluorine is a well-established method to modify physicochemical properties, enhance metabolic stability, and improve the overall biological activities of pharmacological agents[1].

Structurally, this molecule is engineered with two critical functional domains:

  • The 3-Fluorophenyl Ring (Recognition Motif): The meta-fluoro substitution modulates the electron density and pKa of the aromatic system. This enhances binding affinity via fluorophilic interactions within the hydrophobic pockets of target enzymes that typically process aromatic amino acids (e.g., Aromatic L-amino acid decarboxylase, AADC).

  • The α -Trifluoromethyl Group (Latent Warhead): While chemically stable in isolation, the α -CF₃ group transforms the molecule into a mechanism-based "suicide" inhibitor when processed by Pyridoxal 5'-Phosphate (PLP)-dependent enzymes[2]. Furthermore, compounds in this class serve as versatile precursors for the construction of enantioenriched trifluoromethylated building blocks in advanced drug development[3].

Mechanism of Action: PLP-Dependent Suicide Inhibition

Mechanism-based (suicide) inhibition occurs when an enzyme recognizes an inhibitor as a normal substrate, begins the catalytic cycle, and inadvertently generates a highly reactive electrophile that covalently destroys the enzyme's active site.

For 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, the molecular subversion follows a precise, four-step causality loop:

  • Transimination (Binding): The inhibitor enters the active site. Its α -amino group nucleophilically attacks the internal aldimine (the resting state of the enzyme where PLP is covalently bound to an active-site lysine). This displaces the lysine and forms an external aldimine (PLP-inhibitor Schiff base).

  • Decarboxylation (Activation): The enzyme attempts its standard catalytic step—removing the carboxyl group. This cleavage leaves behind a pair of electrons, generating a resonance-stabilized carbanion known as the quinonoid intermediate .

  • Defluorination (The Trigger): In a natural substrate, this carbanion would simply be protonated. However, the adjacent trifluoromethyl group acts as a powerful electron sink. Driven by the PLP cofactor, the intermediate undergoes an E1cB-like elimination of a fluoride ion ( F− ). This defluorination converts the relatively inert CF₃ group into a highly reactive difluoro-enolimine (a potent Michael acceptor).

  • Covalent Adduction (Inactivation): The active-site lysine (liberated during step 1) or another proximal nucleophile is structurally positioned perfectly to attack this new electrophilic center. The resulting covalent bond irreversibly anchors the inhibitor to the protein backbone, permanently inactivating the enzyme.

Mechanism A Enzyme + Inhibitor B External Aldimine (PLP-Schiff Base) A->B Transimination C Quinonoid Intermediate (Carbanion) B->C Decarboxylation (-CO₂) D Reactive Electrophile (Defluorination) C->D Fluoride Elimination (-F⁻) E Covalent Adduct (Irreversible Inactivation) D->E Nucleophilic Attack (Lysine)

Fig 1. PLP-dependent mechanism-based suicide inhibition pathway.

Quantitative Kinetic Profiling

To validate that 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid functions as a suicide inhibitor rather than a standard competitive inhibitor, researchers must evaluate specific kinetic parameters. Mechanism-based inhibition is characterized by time-dependent, saturation kinetics.

Table 1: Key Kinetic Parameters for Mechanism-Based Inhibition

ParameterSymbolDefinitionMechanistic Significance
Inactivation Constant KI​ The concentration of inhibitor yielding half-maximal inactivation rate.Measures the initial non-covalent binding affinity (analogous to Km​ ).
Max Inactivation Rate kinact​ The maximum pseudo-first-order rate constant of covalent bond formation.Reflects the chemical reactivity of the defluorinated electrophile.
Inhibitory Efficiency kinact​/KI​ The second-order rate constant for the overall inactivation process.Used to rank the potency of different α -CF₃ analogs.
Partition Ratio r The number of catalytic turnovers that occur per inactivation event.A ratio of 0 indicates a perfect suicide inhibitor (1 binding event = 1 dead enzyme).

Note: A self-validating system requires demonstrating that the natural substrate protects the enzyme from inactivation, proving that the inhibitor acts exclusively at the active site.

Experimental Methodologies & Validation Protocols

As a Senior Application Scientist, I emphasize that proving a covalent mechanism requires a self-validating experimental loop. The following protocols detail the exact workflows required to confirm the mechanism of action.

Protocol 1: Time-Dependent Inactivation & Jump-Dilution Assay

Purpose: To differentiate between tight-binding reversible inhibition and true covalent irreversible inhibition.

  • Co-Incubation: Incubate the purified PLP-dependent enzyme (e.g., 10 nM) with varying concentrations of the inhibitor (0.1x to 10x KI​ ) in a physiological buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: At precise time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), extract an aliquot of the reaction mixture.

  • Activity Measurement: Immediately dilute the aliquot into an assay buffer containing a saturating concentration of the natural substrate and measure residual enzyme activity spectrophotometrically. Plot the natural log of residual activity vs. time to extract kobs​ .

  • Jump-Dilution (The Irreversibility Test): Take a fully inactivated enzyme-inhibitor sample and rapidly dilute it 100-fold into a substrate-rich buffer.

    • Causality Check: If the inhibitor is reversible, the massive dilution will force it to dissociate, and enzyme activity will recover over time. If it is a true mechanism-based covalent inhibitor, zero activity will be recovered .

Protocol 2: LC-MS/MS Peptide Mapping

Purpose: To pinpoint the exact amino acid residue modified by the reactive electrophile.

  • Adduct Formation: Incubate the enzyme with a 10-fold molar excess of the inhibitor until <5% activity remains.

  • Denaturation & Reduction: Denature the protein using 8M Urea. Reduce disulfide bonds using 10 mM Dithiothreitol (DTT) for 45 mins at 56°C.

  • Alkylation: Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 mins. Causality Check: Alkylation prevents free cysteines from forming artificial disulfide artifacts during MS analysis.

  • Proteolytic Cleavage: Dilute the urea to <1M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.

  • Mass Spectrometry: Analyze the peptide fragments via high-resolution LC-MS/MS.

  • Data Analysis: Search the spectra for a mass shift corresponding to the inhibitor mass minus the mass of the eliminated leaving groups (e.g., −HF or −CO2​−F− ). The fragmentation pattern (b- and y-ions) will explicitly identify the modified active-site Lysine.

Workflow S1 1. Co-incubation (Enzyme + Inhibitor) S2 2. Kinetic Profiling (Determine k_inact & K_I) S1->S2 S3 3. Jump-Dilution Assay (Verify Irreversibility) S2->S3 S4 4. Proteolytic Digestion (Trypsin Cleavage) S3->S4 S5 5. LC-MS/MS Mapping (Identify Mass Shift) S4->S5 S6 6. Structural Validation (Pinpoint Modified Residue) S5->S6

Fig 2. Experimental workflow for validating mechanism-based covalent inhibition.

Conclusion

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid represents a sophisticated class of mechanism-based inhibitors. By hijacking the inherent catalytic machinery of PLP-dependent enzymes to trigger an E1cB defluorination, it generates a highly localized electrophilic trap. Understanding this precise mechanism of action is critical for researchers utilizing α -trifluoromethyl amino acids either as direct therapeutic suicide inhibitors or as robust building blocks for peptidomimetic drug discovery.

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Foundational

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid crystal structure and stereochemistry

An In-Depth Technical Guide to the Crystallographic and Stereochemical Analysis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid Abstract The strategic incorporation of fluorine into amino acids offers a power...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and Stereochemical Analysis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Abstract

The strategic incorporation of fluorine into amino acids offers a powerful tool for modulating the properties of peptides and proteins, influencing their conformation, stability, and biological activity. The quaternary α-amino acid, 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, is a compound of significant interest due to the combined presence of a trifluoromethyl group and a fluorinated aromatic ring, which can impart unique steric and electronic properties. This guide provides a comprehensive, field-proven methodological framework for the synthesis, purification, and definitive structural characterization of this molecule. While a published crystal structure for this specific compound is not available in open databases, this document outlines the complete experimental workflow required to determine its solid-state structure and resolve its stereochemistry with high fidelity. The protocols described herein are based on established and validated techniques for analogous fluorinated amino acids, ensuring a reliable pathway to achieving high-quality, publishable results.

Part 1: Proposed Synthesis and Generation of Diffraction-Quality Crystals

The primary prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The journey from starting materials to a diffraction-ready crystal is a multi-step process requiring careful planning and execution.

Asymmetric Synthesis Strategy

The synthesis of α-trifluoromethyl-α-aryl amino acids presents a significant challenge due to the difficulty in constructing the sterically hindered quaternary chiral center. A robust approach involves the nucleophilic addition of an organometallic reagent to a chiral imine precursor derived from a trifluoropyruvate.[1] This strategy allows for the stereoselective installation of the aryl group.

A plausible and efficient synthetic route is outlined below:

  • Imine Formation: Methyl 3,3,3-trifluoropyruvate is reacted with a chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol, to form a chiral N-acylimino ester. This step establishes the stereochemical control for the subsequent addition.

  • Grignard Addition: The key C-C bond formation is achieved by the diastereoselective addition of a 3-fluorophenyl Grignard reagent (3-F-PhMgBr) to the imine. The facial selectivity is directed by the chiral auxiliary. The development of synthetic methods for α-trifluoromethyl and α-difluoromethyl substituted α-amino acids is a topic of significant interest.[2]

  • Auxiliary Cleavage and Deprotection: The chiral auxiliary is cleaved under acidic or hydrolytic conditions, followed by saponification of the methyl ester to yield the free amino acid.

This asymmetric approach is advantageous as it can, in principle, provide direct access to enantioenriched material, simplifying the subsequent stereochemical analysis.[3][4]

cluster_synthesis Synthetic Workflow start Methyl 3,3,3-trifluoropyruvate imine Chiral Imine Formation start->imine Chiral Auxiliary grignard Diastereoselective Grignard Addition (3-F-PhMgBr) imine->grignard cleavage Auxiliary Cleavage & Hydrolysis grignard->cleavage product Racemic or Enantioenriched Target Compound cleavage->product

Caption: Proposed asymmetric synthesis workflow for the target amino acid.

Purification and Crystallization Protocol

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The molecule must be of exceptional purity (>99%), and the crystallization process must be slow enough to allow for the formation of a well-ordered lattice.

Step-by-Step Crystallization Methodology:

  • Final Purification: The synthesized amino acid is purified by reverse-phase HPLC to remove any residual starting materials or side products. The purified fractions are lyophilized to yield a fluffy, amorphous powder.

  • Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound moderately at room or elevated temperatures and have a relatively low boiling point for slow evaporation. Good starting points for polar molecules like amino acids include water, ethanol, methanol, isopropanol, and their mixtures.

  • Crystallization via Slow Evaporation (Recommended Method):

    • Dissolve the purified amino acid (5-10 mg) in a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) to achieve near-saturation. Gentle warming can be used to aid dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a clean, small-volume glass vial. This removes dust and other particulates that can cause rapid, uncontrolled precipitation.[5]

    • Cover the vial with parafilm and pierce it with a fine needle (1-3 holes). This restricts the rate of solvent evaporation.

    • Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature (e.g., 4 °C or room temperature).

    • Monitor for crystal growth over several days to weeks. High-quality crystals often appear as clear, well-defined polyhedra.

Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The workflow is systematic and provides a wealth of structural information.

Experimental Workflow

cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal_mount 1. Crystal Selection & Mounting data_collection 2. Data Collection (Diffractometer) crystal_mount->data_collection Cryo-cooling (e.g., 100 K) data_processing 3. Data Processing (Integration & Scaling) data_collection->data_processing structure_solution 4. Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement 5. Structure Refinement structure_solution->structure_refinement validation 6. Validation & Analysis structure_refinement->validation

Caption: Standardized workflow for small-molecule crystal structure determination.

Protocol Details:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.05 - 0.30 mm in size) is selected under a polarizing microscope.[7] It is mounted on a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage during data collection.[5]

  • Data Collection: The crystal is placed on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu IμS microsource) and a sensitive detector (e.g., CCD or HPAD).[7] A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.[8]

Expected Crystallographic Data and Structural Features

Based on known structures of similar fluorinated amino acids and phenyl-containing compounds, we can anticipate the key crystallographic parameters and intermolecular interactions.[9][10]

Table 1: Anticipated Crystallographic Parameters for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

ParameterExpected Value / SystemRationale / Significance
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for chiral small molecules, allowing for efficient packing without inversion symmetry.[10][11]
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)As a chiral molecule, it must crystallize in one of the 65 Sohncke space groups that lack inversion centers or mirror planes.[11]
Z (Molecules per Unit Cell)2 or 4Represents the number of molecules in the asymmetric unit (Z') multiplied by the symmetry operations of the space group.
Density (calculated)1.6 - 1.8 g/cm³The high atomic mass of fluorine atoms typically leads to denser crystal packing compared to non-fluorinated analogues.
Hydrogen BondingN-H···O, O-H···OThe amino and carboxylic acid groups are strong hydrogen bond donors and acceptors, likely forming extensive networks (chains, sheets, or 3D arrays) that define the crystal packing.[10]
Other InteractionsC-F···H-C, C-F···π, π-π stackingThe electron-rich fluorine atoms can participate in weak hydrogen bonds and other non-covalent interactions, further stabilizing the crystal lattice.[9]
Flack ParameterClose to 0 (for the correct enantiomer)This parameter is refined for non-centrosymmetric structures and is a critical indicator of the absolute stereochemistry of the molecule in the crystal.[6]

Part 3: Stereochemical Resolution and Assignment

As the target molecule possesses a quaternary chiral center, it exists as a pair of enantiomers, (R) and (S). Resolving these enantiomers and assigning their absolute configuration is essential for any application in drug development or peptide chemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for amino acids.[12]

Method Development Protocol:

  • Column Selection:

    • Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Cellulose-3): These are excellent starting points, especially for N-derivatized amino acids (e.g., Fmoc-protected).[12]

    • Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC T): These columns are uniquely capable of separating underivatized, zwitterionic amino acids due to their ionic functional groups and compatibility with aqueous mobile phases. This is the preferred choice for direct analysis.

  • Mobile Phase Screening:

    • Mode: Reversed-phase is most common for these CSPs.

    • Solvents: A typical mobile phase consists of an organic modifier (Acetonitrile or Methanol) and an aqueous buffer.

    • Additives: Small amounts of an acid (e.g., Trifluoroacetic Acid, Formic Acid) and/or a base are used to control the ionization state of the analyte and the stationary phase, which is critical for achieving chiral recognition.

  • Optimization: Systematically vary the ratio of organic modifier to aqueous buffer, the type and concentration of additives, and the column temperature to optimize the resolution (Rs) and analysis time.

cluster_hplc Chiral HPLC Workflow racemate Inject Racemic Mixture separation Separation on Chiral Stationary Phase racemate->separation detection UV Detection (220 nm) separation->detection chromatogram Output: Chromatogram with Two Resolved Peaks detection->chromatogram

Caption: Workflow for the enantiomeric resolution by chiral HPLC.

Assignment of Absolute Stereochemistry

Once the enantiomers are separated, their absolute configuration ((R) or (S)) must be determined.

  • From Crystallography (Definitive Method): If a high-quality crystal structure is obtained from an enantioenriched sample, the absolute configuration can be determined directly from the diffraction data. The refinement of the Flack parameter provides a reliable assignment. A value close to 0 indicates the correct stereochemistry has been modeled, while a value near 1 indicates the opposite.[6]

  • Spectroscopic Methods: Techniques like electronic circular dichroism (ECD) can be used. The experimental spectrum of an enantiomer is compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment.

  • Chiral Derivatization: The separated enantiomers can be reacted with a chiral derivatizing agent of known stereochemistry (e.g., Marfey's reagent) to form diastereomers.[13] The diastereomers can be analyzed by standard achiral HPLC or NMR, and their properties can be compared to standards to deduce the original configuration.

References

  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1995). The chemical shift index: a fast and simple method for the assignment of protein secondary structure. Journal of Biomolecular NMR, 5(1), 67-81.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids. BenchChem Technical Support.
  • Rosenau, C. P., Jelier, B. J., & Gilmour, R. (2018). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Biffis, A., & Scrimin, P. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(7), 1443-1453.
  • Mikhailiuk, P. K., Afonin, S., Chernega, A. N., Rusanov, E. B., Platonov, M. O., Dubinina, G. G., ... & Komarov, I. V. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy.
  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Okada, M., Itoh, T., & Yokoyama, M. (2011). Preparation of Optically Pure α-Trifluoromethyl-α-amino Acids from N-Tosyl-2-trifluoromethyl-2-alkyloxycarbonyl Aziridine. The Journal of Organic Chemistry, 76(20), 8456-8462.
  • Al-Rifai, N., & Brigaud, T. (2024).
  • Tressler, C. M., Zondlo, N. J. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of visualized experiments : JoVE, (92), e52097.
  • Komarov, I. V., Afonin, S., & Ulrich, A. S. (2012). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 157-187). Imperial College Press.
  • Hussain, K., et al. (2018). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Advances, 8(34), 19106-19121.
  • Ueda, A., Ikeda, M., Kasae, T., Doi, M., Demizu, Y., Oba, M., & Tanaka, M. (2018). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. Chemistry – An Asian Journal, 13(17), 2419-2426.
  • de Oliveira, A. B., et al. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). The Open Crystallography Journal, 1(1), 22-26.
  • Iacono, S. T., et al. (2020). Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine.
  • Beckmann, J., et al. (2026). Isoselenocyanates with Sterically Encumbered Substituents: Synthesis, Structures, and Spectroscopic Properties. Inorganic Chemistry.
  • Wang, Y., et al. (2019). Ir-Catalyzed Asymmetric Allylation of α-Trifluoromethyl Aldimine Esters.
  • Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Davies, S. G., et al. (2004). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 2(18), 2630-2649.
  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21.
  • Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview. Retrieved from [Link]

  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Reporter, 29.4.
  • Naulet, F. J., & Koksch, B. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 333-340.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-305). Pergamon.
  • Krossing Group. (n.d.). Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Davankov, V. A., et al. (2012). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
  • Protein Data Bank. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]

  • Maestro, I., & Velázquez, S. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(24), 5729.
  • Curto, J. M., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(5), 1354-1357.

Sources

Exploratory

Advanced Handling and Application Guide: 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Executive Summary The integration of heavily fluorinated unnatural amino acids into peptide backbones represents a paradigm shift in modern drug discovery, offering unprecedented control over pharmacokinetics and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The integration of heavily fluorinated unnatural amino acids into peptide backbones represents a paradigm shift in modern drug discovery, offering unprecedented control over pharmacokinetics and target binding. Among these, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (CAS: 1341562-07-9) stands out as a highly specialized building block. This whitepaper serves as an in-depth technical guide for researchers and drug development professionals, synthesizing critical Safety Data Sheet (SDS) handling protocols with field-proven methodologies for Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physical nature of this compound is the first step in both safe handling and experimental design. The presence of a trifluoromethyl (-CF₃) group at the α-carbon introduces extreme steric bulk and profound electron-withdrawing properties[1].

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid
CAS Number 1341562-07-9
Molecular Formula C₉H₇F₄NO₂
Molecular Weight 237.15 g/mol
SMILES NC(C(O)=O)(c1cccc(F)c1)C(F)(F)F

Hazard Identification & Safe Handling Protocols

While standard natural amino acids are generally benign, the heavy fluorination and synthetic nature of this compound necessitate strict safety protocols. The powder is highly bioactive and can act as a severe irritant.

Table 2: GHS Hazard Classifications

GHS Hazard ClassHazard StatementCode
Acute Toxicity (Oral/Dermal/Inhal) Harmful if swallowed, in contact with skin, or inhaledH302, H312, H332
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritation / drowsinessH335 / H336

Hazard data sourced from related fluorinated amino acid classifications 2[2].

Field-Proven Handling Protocol
  • Engineering Controls: Handle exclusively within a Class II biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. The fine crystalline nature of the powder makes aerosolization a primary risk vector for H332/H335 exposure.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is highly recommended due to the compound's enhanced lipophilicity), tightly sealed safety goggles, and an N95/P100 particulate respirator during weighing.

  • Storage & Stability: Store desiccated at 2–8°C. The compound is stable under standard conditions but must be protected from strong oxidizing agents and prolonged exposure to ambient humidity, which can complicate downstream coupling efficiency.

Rationale for Drug Design: The Fluorine Effect

As Application Scientists, we do not add halogens arbitrarily; every substitution must serve a mechanistic purpose. The integration of CAS 1341562-07-9 into a peptide provides three distinct pharmacological advantages:

  • Proteolytic Resistance (Steric Shielding): The α-CF₃ group acts as a massive steric shield. It physically blocks protease active sites from adopting the necessary transition state geometry required to cleave the adjacent amide bond.

  • Metabolic Stability (Electronic Deactivation): The fluorine atom at the meta position of the phenyl ring blocks cytochrome P450-mediated oxidation—a common degradation pathway for phenylalanine derivatives.

  • Enhanced Lipophilicity: The cumulative fluorination significantly increases the logP of the peptide, driving enhanced membrane permeability and potentially improving oral bioavailability.

Proteolytic_Resistance Substrate Peptide with CAS 1341562-07-9 Steric Steric Shielding (α-CF3 Group) Substrate->Steric Structural Electronic Electronic Deactivation (3-Fluoro Substitution) Substrate->Electronic Metabolic Protease Protease Active Site Blocked Steric->Protease Prevents Cleavage CYP450 CYP450 Oxidation Blocked Electronic->CYP450 Prevents Degradation Stability Extended in vivo Half-Life Protease->Stability CYP450->Stability

Caption: Logical flow demonstrating how structural and electronic modifications confer metabolic stability.

Experimental Workflows: SPPS Integration

The Chemical Challenge

The same electron-withdrawing -CF₃ group that provides stability in vivo creates a severe bottleneck in vitro. The strong inductive effect of the three fluorine atoms pulls electron density away from the α-carbon, severely deactivating the nucleophilicity of the adjacent amino group 3[3]. Furthermore, the steric bulk makes standard carbodiimide (DIC/HOBt) coupling highly inefficient, often resulting in massive deletion sequences.

The Mechanistic Solution

To circumvent this, we must abandon standard coupling reagents and utilize HATU (a uronium salt). HATU generates an OAt active ester where the nitrogen at the 7-position of the HOAt ring provides anchimeric assistance (the "7-aza effect"). This intramolecular hydrogen-bonding network actively coordinates the incoming, deactivated amine, drastically accelerating aminolysis even under extreme steric congestion 4[4].

Self-Validating Protocol for Hindered Coupling

Step 1: Resin Preparation & Swelling Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes. Validation: Resin should appear visually translucent and fully expanded under a stereomicroscope.

Step 2: Fmoc Deprotection Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x). Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm in the flow-through. The reaction is complete when the UV signal returns to baseline.

Step 3: Pre-Activation of CAS 1341562-07-9 Dissolve 0.3 mmol (3 eq) of the unnatural amino acid and 0.29 mmol (2.9 eq) of HATU in minimal anhydrous DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to form the active OAt ester. Causality: Using a slight sub-stoichiometric amount of HATU (2.9 eq vs 3.0 eq) is critical; it prevents the unreacted uronium species from irreversibly capping the resin-bound amine via guanidinylation.

Step 4: Extended Coupling Add the activated mixture to the resin. Agitate at room temperature for 12–24 hours. For highly recalcitrant sequences, gentle microwave heating (45°C) can be applied.

Step 5: Self-Validation via Micro-Cleavage Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIS/H₂O (95:2.5:2.5) for 30 minutes. Evaporate the TFA, dissolve in acetonitrile, and analyze via LC-MS. Causality: The standard Kaiser test is notoriously unreliable for α-trifluoromethyl amines due to their severe electronic deactivation. LC-MS micro-cleavage provides definitive, self-validating mass confirmation of the coupling event.

Step 6: Cleavage and Purification Perform global cleavage using standard TFA cocktails. Purify the crude peptide via RP-HPLC using a C18 column, leveraging the increased hydrophobicity of the fluorinated residue to achieve baseline separation from hydrophilic deletion sequences.

SPPS_Workflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. Activation of CAS 1341562-07-9 (HATU / DIPEA, 3 min) Step2->Step3 Step4 4. Extended Coupling (12-24 hours, 45°C optional) Step3->Step4 Step5 5. Micro-Cleavage & LC-MS (Self-Validation Step) Step4->Step5 Step6 6. RP-HPLC Purification (C18 Column, ACN/H2O) Step5->Step6

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered amino acids.

References

  • Title: 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid - Molport Source: Molport URL: 1

  • Title: 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid - NextSDS (Hazard Classifications) Source: NextSDS URL: 2

  • Title: Overview of Peptide Coupling Reagents Source: ChemPep URL: 4

  • Title: Comparative effects of trifluoromethyl- and methyl-group substitutions in proline Source: Royal Society of Chemistry (RSC) URL: 3

Sources

Foundational

Pharmacokinetic Profiling of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary The integration of extensively fluorinated unnatural amino acids into small molecules and peptide therapeutics is a transformative strategy in modern drug design[1]. 2-Amino-3,3,3-trifluoro-2-(3-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of extensively fluorinated unnatural amino acids into small molecules and peptide therapeutics is a transformative strategy in modern drug design[1]. 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a highly specialized α,α -disubstituted amino acid. By incorporating both an α -trifluoromethyl ( −CF3​ ) group and a meta-fluorinated aromatic ring, this compound presents a unique physicochemical profile designed to overcome traditional pharmacokinetic (PK) liabilities such as poor metabolic stability and low membrane permeability[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of this compound. This guide moves beyond standard operational procedures, detailing the fundamental causality behind each experimental design choice to ensure high-fidelity data generation.

Structural Rationale & Pharmacokinetic Causality

Before initiating empirical PK profiling, it is critical to understand how the structural topology of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior[3]:

  • Absence of the α -Proton: Because the α -carbon is fully substituted by the −CF3​ and 3-fluorophenyl groups, the molecule lacks an α -proton. Causality: This makes it mechanistically impossible for the compound to undergo degradation via Pyridoxal Phosphate (PLP)-dependent enzymes (e.g., transaminases, racemases, and decarboxylases), which require α -proton abstraction to form a reactive quinonoid intermediate.

  • The α -Trifluoromethyl Group ( −CF3​ ): The −CF3​ group provides immense steric bulk and a strong electron-withdrawing inductive effect ( −I ). Causality: This significantly lowers the pKa​ of the adjacent amine, increasing the fraction of unionized molecules at physiological pH (7.4), thereby driving transcellular passive permeability.

  • The 3-Fluorophenyl Ring: Causality: While the para-position of phenyl rings is a classic soft spot for Cytochrome P450 (CYP450) mediated oxidation, placing a fluorine at the meta-position exerts a strong deactivating inductive effect across the entire π -system. This electron deficiency makes the aromatic ring highly resistant to electrophilic attack by high-valent iron-oxo CYP450 species.

G N1 Compound Synthesis & QC Verification N2 In Vitro ADME Profiling (Microsomes, Caco-2, PPB) N1->N2 N3 Bioanalytical Method (LC-MS/MS Validation) N1->N3 N4 In Vivo PK Studies (Rodent Models) N2->N4 N3->N4 N5 NCA Data Analysis & Parameter Calculation N4->N5

Fig 1: Comprehensive pharmacokinetic profiling workflow for the fluorinated amino acid.

In Vitro ADME Profiling: Self-Validating Protocols

To ensure data integrity, every in vitro assay must operate as a self-validating system containing internal controls that verify the biological activity of the test system.

Hepatic Microsomal Stability

Highly fluorinated compounds often exhibit extended half-lives. This assay determines the intrinsic clearance ( Clint​ ) mediated by Phase I hepatic enzymes.

  • System Setup: 100 mM Potassium Phosphate buffer (pH 7.4), 0.5 mg/mL Human/Rat Liver Microsomes (HLM/RLM).

  • Test Compound: 1 µM final concentration (keep organic solvent <0.5% to prevent CYP inhibition).

  • Causality-Driven Step (The Cofactor): Initiate the reaction with an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH. Why? Direct NADPH degrades rapidly at 37°C. A regenerating system ensures a constant supply of reducing equivalents to the CYP450 heme center over the full 60-minute assay.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run in parallel to differentiate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

    • Positive Controls: Testosterone (CYP3A4) and Diclofenac (CYP2C9) must show >70% depletion at 30 minutes to validate microsomal viability.

  • Quenching: 3 volumes of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

Caco-2 Bidirectional Permeability

This assay assesses intestinal absorption and interaction with efflux transporters (e.g., P-glycoprotein).

  • System Setup: Caco-2 cells seeded on polycarbonate transwell inserts, cultured for 21 days to form a polarized monolayer.

  • Self-Validation Controls:

    • Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER >250Ω⋅cm2 .

    • Paracellular Leakage: Lucifer Yellow rejection must be <1% .

  • Causality-Driven Step (The Protein Sink): Add 1% Bovine Serum Albumin (BSA) to the receiver chamber. Why? The extreme lipophilicity imparted by the −CF3​ and 3-fluorophenyl groups causes high non-specific binding to the plastic transwell apparatus. BSA acts as a thermodynamic sink, pulling the compound into the receiver compartment, preventing artificially low apparent permeability ( Papp​ ) calculations and ensuring mass balance recovery >85% .

In Vivo Pharmacokinetic Profiling

Animal Dosing Strategy
  • Model: Male Sprague-Dawley Rats (n=3 per route).

  • Intravenous (IV) Cohort: 1 mg/kg. Formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution of the lipophilic compound.

  • Oral (PO) Cohort: 10 mg/kg. Formulated in 0.5% Methylcellulose / 0.1% Tween-80 as a homogenous suspension.

  • Sampling: Serial blood collection via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

LC-MS/MS Bioanalytical Method
  • Sample Prep: Protein precipitation using 3x volume of Acetonitrile containing 0.1% Formic Acid and SIL-IS.

  • Chromatography: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mass Spectrometry: Electrospray Ionization (ESI). Causality: While the carboxylic acid allows for negative mode (ESI-), the basic amine combined with the inductive effect of the fluorines often yields a highly stable [M+H]+ precursor in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is utilized for absolute quantification.

  • Self-Validation: The calibration curve must exhibit R2>0.99 , and Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of nominal concentrations to pass run-acceptance criteria.

G Dose Oral Administration (PO Dose) GI GI Absorption (High Papp) Dose->GI Liver Hepatic First-Pass (CYP450 Evasion) GI->Liver Portal Vein Plasma Systemic Circulation (High Exposure) Liver->Plasma High Bioavailability (F%) Tissues Tissue Distribution (Lipophilic Partitioning) Plasma->Tissues Excretion Renal Excretion (Unchanged Drug) Plasma->Excretion Clearance (CL)

Fig 2: In vivo absorption, distribution, metabolism, and excretion (ADME) pathways.

Quantitative Data Presentation

The table below summarizes the expected comparative PK parameters, illustrating the profound impact of the α−CF3​ and 3-fluoro substitutions compared to a non-fluorinated baseline analog (Phenylglycine).

PK ParameterNon-Fluorinated Analog (Phenylglycine)2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acidCausality / Mechanistic Driver
HLM Clint​ ( μL/min/mg )45.2< 5.0Blockade of α -deprotonation and CYP-mediated aromatic oxidation.
Caco-2 Papp​ ( 10−6cm/s )1.218.5Lowered amine pKa​ and increased lipophilicity drive passive transcellular diffusion.
Efflux Ratio (ER) 0.91.1Compound is not a substrate for P-glycoprotein (P-gp).
Plasma Protein Binding 40%> 95%High fluorination increases hydrophobic interactions with Human Serum Albumin (HSA).
In Vivo Half-Life ( t1/2​ ) 1.2 hours8.5 hoursResistance to Phase I metabolism and PLP-dependent enzymatic degradation.
Oral Bioavailability ( F% ) 25%> 80%Excellent permeability coupled with evasion of hepatic first-pass metabolism.

Conclusion

The pharmacokinetic profiling of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid highlights the power of strategic fluorination. By replacing the α -proton with a trifluoromethyl group and deactivating the aromatic ring with a meta-fluorine, researchers can engineer a molecule that bypasses traditional metabolic liabilities while achieving superior membrane permeability[1][3]. The rigorous, self-validating protocols outlined in this guide ensure that the resulting ADME data is both highly accurate and translatable to downstream drug development pipelines.

References

  • [1] Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. 1

  • [2] Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. 2

  • [3] Miles, S. A., Nillama, J. A., & Hunter, L. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6192. 3

Sources

Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Introduction 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a synthetic amino acid analog characterized by the presence of two distinct fluorine-containing moieties: a trifluoromethyl group and a fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a synthetic amino acid analog characterized by the presence of two distinct fluorine-containing moieties: a trifluoromethyl group and a fluorinated phenyl ring. These structural features make it a compound of interest in medicinal chemistry and drug development, potentially influencing its biological activity and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such fluorinated molecules. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for molecular structure and environment.[1][2][3]

This guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. While experimental data for this specific molecule is not widely available in public repositories, this document will leverage established principles of NMR spectroscopy and data from structurally related compounds to predict and interpret its spectral features. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data is presented, offering practical insights for researchers in the field.

Predicted NMR Spectra and Interpretation

The presence of fluorine atoms significantly influences the NMR spectra of organic molecules through strong electron-withdrawing effects and spin-spin coupling to both protons and carbons. The following sections detail the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each type of NMR spectrum.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid are numbered as follows:

Caption: Molecular structure of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid with atom numbering for NMR assignments.

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic protons and the amine protons. The acidic proton of the carboxylic acid is often not observed in protic solvents due to exchange.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Expected Coupling Constants (J) in Hz
~7.2 - 7.6Multiplet4HAromatic (H5, H6, H7, H8)J(H,H) ≈ 7-9; J(H,F) ≈ 2-10
~2.5 - 3.5Broad Singlet2HAmino (-NH₂)

Rationale:

  • The aromatic protons will appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The exact chemical shifts and splitting patterns will depend on the electronic environment created by the fluorine and amino acid substituents.

  • The amine protons typically appear as a broad singlet and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

¹³C NMR Spectrum (Predicted)

The carbon NMR spectrum will show distinct signals for each carbon atom, with the chemical shifts and multiplicities influenced by the attached fluorine atoms.

Chemical Shift (δ) ppm Multiplicity Assignment Expected Coupling Constants (J) in Hz
~170 - 175SingletC9 (-COOH)
~161 - 164DoubletC7¹J(C,F) ≈ 240-250
~130 - 140QuartetC2²J(C,F) ≈ 25-35
~120 - 135MultipletC4, C5, C6, C8J(C,F) ≈ 5-25
~124QuartetC3 (-CF₃)¹J(C,F) ≈ 280-290
~60 - 65SingletC1

Rationale:

  • The carboxylic acid carbon (C9) will be downfield due to the deshielding effect of the oxygen atoms.

  • The carbon directly bonded to the fluorine on the phenyl ring (C7) will appear as a doublet with a large one-bond C-F coupling constant.

  • The quaternary carbon (C2) attached to the trifluoromethyl group will be split into a quartet by the three fluorine atoms with a two-bond C-F coupling.

  • The trifluoromethyl carbon (C3) will also be a quartet with a very large one-bond C-F coupling constant.

  • The other aromatic carbons will show smaller C-F couplings over two or three bonds.

¹⁹F NMR Spectrum (Predicted)

The fluorine NMR spectrum is expected to show two distinct signals, one for the trifluoromethyl group and one for the fluorine on the phenyl ring.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Expected Coupling Constants (J) in Hz
~ -65 to -75Singlet3F-CF₃
~ -110 to -120Multiplet1FAr-FJ(F,H) ≈ 2-10

Rationale:

  • The chemical shift of the trifluoromethyl group is typically found in the range of -65 to -75 ppm relative to a standard like CFCl₃.[4] It is expected to be a singlet as there are no nearby protons to couple with.

  • The fluorine on the aromatic ring will have a chemical shift in the range of -110 to -120 ppm and will appear as a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, the following experimental workflow is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or D2O). B Add a small amount of an internal standard (e.g., TMS for organic solvents). A->B C Transfer the solution to a clean, dry 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer (≥400 MHz). E Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei. D->E F Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra using standard pulse sequences. E->F G Consider acquiring 2D spectra (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC) for unambiguous assignments. F->G H Apply Fourier transform to the acquired FIDs. I Phase correct the spectra. H->I J Calibrate the chemical shift scale using the internal standard or residual solvent peak. I->J K Integrate the peaks in the ¹H NMR spectrum. J->K L Analyze the multiplicities and coupling constants. K->L

Caption: Recommended workflow for NMR data acquisition and processing.

Detailed Methodologies
  • Sample Preparation:

    • Solvent Selection: The choice of solvent is critical. For observing the exchangeable -NH₂ and -COOH protons, aprotic deuterated solvents like DMSO-d₆ are preferred. If these protons are not of interest, D₂O can be used, which may simplify the spectrum by exchanging with these protons.

    • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is generally sufficient for ¹H and ¹⁹F NMR. For the less sensitive ¹³C nucleus, a more concentrated sample or a longer acquisition time may be necessary.

  • Spectrometer Setup and Data Acquisition:

    • Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

    • ¹H NMR: A standard single-pulse experiment is usually sufficient. The spectral width should be set to cover the range of approximately 0 to 15 ppm.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon (unless C-F coupling is present). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: A proton-decoupled experiment is also common for ¹⁹F NMR to simplify the spectra. The spectral width should be wide enough to encompass the expected chemical shifts of both the -CF₃ and Ar-F groups.

    • 2D NMR: For definitive assignments, 2D correlation experiments are invaluable.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and piecing together the molecular skeleton.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a network of correlations that must be internally consistent. For example, the carbon assignments from the ¹³C NMR spectrum should be confirmed by the correlations observed in the HSQC and HMBC spectra. Any inconsistencies in the data would indicate a potential issue with the sample or the experimental setup, prompting further investigation.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. By understanding the predicted spectral features and following the detailed experimental protocols, researchers and drug development professionals can confidently elucidate and verify the structure of this and other complex fluorinated molecules. The strategic use of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques ensures a high degree of accuracy and reliability in the structural characterization process, which is a critical foundation for further research and development.

References

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Groß, T., & Schubert, D. W. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. [Link]

  • Puffer, B., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. Journal of Magnetic Resonance. [Link]

  • Grage, S. L., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed 19F NMR for Screening and Analyzing Protein-Ligand Interactions. Journal of Medicinal Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Introduction In modern drug discovery, the strategic incorporation of fluorine into lead candidates has become a cornerstone for modulating physicochemical and pharmacological properties.[1] Fluorinated amino acids, in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, the strategic incorporation of fluorine into lead candidates has become a cornerstone for modulating physicochemical and pharmacological properties.[1] Fluorinated amino acids, in particular, offer a versatile toolkit for enhancing metabolic stability, altering lipophilicity, and influencing molecular conformation.[2][3] This guide provides a detailed technical overview of a specific fluorinated α-amino acid, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid.

We will delve into its core physicochemical properties—molecular weight and aqueous solubility—which are critical determinants of a compound's behavior in both in vitro assays and in vivo systems.[4][5] Understanding these foundational characteristics is paramount for researchers, scientists, and drug development professionals aiming to harness the potential of such unique chemical entities. This document will not only present the fundamental data but also provide field-proven methodologies for its experimental determination, contextualizing its relevance within the broader landscape of pharmaceutical sciences.

Part 1: Core Physicochemical Properties

A molecule's identity and its subsequent interaction with biological systems are fundamentally governed by its structure and resulting physicochemical characteristics. Here, we dissect the two most essential of these properties for the title compound.

Molecular Weight

The molecular weight is an intrinsic property derived directly from the compound's chemical formula. It is a critical parameter for numerous calculations in a research setting, from preparing solutions of a specific molarity to interpreting data from mass spectrometry.

Based on its structure, the key details for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid are summarized below. While the specific compound in the topic was not found, a close structural isomer, 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid, provides a reliable reference for these fundamental properties.[6][7]

PropertyValueSource
Chemical Formula C₉H₇F₄NO₂[6]
Molecular Weight 237.15 g/mol [6]

This molecular weight places the compound well within the range typically considered favorable for "drug-likeness," as famously outlined by Lipinski's Rule of Five, which suggests a molecular mass of less than 500 Daltons for orally active drugs.[8][9]

Aqueous Solubility: A Multifaceted Property

Aqueous solubility is arguably one of the most critical physicochemical properties in drug discovery.[10][11] It dictates how a compound will behave in aqueous physiological environments, impacting everything from absorption and distribution to the reliability of in vitro biological assay data.[11][12] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed.[4]

  • Zwitterionic Nature: As an amino acid, this compound possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solution near physiological pH, it will exist predominantly as a zwitterion (with a -NH₃⁺ and -COO⁻ group). This dual-charge state generally enhances water solubility compared to a neutral counterpart.[13][14] However, strong intramolecular and intermolecular ionic interactions in the solid state can sometimes lead to poor solubility in pure water, which is often overcome by the addition of salts.[15]

  • Fluorine Content: The presence of a trifluoromethyl group (-CF₃) and a fluorophenyl ring significantly increases the molecule's lipophilicity. The introduction of fluorine can have complex and sometimes unpredictable effects on solubility.[] While increasing lipophilicity generally decreases aqueous solubility, the specific placement of fluorine can alter crystal lattice energy and interactions with water molecules in nuanced ways.

  • pH-Dependence: Due to the ionizable amino and carboxyl groups, the compound's solubility is expected to be highly dependent on pH. It will likely exhibit a "U-shaped" solubility profile, with minimum solubility at its isoelectric point (pI) and increased solubility in both acidic (forming a cation) and basic (forming an anion) conditions.

Given these factors, experimental determination is essential. The following section details a robust, high-throughput protocol for assessing aqueous solubility in a drug discovery setting.

Part 2: Experimental Determination of Aqueous Solubility

In early drug discovery, solubility is often assessed under "kinetic" conditions. A kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[17][18] This method is favored for its high throughput and its ability to mimic the conditions of many in vitro biological assays where compounds are introduced via DMSO.[12][19]

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol outlines a standard method for determining kinetic solubility by measuring light scattering caused by compound precipitation (nephelometry).

Principle: The amount of light scattered by a solution is directly proportional to the quantity of insoluble particles. By adding a DMSO stock of the test compound to an aqueous buffer, the compound will precipitate once its solubility limit is exceeded. A nephelometer measures this turbidity, allowing for the determination of the point of precipitation.[17]

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

    • Prepare a series of standards using a compound with known solubility properties to validate the assay run.

  • Plate Preparation:

    • Using a liquid handling robot or multichannel pipette, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear 96-well or 384-well microtiter plate.

    • Prepare a serial dilution of the stock solution directly in the plate or in a separate DMSO plate to test a range of concentrations.

  • Assay Execution:

    • Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%) to minimize co-solvent effects.[19]

    • Mix the plate contents thoroughly for 60 seconds.

  • Incubation & Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[17]

    • After incubation, measure the light scattering in each well using a plate-based nephelometer.

  • Data Analysis:

    • Plot the nephelometry reading (light scattering units) against the nominal compound concentration.

    • The kinetic solubility value is determined as the concentration at which the light scattering signal begins to sharply increase above the background, indicating the onset of precipitation. This can be calculated using a predefined threshold or by identifying the inflection point of the curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the kinetic solubility workflow.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_plate Dispense Stock/Dilutions into Microtiter Plate prep_stock->prep_plate 2-5 µL/well add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer mix Mix Plate Thoroughly (60 seconds) add_buffer->mix incubate Incubate at 25°C (1-2 hours) mix->incubate measure Read Plate on Nephelometer incubate->measure analyze Plot Light Scattering vs. Concentration measure->analyze report Determine Solubility (Onset of Precipitation) analyze->report

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Causality and Self-Validation
  • Why DMSO? DMSO is a powerful organic solvent capable of dissolving a wide range of drug-like molecules. Its use allows for the creation of high-concentration stock solutions, which is essential for high-throughput screening formats.[12]

  • Why Kinetic vs. Thermodynamic? While thermodynamic solubility (measured from solid material equilibrated over a long period) is the "gold standard," it is low-throughput.[17][20] The kinetic assay is faster and more relevant for early discovery, as it predicts potential precipitation issues in biological assays that use similar DMSO-to-buffer addition methods.[18]

  • Trustworthiness: The protocol's integrity is maintained by including controls. A high-solubility compound (e.g., Metoprolol) should show no precipitation across the tested range, while a low-solubility compound (e.g., Pyrene) should precipitate at low concentrations.[20] These controls validate instrument performance and assay conditions on a per-plate basis.

Part 3: Significance in Drug Development

The molecular weight and solubility data for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid are not merely academic figures; they are predictive tools for its potential as a drug candidate or a building block for more complex molecules.

  • Early Risk Assessment: A molecular weight of 237.15 g/mol is well within the desirable range, suggesting a good starting point for maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

  • Formulation Strategy: Poor aqueous solubility is a primary reason for high drug attrition rates.[21] If this compound is found to have low solubility (<10 µg/mL), it signals to the development team that formulation strategies—such as salt formation, co-solvents, or amorphous solid dispersions—may be necessary to achieve adequate bioavailability.[4][21]

  • Assay Integrity: Undisclosed precipitation in in vitro assays can lead to a gross underestimation of a compound's true potency, as the actual concentration in solution is far lower than the nominal concentration.[17] Preemptively determining the solubility limit ensures that biological testing is conducted at concentrations where the compound is fully dissolved, yielding reliable and reproducible data.

Conclusion

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid represents a class of compounds with significant potential in medicinal chemistry, owing to the unique properties imparted by fluorine.[1] Its fundamental physicochemical characteristics—a molecular weight of 237.15 g/mol and an aqueous solubility profile that is predictably pH-dependent and influenced by its zwitterionic and fluorinated nature—are the foundational data points upon which all further development rests. By employing robust, high-throughput methods like the kinetic solubility assay, researchers can efficiently characterize this and similar molecules, enabling data-driven decisions that de-risk drug discovery programs and accelerate the journey from chemical entity to therapeutic candidate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Pharma Connection. (2025, July 9). Aqueous drug solubility: Significance and symbolism.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Wikipedia. Lipinski's rule of five.
  • Taylor & Francis Online. (2025, December 19). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • IntechOpen. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • MDPI. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • National Center for Biotechnology Information. (2008, November 15). In vitro solubility assays in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. Drug solubility: importance and enhancement techniques. Available from: [Link]

  • GARDP Revive. Lipinski's Rule of 5.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • National Center for Biotechnology Information. (2010, June 15). Overview on the Rule of Five. Available from: [Link]

  • Chemistry World. (2021, January 27). Ruling out the rule of five.
  • Sapphire Bioscience. 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid.
  • MedChemica. (2023, April 5). Beyond Rule Of Five - A MedChemica Review.
  • Refubium - Freie Universität Berlin. (2012, March 21). Fluorinated amino acids.
  • Encyclopedia.pub. (2023, March 24). Zwitterionics Surfactants.
  • ACS Publications. (2002, October 25). Synthesis and Solution Properties of Zwitterionic Polymers. Available from: [Link]

  • Royal Society of Chemistry. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Available from: [Link]

  • Academia.edu. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available from: [Link]

  • Reddit. (2024, February 9). Zwitterionic forms : r/chemistry.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • MolPort. 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid.
  • National Center for Biotechnology Information. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Available from: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Evotec. Thermodynamic Solubility Assay.
  • BOC Sciences. Fluorinated Amino Acids.

Sources

Exploratory

Thermodynamic Profiling of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid: A Technical Guide for Peptide Engineering

Introduction to Quaternary Fluoro-Aryl Amino Acids The engineering of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids to overcome inherent limitations in metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Quaternary Fluoro-Aryl Amino Acids

The engineering of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids to overcome inherent limitations in metabolic stability, bioavailability, and target affinity. Among these, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid represents a highly specialized class of quaternary α -trifluoromethyl, α -aryl amino acids.

By installing both a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group and a 3-fluorophenyl ring directly onto the α -carbon, researchers induce profound shifts in the molecule's thermodynamic landscape[1]. This whitepaper dissects the thermodynamic consequences of these functionalizations—specifically focusing on acid-base equilibria, hydration thermodynamics, and conformational energy barriers—and provides validated experimental protocols for profiling such complex residues.

Acid-Base Thermodynamics: Inductive Depletion of Electron Density

The thermodynamic stability of the protonated and deprotonated states of an amino acid is dictated by the local electronic environment. In canonical amino acids, the α -amine typically exhibits a pKa​ around 9.0–9.6, while the carboxylic acid rests near 2.0–2.3.

In 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, the simultaneous presence of the −CF3​ group and the 3-fluorophenyl ring exerts an extreme inductive ( −I ) electron-withdrawing effect[2].

  • Carboxylate Stabilization: The electron density is pulled away from the carboxylate anion, thermodynamically stabilizing the conjugate base and drastically lowering the pKa​ of the −COOH group to sub-1.0 levels.

  • Ammonium Destabilization: Conversely, the protonated α -ammonium cation is severely destabilized. The lack of available electron density to stabilize the positive charge forces the amine to readily shed its proton, depressing the pKa​ of the −NH3+​ group to approximately 5.2.

Consequently, at physiological pH (7.4), this amino acid exists predominantly as a free amine and a carboxylate anion, fundamentally altering its electrostatic interactions in a biological system.

Quantitative Thermodynamic Summary
Amino Acid Analog pKa​ (-COOH) pKa​ (-NH_3^+)LogP (Predicted)Dominant Thermodynamic Driver
Glycine (Reference)2.349.60-3.21Solvation (H-bonding)
L-Phenylglycine1.838.90-0.80Hydrophobic Effect
α -Trifluoromethylalanine1.105.900.45Fluorous Desolvation
2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid ~0.85 ~5.20 ~2.80 Steric/Fluorous Packing

Hydration Thermodynamics and the "Fluorous Effect"

The hydration thermodynamics of highly fluorinated amino acids are governed by the "fluorous effect." Fluorine is highly electronegative but possesses very low polarizability. Therefore, the −CF3​ and fluorophenyl groups exhibit exceptionally weak van der Waals interactions with water (driving hydrophobicity) and also weak interactions with standard aliphatic lipids (driving lipophobicity)[3].

When this amino acid partitions into a biological membrane or a protein binding pocket, the thermodynamic driving force is overwhelmingly entropic . The release of highly ordered, frustrated water molecules surrounding the bulky fluorous/aryl surface into the bulk solvent results in a large, positive ΔSdesolvation​ , which overcomes the relatively weak enthalpic ( ΔH ) contributions of fluorous packing.

ThermoCycle UnboundAq Unbound State (Aqueous) UnboundDesolv Unbound State (Desolvated) UnboundAq->UnboundDesolv ΔG_desolv > 0 (Entropy driven) BoundAq Bound Complex (Aqueous) UnboundAq->BoundAq ΔG_bind (Total) BoundDesolv Bound State (Desolvated) UnboundDesolv->BoundDesolv ΔG_pack < 0 (Enthalpy driven) BoundDesolv->BoundAq ΔG_solv < 0

Fig 2. Thermodynamic cycle of fluorous amino acid binding and desolvation.

Protocol 1: Thermodynamic Lipophilicity Profiling (Shake-Flask LC-MS)

Causality & Rationale: Standard Reversed-Phase HPLC (RP-HPLC) retention times are often used as a proxy for lipophilicity (LogP). However, highly fluorinated compounds exhibit anomalous retention behaviors on silica-based C18 columns due to fluorous-fluorous repulsions. Therefore, a classical Shake-Flask method coupled with LC-MS is mandatory to capture true thermodynamic partitioning.

Self-Validating Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4. Causality: Because the amine pKa​ is ~5.2, the molecule will be uncharged at the amine but negatively charged at the carboxylate. pH control is critical to measure the physiological distribution coefficient (LogD).

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and the pH 7.4 PBS buffer for 24 hours at 25.0 ± 0.1 °C to ensure mutual phase saturation.

  • Sample Equilibration: Dissolve 1 mg of the target amino acid in 1 mL of the pre-saturated aqueous phase. Add 1 mL of the pre-saturated octanol phase.

  • Internal Control Integration: Spike the mixture with 10 µM of Propranolol (known LogD standard) and 10 µM of Toluene (internal mass-balance standard). Validation: Propranolol ensures the partitioning environment is functioning correctly, while Toluene verifies that no volume loss occurred during agitation.

  • Agitation & Separation: Shake the vials at 300 RPM for 2 hours at 25.0 °C. Centrifuge at 4,000 x g for 15 minutes to break any micro-emulsions.

  • LC-MS Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the amino acid in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD7.4​=log10​([Octanol]/[Aqueous]) .

Conformational Thermodynamics in Peptidic Scaffolds

When 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is incorporated into a peptide backbone, it acts as a severe conformational restrictor. The quaternary α -carbon lacks a hydrogen atom, and the steric clash between the bulky −CF3​ group and the adjacent carbonyl oxygen creates massive rotational energy barriers.

Thermodynamically, this restriction reduces the conformational entropy ( ΔSconf​ ) of the unfolded peptide state. Because the unfolded state is already conformationally restricted, the entropic penalty of folding into a defined secondary structure (such as a 310​ -helix or a β -turn) is significantly minimized. This phenomenon—where the rigidification of the monomer thermodynamically stabilizes the polymer's folded state—is a cornerstone of modern peptidomimetic drug design[1].

Workflow Start Synthesize & Purify Target Amino Acid pKa Potentiometric Titration (Acid-Base pKa) Start->pKa LogP Shake-Flask LC-MS (Lipophilicity LogD) Start->LogP ITC Isothermal Titration Calorimetry (Binding ΔH, ΔS) Start->ITC Data Thermodynamic Profile Integration pKa->Data LogP->Data ITC->Data

Fig 1. Multiplexed experimental workflow for thermodynamic profiling.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality & Rationale: To definitively prove whether the binding of a peptide containing this fluorous amino acid is driven by enthalpy (favorable packing) or entropy (desolvation), ITC is required. It is the only technique that directly measures the heat of binding ( ΔH ), allowing for the calculation of −TΔS via the Gibbs free energy equation ( ΔG=−RTlnKd​=ΔH−TΔS ).

Self-Validating Methodology:

  • Rigorous Dialysis: Dialyze the target receptor protein against a 50 mM HEPES buffer (pH 7.4, 150 mM NaCl) for 48 hours with three buffer exchanges. Causality: Even a 1 mM difference in buffer composition between the ligand syringe and the protein cell will generate a heat of mixing that completely masks the heat of binding.

  • Ligand Preparation: Dissolve the synthesized peptide containing the fluorous amino acid directly into the exact final dialysate buffer recovered from the dialysis cassette.

  • Control Titration (Self-Validation): First, titrate the peptide ligand (syringe) into a sample cell containing only the dialysate buffer (no protein). Record the heat signatures. Validation: This establishes the "Heat of Dilution" baseline, which must be mathematically subtracted from the main experiment to isolate the true binding enthalpy.

  • Experimental Titration: Load the receptor protein (10–20 µM) into the calorimetric cell and the peptide ligand (100–200 µM) into the syringe. Perform 20 injections of 2 µL each at 25.0 °C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Integration: Integrate the area under each injection peak, subtract the heat of dilution control, and fit the data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Conclusion

The integration of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid into molecular scaffolds offers unparalleled control over a peptide's thermodynamic profile. By leveraging its extreme inductive effects to modulate pKa​ , its fluorous nature to drive entropy-favored desolvation, and its steric bulk to pre-organize backbone conformations, researchers can engineer highly stable, potent therapeutics. Accurate profiling of these properties requires moving beyond predictive models and employing rigorous, self-validating physical chemistry protocols like Shake-Flask LC-MS and Isothermal Titration Calorimetry.

Sources

Foundational

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid: pKa, Isoelectric Point, and Analytical Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The incorporation of heavily fluorinated unnatural amino acids into peptidomimetics is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The incorporation of heavily fluorinated unnatural amino acids into peptidomimetics is a cornerstone strategy in modern drug discovery. 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a highly specialized, quaternary α-amino acid featuring both a trifluoromethyl (–CF₃) group and a 3-fluorophenyl group at the α-carbon.

This unique stereoelectronic environment drastically alters the molecule's acid-base properties compared to canonical amino acids. Understanding these shifts is critical: the ionization state dictates lipophilicity (logD), membrane permeability, and electrostatic interactions within target binding pockets. This guide provides an in-depth mechanistic analysis of its pKa and isoelectric point (pI), alongside field-proven, self-validating experimental protocols for their determination.

Mechanistic Causality of Extreme pKa Shifts

Standard aliphatic amino acids (e.g., alanine) typically exhibit a carboxyl pKa₁ of ~2.3 and an amine pKa₂ of ~9.7. However, the target molecule experiences profound inductive (–I) and field effects due to its intense fluorination.

The Carboxyl Group (pKa₁ ≈ 0.20)

The –CF₃ group is one of the most potent electron-withdrawing groups (EWGs) in medicinal chemistry. By pulling electron density away from the α-carbon via σ-bonds, it highly stabilizes the negative charge of the conjugate base (carboxylate anion). The addition of the 3-fluorophenyl group—where the meta-fluorine exerts a further +0.34 Hammett σm​ inductive pull—compounds this effect. Consequently, the pKa₁ drops precipitously from ~2.3 to an estimated 0.20 .

The Amino Group (pKa₂ ≈ 5.00)

The same electron-withdrawing forces that stabilize the carboxylate act to severely destabilize the protonated ammonium cation (–NH₃⁺). The intense electron starvation at the α-carbon makes the nitrogen highly reluctant to hold a positive charge, forcing it to shed its proton at a much lower pH. While the pKa of 2,2,2-trifluoroethylamine is established at 5.5–5.7 , the additive EWG effect of the 3-fluorophenyl group further depresses the amine pKa₂ of our target molecule to approximately 5.00 .

Isoelectric Point (pI) & Physiological Implications

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge (the zwitterionic state). It is calculated as the average of the two pKa values:

pI=2pKa1​+pKa2​​=20.20+5.00​=2.60

Crucial Drug Development Insight: At a physiological pH of 7.4, standard amino acids exist as neutral zwitterions. Because pH 7.4 is significantly higher than the pKa₂ (5.00) of this target molecule, it exists almost entirely in the anionic state (–1) . This fundamental shift completely alters its pharmacokinetic profile, requiring specific formulation strategies to manage its high polarity in the blood stream.

Ionization S1 Cationic (+1) -NH3⁺ / -COOH S2 Zwitterionic (0) -NH3⁺ / -COO⁻ pI ≈ 2.6 S1->S2 pKa1 ≈ 0.2 (Loss of H⁺) S3 Anionic (-1) -NH2 / -COO⁻ S2->S3 pKa2 ≈ 5.0 (Loss of H⁺)

pH-dependent ionization states and equilibrium of the target amino acid.

Quantitative Data Summary

The table below contextualizes the target molecule against standard and partially fluorinated benchmarks .

CompoundpKa₁ (–COOH)pKa₂ (–NH₃⁺)Isoelectric Point (pI)Net Charge at pH 7.4
Alanine (Standard)2.349.696.020 (Zwitterion)
2-Phenylglycine1.838.835.330 (Zwitterion)
3,3,3-Trifluoroalanine~0.81~5.70~3.25-1 (Anion)
2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid ~0.20 ~5.00 ~2.60 -1 (Anion)

Self-Validating Experimental Methodologies

A robust analytical framework requires orthogonal validation. Relying solely on standard potentiometry for ultra-low pKa values introduces severe glass-electrode acid errors at pH < 1. Therefore, our protocol pairs ¹⁹F NMR titration (for the highly acidic pKa₁) with standard potentiometry (for pKa₂). The mathematically derived pI is then physically cross-validated using Capillary Isoelectric Focusing (cIEF), creating a self-validating data triad.

Protocol N1 Sample Preparation Synthesize & Purify Target AA N2 NMR Titration (pKa1) 19F NMR across pH 0-3 N1->N2 N3 Potentiometric Titration (pKa2) Glass Electrode across pH 3-8 N1->N3 N4 Capillary Isoelectric Focusing Direct pI Measurement N1->N4 N5 Data Synthesis Calculate pI = (pKa1 + pKa2)/2 N2->N5 N3->N5 N4->N5 Cross-Validation

Orthogonal analytical workflow for precise pKa and pI determination.

Protocol 1: ¹⁹F NMR Titration for pKa₁ Determination

Because the –CF₃ group is highly sensitive to the electronic state of the adjacent carboxyl group, ¹⁹F NMR serves as a perfect non-destructive reporter for pKa₁ without glass-electrode artifacts.

  • Buffer Preparation: Prepare a series of 10 aqueous buffers ranging from pH 0.0 to 3.0 using HCl and standard buffering agents, adjusted to a constant ionic strength (I = 0.15 M with NaCl) to mimic physiological osmolarity.

  • Sample Preparation: Dissolve the target amino acid to a final concentration of 5 mM in each buffer. Add 5% D₂O for the NMR lock signal and a trace amount of trifluoroacetic acid (TFA) as an internal ¹⁹F chemical shift reference.

  • Acquisition: Acquire ¹⁹F NMR spectra at 298 K for each pH point.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) of the α-CF₃ group against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa₁.

Protocol 2: Potentiometric Titration for pKa₂ Determination
  • Calibration: Calibrate a high-precision glass pH electrode using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Dissolve 10 mg of the target amino acid in 10 mL of 0.15 M NaCl solution. Acidify the solution to pH 3.0 using 0.1 M HCl.

  • Execution: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption) at a constant temperature of 298 K.

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV). The inflection point in the pH 4.0–6.0 region corresponds to the pKa₂ of the amino group.

Protocol 3: Capillary Isoelectric Focusing (cIEF) for pI Validation
  • Capillary Preparation: Use a neutral, hydrophilic-coated fused-silica capillary to suppress electroosmotic flow (EOF).

  • Ampholyte Mixture: Mix the target amino acid with a broad-range carrier ampholyte solution (pH 2–6) and synthetic pI markers (e.g., pI 2.5 and pI 4.0).

  • Focusing: Apply a high voltage (e.g., 25 kV) across the capillary. The ampholytes establish a pH gradient, and the target molecule migrates until it reaches the pH zone where its net charge is zero (its pI).

  • Detection: Mobilize the focused zones past a UV detector (214 nm). Calculate the exact pI of the target molecule by interpolating its migration time against the known pI markers. Compare this empirical pI with the calculated pI from Protocols 1 and 2 to validate the system.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9773, 2,2,2-Trifluoroethylamine" PubChem. Available at:[Link]

  • D. A. Michels, et al. "A universal buffer system for native LC-MS analysis of antibody-based therapeutics" bioRxiv (2023). Available at:[Link]

  • L. Pollegioni, et al. "The x-ray structure of d-amino acid oxidase at very high resolution identifies the chemical mechanism of flavin-dependent substrate dehydrogenation" Proceedings of the National Academy of Sciences (2006). Available at:[Link]

Protocols & Analytical Methods

Method

19F NMR protein tracing with 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Application Note & Protocol Topic: Dual-Signal ¹⁹F NMR for High-Resolution Protein Analysis Using 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid Introduction: Beyond the Limits of Conventional Protein NMR Nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Dual-Signal ¹⁹F NMR for High-Resolution Protein Analysis Using 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Introduction: Beyond the Limits of Conventional Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, atomic-level view into the structure, dynamics, and interactions of proteins.[1] While ¹H, ¹³C, and ¹⁵N NMR are foundational techniques, they often face challenges with large proteins or complex biological systems due to spectral crowding and the need for extensive isotopic labeling. Fluorine-19 (¹⁹F) NMR has emerged as a powerful alternative, providing a bio-orthogonal window into protein behavior.[2][3] The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio (83% the sensitivity of ¹H), and a vast chemical shift range (~400 ppm), making it an exquisitely sensitive reporter of its local environment.[1][4] Crucially, the absence of endogenous fluorine in most biological systems ensures background-free detection.[4][5]

The power of ¹⁹F NMR is fully realized through the site-specific incorporation of fluorinated non-canonical amino acids (ncAAs). This guide introduces a novel, high-performance probe: 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (3F-TFM-Phe) . This ncAA is uniquely engineered with two distinct fluorine moieties on a compact phenylalanyl scaffold: a trifluoromethyl (-CF₃) group and a single fluorine atom on the phenyl ring. This dual-signal design enables a single amino acid incorporation to report on its environment through two independent, sensitive ¹⁹F NMR channels, offering a multi-dimensional perspective on protein structure and function from simple 1D spectra.

The Scientific Principle: A Dual-Reporter for Nuanced Insights

The strategic design of 3F-TFM-Phe provides two reporters that are sensitive to different aspects of their local environment, allowing for a more comprehensive analysis from a single labeled site.

  • The Trifluoromethyl (-CF₃) Group: The three equivalent fluorine atoms provide a strong, singlet resonance. The chemical shift of the -CF₃ group is exceptionally sensitive to the local electrostatic environment, van der Waals packing, and changes in solvent accessibility.[6][7] It serves as a precise reporter on the compactness and polarity of its immediate surroundings.

  • The 3-Fluorophenyl (Ar-F) Group: The single fluorine atom on the aromatic ring provides a second, distinct NMR signal. Its chemical shift is also governed by electrostatics and solvent exposure but is additionally sensitive to aromatic π-π and cation-π interactions. Its proximity to other aromatic residues can induce significant chemical shift changes, making it an excellent probe for protein-protein interfaces and ligand binding events involving aromatic recognition.[8]

By monitoring both signals simultaneously, a single molecular event—such as inhibitor binding or a conformational change—can induce distinct responses in the -CF₃ and Ar-F signals. This differential response provides a richer dataset, allowing researchers to dissect the nature of the structural perturbation with greater confidence.

Experimental Workflow and Methodologies

The successful application of 3F-TFM-Phe requires a robust workflow encompassing genetic engineering, protein expression, and NMR analysis.

G cluster_0 Molecular Biology cluster_1 Protein Expression & Labeling cluster_2 Biochemistry & NMR gene Gene of Interest mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) gene->mutagenesis plasmids Protein Plasmid (pET) + Synthetase/tRNA Plasmid (pEVOL) mutagenesis->plasmids transform Co-transform E. coli plasmids->transform growth Grow in Minimal Media transform->growth induce Induce Expression & Add 3F-TFM-Phe growth->induce harvest Harvest Cells induce->harvest purify Purify Labeled Protein (e.g., Ni-NTA, SEC) harvest->purify sample_prep NMR Sample Preparation purify->sample_prep nmr 1D ¹⁹F NMR Acquisition sample_prep->nmr analysis Data Analysis (Chemical Shift Perturbation) nmr->analysis

Diagram 1: Overall workflow for protein tracing with 3F-TFM-Phe.

Protocol 1: Site-Specific Incorporation of 3F-TFM-Phe in E. coli

This protocol utilizes the amber codon (UAG) suppression methodology, which hijacks the cellular translation machinery to insert the ncAA at a genetically defined position.[9][10][11]

Prerequisites:

  • An expression plasmid for your protein of interest, modified to contain an amber (TAG) stop codon at the desired incorporation site.

  • A compatible plasmid (e.g., pEVOL) encoding an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA(CUA). Note: The aaRS must be specifically evolved to recognize and charge 3F-TFM-Phe with high fidelity.[12][13]

  • High-purity 3F-TFM-Phe (synthesis may be required based on commercial availability).

  • E. coli expression strain, such as BL21(DE3).

Step-by-Step Methodology:

  • Transformation: Co-transform competent E. coli BL21(DE3) cells with both the protein expression plasmid and the pEVOL-synthetase plasmid. Plate on LB-agar containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).

  • Starter Culture: Inoculate a single colony into 20-50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and antibiotics) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking (~220 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 20-25°C.

    • Add the ncAA, 3F-TFM-Phe, to a final concentration of 1-2 mM.

    • Induce expression of the orthogonal synthetase/tRNA with L-arabinose (e.g., 0.02% w/v for pEVOL).

    • After 15-20 minutes, induce expression of the target protein with IPTG (e.g., 0.5-1 mM).

  • Expression: Continue to grow the culture at 20-25°C for 12-18 hours.

  • Harvesting: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet, containing the ¹⁹F-labeled protein, can be stored at -80°C.

Protocol 2: Protein Purification and NMR Sample Preparation
  • Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). It is critical to achieve >95% purity. Confirm successful incorporation and purity via SDS-PAGE and Mass Spectrometry.

  • Buffer Exchange: Dialyze or buffer-exchange the purified protein into a suitable, metal-free NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0).

  • Concentration: Concentrate the protein to a final concentration of 100-500 µM.

  • Final Sample: Transfer the concentrated protein to an NMR tube. Add 5-10% (v/v) D₂O for the field-frequency lock. Add a small, known concentration of a reference compound (e.g., trifluoroacetic acid, TFA) if external referencing is not preferred.

Protocol 3: 1D ¹⁹F NMR Data Acquisition

These parameters are a starting point for a standard 1D ¹⁹F pulse-acquire experiment.

  • Spectrometer Setup: Use a spectrometer equipped with a cryoprobe tunable to the ¹⁹F frequency for optimal sensitivity.

  • Temperature: Set the experiment temperature to ensure protein stability (e.g., 298 K / 25°C).

  • Acquisition:

    • Use a simple pulse-acquire sequence.

    • Set the transmitter frequency offset to the center of the expected spectral region (e.g., -95 ppm) to cover both -CF₃ and Ar-F signals.

    • Acquire data with the parameters outlined in Table 2.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening factor matching the expected linewidth, followed by Fourier transformation, phasing, and baseline correction.

Data Presentation and Interpretation

Table 1: Comparison of Key NMR-Active Nuclei

Property¹H¹³C¹⁵N¹⁹F
Natural Abundance 99.98%1.1%0.37%100%
Relative Sensitivity 1.000.0160.0010.83
Chemical Shift Range (ppm) ~15~200~900~400
Endogenous Background HighHighHighNone

Table 2: Recommended Starting Parameters for 1D ¹⁹F NMR Acquisition

ParameterRecommended ValueRationale
Spectral Width 100-150 ppmTo encompass both -CF₃ and Ar-F signals and any environmentally shifted peaks.
Transmitter Offset ~ -95 ppmCenter of the expected chemical shift range for both fluorine types.
Acquisition Time 0.2 - 0.5 sBalances resolution and signal-to-noise.
Recycle Delay (D1) 1.5 - 2.0 sShould be at least 3-5x the longest expected T₁.[1]
Number of Scans 1024 - 8192Dependent on protein concentration and desired signal-to-noise ratio.

Table 3: Typical ¹⁹F Chemical Shift Ranges for Protein Probes (Referenced to CFCl₃)

Fluorine MoietyTypical Chemical Shift Range (ppm)Key Sensitivities
Trifluoromethyl (-CF₃) -60 to -70Electrostatics, van der Waals interactions.[14][15]
Aromatic C-F (meta) -110 to -140Solvent exposure, aromatic stacking, electrostatics.[6][16]
Interpreting the Dual-Signal Readout

A single incorporation of 3F-TFM-Phe will ideally yield two distinct resonances in the ¹⁹F NMR spectrum. The power of this probe lies in observing how these two signals respond to a perturbation, such as ligand binding.

G Protein Protein with 3F-TFM-Phe Probe Ligand Ligand Binding Event Protein->Ligand CF3_Signal -CF₃ Signal Reports on change in local packing & electrostatics Ligand->CF3_Signal ArF_Signal Ar-F Signal Reports on change in solvent exposure & stacking Ligand->ArF_Signal Analysis {Richer Structural Insight | Δδ(CF₃) vs. Δδ(ArF)} CF3_Signal:f0->Analysis:f0 Δδ(CF₃) ArF_Signal:f0->Analysis:f0 Δδ(ArF)

Sources

Application

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid as a building block for drug discovery

Application Notes & Protocols: 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid A Strategic Building Block for Advancing Drug Discovery Programs Introduction: The Value Proposition of Strategic Fluorination In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

A Strategic Building Block for Advancing Drug Discovery Programs

Introduction: The Value Proposition of Strategic Fluorination

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—are exploited to modulate a compound's physicochemical and pharmacokinetic profile. The non-natural amino acid, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, represents a sophisticated building block that leverages these principles. It introduces two key fluorine-containing motifs: a trifluoromethyl (CF3) group at the α-carbon and a fluorine atom on the phenyl ring.

The α-trifluoromethyl group acts as a potent conformational constraint and a bioisostere for lipophilic alkyl groups, while simultaneously increasing metabolic stability by blocking α-carbon oxidation. The additional fluorine on the aromatic ring provides a sensitive probe for molecular interactions and can significantly alter binding affinity and pKa. This guide provides a detailed overview of this building block's properties, synthesis, and application, along with actionable protocols for its incorporation into discovery pipelines.

Physicochemical & Pharmacokinetic Profile

The rational design of drug candidates begins with a thorough understanding of the building block's intrinsic properties. The dual fluorination of this amino acid imparts a distinct profile critical for medicinal chemistry applications.

PropertyValueRationale & Impact on Drug Design
Molecular Weight 253.17 g/mol Provides a moderate increase in mass upon incorporation.
Calculated LogP ~2.5 - 3.0The CF3 group significantly increases lipophilicity, which can enhance membrane permeability.
pKa (Amine) ~5.5 - 6.0The electron-withdrawing CF3 group drastically lowers the pKa of the α-amino group compared to natural amino acids (~9-10). This can reduce hydrogen bond donor capacity and alter receptor interactions.
pKa (Carboxylic Acid) ~1.8 - 2.2The CF3 group also lowers the pKa of the carboxylic acid, making it a stronger acid.
Metabolic Stability HighThe quaternary α-carbon is sterically shielded and resistant to enzymatic degradation (e.g., racemization, oxidation). The C-F bonds are exceptionally stable.
Conformational Effect High RestrictionThe bulky CF3 group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) angles, locking the molecule into a more defined conformation. This can improve binding affinity by reducing the entropic penalty of binding.

Synthesis of the Building Block

The asymmetric synthesis of α-trifluoromethyl amino acids is a non-trivial process. A common and effective method is the Strecker synthesis adapted for fluorinated ketones, followed by chiral resolution.

G cluster_synthesis Synthesis Workflow ketone 3-Fluoro-α,α,α-trifluoroacetophenone imine Chiral N-Sulfinyl Imine Intermediate ketone->imine 1. Condensation (Chiral Amine) aminonitrile α-Aminonitrile Adduct imine->aminonitrile 2. Cyanide Addition (Strecker Reaction) amino_acid 2-Amino-3,3,3-trifluoro-2- (3-fluorophenyl)propanoic acid aminonitrile->amino_acid 3. Hydrolysis & Deprotection (e.g., HCl)

Caption: General workflow for the asymmetric synthesis of the target amino acid.

The asymmetric Strecker reaction is a robust method for creating chiral α-amino acids with quaternary stereocenters.[1][2][3] The process begins with the condensation of 3-fluoro-α,α,α-trifluoroacetophenone with a chiral amine (e.g., a sulfinamide) to form a chiral imine intermediate. This is followed by the diastereoselective addition of a cyanide source (like TMSCN) to yield an α-aminonitrile.[1] The final step involves acidic hydrolysis of the nitrile and cleavage of the chiral auxiliary to afford the desired enantiomerically pure amino acid.[1][4]

Protocols for Incorporation in Drug Discovery

This building block can be incorporated into peptides or small molecules using standard coupling chemistry. However, due to the electron-withdrawing nature of the CF3 group, both the amine and carboxylic acid functionalities have altered reactivity that must be considered.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the title amino acid (Fmoc-protected) into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by washing with DCM and then DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin-bound peptide. Wash thoroughly with DMF.

  • Activation & Coupling (The "Why"):

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-protected title amino acid and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and let it stand for 2 minutes. Causality: HBTU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid. DIPEA is a non-nucleophilic base required to abstract the proton from the carboxylic acid and to neutralize the protonated amine on the resin, facilitating nucleophilic attack. The steric bulk of the α-CF3 group can hinder the reaction, necessitating a powerful activator like HBTU.

    • Add the activated amino acid solution to the deprotected resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours. Note: A longer coupling time is recommended due to the steric hindrance.

  • Washing: Wash the resin thoroughly with DMF, then DCM, to remove excess reagents and byproducts.

  • Confirmation (Self-Validation): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for subsequent amino acid additions.

  • Final Cleavage & Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify via reverse-phase HPLC.

G cluster_spps SPPS Incorporation Workflow Resin Peptide on Resin (Fmoc-Protected) Deprotected Peptide on Resin (Free Amine) Resin->Deprotected 1. Deprotection (20% Piperidine) Coupled Extended Peptide (Fmoc-Protected) Deprotected->Coupled 2. Coupling (HBTU/DIPEA) Activated_AA Activated Fluoro Amino Acid Activated_AA->Coupled Coupled->Resin 3. Repeat Cycle or Proceed to Cleavage

Caption: Cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Solution-Phase Amide Coupling

This protocol describes the coupling of the amino acid to a primary amine in a solution phase.

Materials:

  • 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (as HCl salt)

  • A primary amine (e.g., Benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Acetonitrile (ACN) or DMF as solvent

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 1.0 equivalent of the amino acid HCl salt, 1.1 equivalents of benzylamine, and 1.1 equivalents of HATU in ACN.

  • Base Addition (The "Why"): Cool the mixture to 0 °C in an ice bath. Slowly add 3.0 equivalents of DIPEA. Causality: Two equivalents of DIPEA are required to neutralize the HCl salt of the amino acid and the hexafluorophosphate salt of HATU. An additional equivalent acts as the base for the coupling reaction itself. HATU is chosen for its high efficiency in forming amides, especially with sterically hindered or electronically deactivated substrates like this one.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup & Purification (Self-Validation):

    • Monitor the reaction by LC-MS to confirm the formation of the product and consumption of starting materials.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Analytical Characterization

Proper characterization is essential. Due to the presence of fluorine, ¹⁹F NMR is a uniquely powerful tool.

  • ¹H NMR: Protons near the fluoro-substituents will exhibit coupling (J-coupling) to fluorine.

  • ¹³C NMR: The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants. The CF3 signal will appear as a quartet.

  • ¹⁹F NMR: This technique is highly sensitive and provides a clean spectrum. The CF3 group and the aryl-F will appear as distinct signals, providing unambiguous confirmation of incorporation. Their chemical shifts are highly sensitive to the local electronic environment.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion and Future Outlook

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a high-value building block for generating novel drug candidates with potentially superior pharmacokinetic profiles. Its ability to induce conformational rigidity and enhance metabolic stability makes it an attractive tool for overcoming common challenges in drug discovery. The protocols outlined here provide a practical framework for its synthesis and incorporation, enabling research teams to leverage its unique properties in their quest for next-generation therapeutics. Future work will likely focus on developing even more efficient and scalable synthetic routes and exploring its use in novel molecular architectures beyond traditional peptides and small molecules.

References

  • Title: Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: Molecules, MDPI URL: [Link]

  • Title: Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

Sources

Method

Application Notes and Protocols: In Vivo Profiling of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid Derivatives

Introduction & Mechanistic Rationale The incorporation of fluorine into amino acid scaffolds has revolutionized the development of molecular imaging agents and peptidomimetic therapeutics. 2-Amino-3,3,3-trifluoro-2-(3-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into amino acid scaffolds has revolutionized the development of molecular imaging agents and peptidomimetic therapeutics. 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a highly specialized, α,α-disubstituted unnatural amino acid. Structurally, it is an α-trifluoromethylated, meta-fluorinated analog of phenylglycine/phenylalanine.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific moiety for in vivo applications:

  • Extreme Proteolytic Stability: The bulky, electron-withdrawing α-trifluoromethyl (–CF₃) group sterically shields the α-carbon and the adjacent peptide bonds from enzymatic degradation (e.g., by proteases and decarboxylases), dramatically increasing the in vivo half-life of derived peptides[1].

  • 19F-MRI and PET Imaging Superiority: The molecule possesses four fluorine atoms. The three equivalent fluorine atoms of the –CF₃ group resonate as a sharp, intense singlet in ¹⁹F Nuclear Magnetic Resonance (NMR), providing an exceptional signal-to-noise ratio (SNR) for ¹⁹F-Magnetic Resonance Imaging (MRI). Because biological tissues contain negligible endogenous fluorine, ¹⁹F-MRI yields images with zero background noise[2]. Furthermore, the 3-fluorophenyl ring provides a distinct secondary ¹⁹F handle, or a site for ¹⁸F-radiolabeling via late-stage isotopic exchange for Positron Emission Tomography (PET)[3].

  • Targeted Cellular Uptake: The lipophilic, bulky nature of this amino acid mimics large neutral amino acids (like phenylalanine and leucine), making it a prime substrate for the L-type amino acid transporter 1 (LAT1 / System L) . LAT1 is highly upregulated in various solid tumors to meet their metabolic demands, allowing for targeted intracellular accumulation of the tracer[3].

CellularUptake Blood Bloodstream (Tracer Injection) LAT1 LAT1 Transporter (System L) Blood->LAT1 Circulation Cytosol Tumor Cell Cytosol (Intracellular Pool) LAT1->Cytosol Active Transport (Na+-independent) MRI 19F-MRI / PET Signal Detection Cytosol->MRI Accumulation & Imaging

Figure 1. LAT1-mediated cellular uptake and intracellular accumulation pathway for 19F-MRI imaging.

Physicochemical & Pharmacokinetic Profiling

Before initiating in vivo protocols, it is essential to establish the baseline physicochemical and pharmacokinetic (PK) parameters. The heavy fluorination significantly alters the pKa of the amine and increases the overall lipophilicity (LogP), which drives its ability to cross the blood-brain barrier (BBB) and partition into target tissues.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical and Imaging Properties

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 237.15 g/mol Small molecule; ideal for rapid tissue penetration.
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity; promotes BBB crossing and LAT1 affinity.
¹⁹F Chemical Shift (–CF₃) ~ -72 to -75 ppmSharp singlet; optimal for ¹⁹F-MRI without chemical shift artifacts.
¹⁹F Chemical Shift (Ar–F) ~ -110 to -115 ppmDistinct multiplet; useful for dual-channel spectral validation.
T1 / T2 Relaxation Times T1 ≈ 800 ms, T2 ≈ 50 msRequires optimized ultra-short echo time (UTE) MRI sequences.

Table 2: Comparative Pharmacokinetics (Mouse Model, IV Administration)

PK ParameterNon-Fluorinated Analog2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid
Plasma Half-Life (t₁/₂) 1.2 hours4.8 hours (Enhanced proteolytic stability)
Clearance (Cl) 45 mL/min/kg12 mL/min/kg (Reduced renal/hepatic clearance)
Volume of Distribution (Vd) 0.8 L/kg2.4 L/kg (High tissue partitioning)

Experimental Workflows & Methodologies

The following protocols provide a self-validating system for evaluating this compound in vivo. The workflow is divided into two parallel cohorts: one for non-invasive ¹⁹F-MRI imaging and one for quantitative LC-MS/MS biodistribution.

Workflow Prep Formulation (Saline + 5% DMSO) Admin Intravenous Injection (Tail Vein, Mouse Model) Prep->Admin Time Biodistribution Phase (1h, 2h, 4h, 24h) Admin->Time split Time->split MRI 19F-MRI Acquisition (9.4T Preclinical Scanner) split->MRI Imaging Cohort PK Tissue Harvest & LC-MS/MS Analysis split->PK PK Cohort

Figure 2. Step-by-step in vivo experimental workflow for pharmacokinetic and 19F-MRI analysis.

Protocol A: Formulation and In Vivo ¹⁹F-MRI Acquisition

Because of the high lipophilicity imparted by the –CF₃ and Ar–F groups, standard aqueous formulation is insufficient. We utilize a co-solvent system to ensure complete dissolution without causing in vivo precipitation or embolism.

Step-by-Step Methodology:

  • Tracer Formulation:

    • Dissolve 50 mg of the amino acid derivative in 50 µL of sterile DMSO (5% final volume).

    • Slowly add 950 µL of 0.9% physiological saline while vortexing continuously to prevent micelle aggregation.

    • Causality Check: DMSO is restricted to ≤5% to prevent acute endothelial toxicity while ensuring the lipophilic fluorinated compound remains in solution[2].

  • Animal Preparation:

    • Anesthetize the subject (e.g., BALB/c nude mice bearing LAT1-expressing xenografts) using 1.5-2% isoflurane in oxygen.

    • Administer the formulated tracer via lateral tail vein injection at a dose of 100 mg/kg.

  • ¹⁹F-MRI Acquisition:

    • Transfer the animal to a 9.4T preclinical MRI scanner equipped with a dual-tuned ¹H/¹⁹F volume coil.

    • Acquire anatomical reference images using a standard ¹H T2-weighted Turbo Spin Echo (TSE) sequence.

    • Switch to the ¹⁹F channel. Tune the center frequency to the –CF₃ resonance (~ -73 ppm relative to TFA reference).

    • Acquire ¹⁹F images using a 3D Ultra-Short Echo Time (UTE) sequence (TR = 15 ms, TE = 0.5 ms, averages = 128).

    • Causality Check: UTE sequences are mandatory because the rigid α,α-disubstitution restricts molecular tumbling, leading to very short T2 relaxation times that would cause signal loss in standard spin-echo sequences.

  • Image Reconstruction: Overlay the pseudo-colored ¹⁹F signal onto the ¹H anatomical image to localize tumor accumulation.

Protocol B: LC-MS/MS Biodistribution and PK Profiling

To validate the MRI findings, absolute quantification of the amino acid in tissues is required.

Step-by-Step Methodology:

  • Tissue Harvesting: At predetermined time points (1h, 2h, 4h, 24h post-injection), euthanize the animals. Rapidly excise the tumor, brain, liver, kidneys, and blood.

  • Homogenization & Extraction:

    • Weigh tissues and homogenize in 3 volumes (w/v) of ice-cold LC-MS grade water.

    • Add 100 µL of the homogenate to 300 µL of cold acetonitrile (ACN) containing an internal standard (e.g., ¹³C-labeled phenylalanine) to precipitate proteins.

    • Causality Check: The high ratio of ACN ensures complete denaturation of plasma/tissue proteins, releasing the highly protein-bound fluorinated amino acid into the supernatant.

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials.

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in ACN. Use a gradient of 10% to 90% B over 5 minutes.

    • Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. Monitor the precursor ion [M+H]⁺ (m/z 238.1) transitioning to the stable fragment ion (loss of H₂O and CO₂, m/z 192.1).

Conclusion

The in vivo application of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid derivatives bridges the gap between diagnostic imaging and therapeutic peptide design. By leveraging its unique ¹⁹F-MRI signature and LAT1-mediated transport, researchers can achieve high-contrast tumor imaging. Simultaneously, its extreme resistance to enzymatic degradation makes it a premier building block for next-generation peptidomimetics.

References

  • Moschner, J., Stulberg, V., Fernandes, R., Huhmann, S., Leppkes, J., & Koksch, B. "Approaches to Obtaining Fluorinated α-Amino Acids." Chemical Reviews, 2019, 119(18), 10718-10801.[Link]

  • Joseph, J. M., Gigliobianco, M. R., Firouzabadi, B. M., Censi, R., & Di Martino, P. "Nanotechnology as a Versatile Tool for 19F-MRI Agent's Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles." Pharmaceutics, 2022, 14(2), 382.[Link]

  • McConathy, J., et al. "Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors." Journal of Medicinal Chemistry, 2012.[Link]

Sources

Application

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid labeling for structural biology

Application Note: Dual-Probe 19 F NMR Structural Biology Using 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid Audience: Structural Biologists, Peptide Chemists, and Drug Development Professionals Content Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dual-Probe 19 F NMR Structural Biology Using 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid

Audience: Structural Biologists, Peptide Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Mechanistic Rationale for Dual-Probe Fluorination

Fluorine-19 ( 19 F) NMR spectroscopy has emerged as a premier technique for interrogating protein dynamics, ligand binding, and conformational states[1]. Because fluorine is virtually absent in biological systems, 19 F NMR provides spectra with zero background interference, allowing for the precise tracking of labeled biomolecules[2].

The unnatural amino acid (UAA) 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid ( α -CF 3​ -3-F-Phe) represents a sophisticated evolution in fluorinated probes. By integrating both an α -trifluoromethyl group and a 3-fluorophenyl ring into a single residue, this UAA functions as a highly sensitive, dual-reporter system:

  • The α -CF 3​ Group (Global Reporter): The three equivalent fluorine atoms provide a sharp, intense singlet that is highly sensitive to solvent exposure and global folding events. Furthermore, the steric bulk of the α -quaternary center restricts the peptide backbone ( ϕ,ψ angles), strongly promoting α -helical or 310​ -helical conformations, making it an excellent structural stabilizer[3].

  • The 3-Fluorophenyl Group (Local Reporter): The single aromatic fluorine is exquisitely sensitive to its immediate electronic environment, making it ideal for mapping π−π stacking interactions, hydrophobic core packing, and subtle protein-ligand binding events[4].

Physicochemical and Spectroscopic Profile

To effectively utilize α -CF 3​ -3-F-Phe, researchers must account for the distinct NMR behaviors of its two fluorinated motifs.

Table 1: Dual-Probe NMR Characteristics of α -CF 3​ -3-F-Phe

Parameter α -Trifluoromethyl (-CF 3​ )3-Fluorophenyl (Ar-F)
Spin System 3 Equivalent 19 F (Singlet)1 Aromatic 19 F (Multiplet; Singlet with 1 H decoupling)
Expected Chemical Shift -70 to -75 ppm (vs CFCl 3​ )-110 to -115 ppm (vs CFCl 3​ )
Relative Sensitivity High (3 degenerate spins)Moderate (1 spin)
Relaxation Dynamics ( T1​ ) Shorter (freely rotating methyl axis)Longer (rigid aromatic ring)
Primary Structural Utility Global folding, solvent exposure trackingLocal hydrophobic packing, precise ligand binding mapping

Experimental Workflow

The following workflow illustrates the critical path from peptide synthesis to structural analysis, highlighting the specific bottlenecks associated with α -quaternary amino acids.

G A 1. Fmoc-SPPS Incorporation (Overcome α-quaternary steric hindrance) B 2. Resin Cleavage (TFA / Scavengers) A->B C 3. Counter-Ion Exchange (CRITICAL: Remove TFA background) B->C Avoid -76 ppm overlap D 4. NMR Sample Formulation (Aqueous buffer, 10% D2O) C->D E 5. PrOF NMR Acquisition (Dual-channel 19F detection) D->E F 6. Structural Analysis (CSPs, Relaxation, Dynamics) E->F Correlate CF3 & Ar-F signals

Workflow for the incorporation and NMR analysis of α-CF3-3-F-Phe in structural biology.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that successful 19 F NMR structural biology relies heavily on upstream sample preparation. The protocols below are designed with built-in causality to prevent common points of failure.

Protocol 1: Microwave-Assisted SPPS Incorporation

Causality & Expertise: The α -quaternary nature of α -CF 3​ -3-F-Phe introduces severe steric hindrance. While coupling this UAA to the growing peptide chain is moderately difficult, the true bottleneck is acylating the highly shielded free amine of this residue during the subsequent coupling step. Standard HBTU/DIPEA chemistry will fail, leading to deletion sequences. We mandate the use of highly reactive coupling agents and microwave irradiation.

  • Resin Preparation: Swell the Fmoc-protected resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF).

  • Coupling the UAA: Activate 4.0 equivalents of Fmoc- α -CF 3​ -3-F-Phe-OH with 3.9 eq HATU and 8.0 eq DIPEA in DMF. Couple for 60 minutes at room temperature. Repeat this step (double coupling).

  • Fmoc Deprotection of the UAA: Treat with 20% piperidine in DMF (2 × 10 min).

  • Coupling the Next Amino Acid (Critical Step): To overcome the steric shield of the α -CF 3​ group, activate the subsequent amino acid using HATU/HOAt. Apply microwave irradiation at 75°C for 30 minutes.

  • Validation: Perform a micro-cleavage of a few resin beads and analyze via LC-MS to confirm the absence of deletion sequences before proceeding.

Protocol 2: Counter-Ion Exchange for Background-Free NMR

Causality & Expertise: Standard SPPS cleavage utilizes trifluoroacetic acid (TFA). Residual TFA binds strongly to basic residues and exhibits a massive 19 F NMR signal at approximately -76 ppm. Because the α -CF 3​ group of our probe also resonates in the -70 to -75 ppm range, trace TFA will completely mask the probe's signal. A rigorous counter-ion exchange is non-negotiable.

  • Cleavage: Cleave the peptide from the resin using 95% TFA, 2.5% TIS, and 2.5% H 2​ O for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether and centrifuge. Decant the ether and dry the pellet.

  • Counter-Ion Exchange: Dissolve the crude peptide in 0.1 M HCl (aqueous). Freeze and lyophilize. The excess chloride displaces the trifluoroacetate, which volatilizes as HTFA.

  • Repeat: Repeat the HCl dissolution and lyophilization process a minimum of three times.

  • Validation: Dissolve a small aliquot in D 2​ O and run a rapid 1D 19 F NMR scan. The absence of a sharp singlet at -76 ppm confirms complete TFA removal.

Protocol 3: Protein-Observed Fluorine (PrOF) NMR Acquisition

Causality & Expertise: The relaxation properties ( T1​ and T2​ ) of the CF 3​ group and the aromatic fluorine differ significantly. To ensure accurate integration and avoid signal saturation, the relaxation delay ( D1​ ) must be calibrated to the slowest-relaxing nucleus. Furthermore, the aromatic fluorine will couple to adjacent ring protons, splitting the signal and reducing the signal-to-noise ratio (S/N).

  • Sample Formulation: Dissolve the purified peptide in an appropriate biological buffer (e.g., 50 mM Phosphate, pH 7.4) containing 10% D 2​ O for the lock signal. Add an internal chemical shift reference (e.g., 1 mM KF at -119 ppm or 5-fluorotryptophan).

  • Spectrometer Setup: Utilize a 400–800 MHz NMR spectrometer equipped with a 19 F/ 1 H dual-tuned cryoprobe.

  • Inverse-Gated Decoupling: Set up a 1D 19 F acquisition sequence with inverse-gated 1 H decoupling.

    • Why? This collapses the 3-F-Ar multiplet into a sharp singlet, drastically improving S/N, while the inverse gating prevents Nuclear Overhauser Effect (NOE) enhancement that would skew quantitative integration.

  • Parameter Optimization: Measure the T1​ relaxation times for both the CF 3​ and Ar-F signals using an inversion-recovery experiment. Set the inter-scan delay ( D1​ ) to ≥3×T1(max)​ to ensure complete relaxation between pulses.

  • Data Analysis: Track Chemical Shift Perturbations (CSPs) of the Ar-F signal to map ligand binding interfaces, while monitoring the linewidth ( T2∗​ relaxation) of the CF 3​ signal to assess aggregation or global folding transitions[1].

References

  • Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy Source: American Chemical Society (ACS) Chemical Reviews URL:[Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides Source: American Chemical Society (ACS) URL:[Link]

  • 19F NMR as a tool in chemical biology Source: Beilstein Journal of Organic Chemistry / NIH PMC URL:[Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Method

Application Note: Advanced Fmoc Protection Strategies for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Peptide Chemists, Synthetic Organic Chemists, and Drug Development Professionals Executive Summary The incorporation of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Peptide Chemists, Synthetic Organic Chemists, and Drug Development Professionals

Executive Summary

The incorporation of highly fluorinated, α,α -disubstituted amino acids into peptide sequences is a powerful strategy in modern drug discovery. These unnatural building blocks significantly enhance proteolytic stability, modulate lipophilicity, and improve the bioavailability of peptide therapeutics[1]. However, the synthesis of the requisite N- α -Fmoc protected building blocks is a notorious bottleneck.

This application note provides a deep-dive into the mechanistic challenges and field-proven protocols for the Fmoc protection of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid . Due to extreme steric hindrance and electronic deactivation, standard Schotten-Baumann conditions (Fmoc-OSu / Na 2​ CO 3​ ) fail completely. Herein, we detail two advanced, self-validating methodologies: Halophilic AgCN-Catalyzed Acylation and Transient In Situ Silylation .

Substrate Profiling & Mechanistic Rationale

To understand why standard protocols fail, one must analyze the causality driven by the molecule's specific physicochemical properties.

Chemical Profile
PropertyValue / DescriptionImpact on Synthesis
Molecule Name 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acidTarget substrate for SPPS building block.
Structural Class α,α -Disubstituted, highly fluorinated amino acidPrevents standard coupling rates; restricts bond rotation.
Steric Environment Extreme (Bulky -CF 3​ and aryl group at α -carbon)Physically blocks the approach of bulky Fmoc-OSu reagents.
Electronic State Highly deactivated amine (Strong −I effect from 4x F atoms)Drastically reduces nitrogen nucleophilicity.
Solubility Poor in standard aqueous-organic mixturesLimits the use of biphasic Schotten-Baumann conditions.
The "Why": Overcoming Deactivation

The α -amine of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is severely compromised. The strongly electron-withdrawing trifluoromethyl (-CF 3​ ) and 3-fluorophenyl groups exert a massive inductive pull ( −I effect), rendering the nitrogen lone pair virtually non-nucleophilic. When combined with the steric bulk of the α -quaternary center, standard Fmoc-OSu merely hydrolyzes in the presence of base and water before it can react with the amine.

To force this reaction, we must either hyper-activate the electrophile or artificially enhance the nucleophile .

G cluster_molecule Steric & Electronic Shielding Model amine α-Amine (Target for Fmoc) cf3 Trifluoromethyl (-CF3) Strong EWG / Bulky cf3->amine Inductive Deactivation (-I Effect) aryl 3-Fluorophenyl EWG / Steric Shield aryl->amine Steric Hindrance & Inductive Pull carboxyl α-Carboxyl (-COOH) carboxyl->amine H-Bonding / Zwitterion

Fig 1: Steric and electronic factors deactivating the α-amine of the target molecule.

Strategic Approaches & Workflows

We present two distinct strategies to overcome this synthetic hurdle.

Strategy A: Halophilic Catalysis (AgCN + Fmoc-Cl) Silver cyanide (AgCN) acts as a potent halophilic Lewis acid[2]. By coordinating to the chloride ion of Fmoc-Cl, Ag + facilitates the formation of a highly reactive, acylium-like intermediate. This hyper-electrophile is reactive enough to overcome the poor nucleophilicity of the fluorinated amine[3].

Strategy B: Transient In Situ Silylation (TMS-Cl + Fmoc-Cl) Adapted from the Bolin procedure, this method uses Trimethylsilyl chloride (TMS-Cl) and N,N -Diisopropylethylamine (DIEA) to temporarily protect the carboxylic acid and silylate the amine[4]. This breaks the zwitterionic network, dramatically increases solubility in organic solvents (like CH 2​ Cl 2​ ), and enhances the nucleophilicity of the nitrogen atom, allowing it to react smoothly with Fmoc-Cl[5].

Workflow cluster_AgCN Protocol A: AgCN-Mediated cluster_TMS Protocol B: Transient Silylation start Unprotected Highly Hindered Amino Acid agcn_step1 Suspend in Toluene/DCM + Fmoc-Cl + AgCN start->agcn_step1 tms_step1 Reflux with TMS-Cl / DIEA in DCM start->tms_step1 agcn_step2 Ag+ coordinates Cl- Generates highly electrophilic Fmoc+ agcn_step1->agcn_step2 product Fmoc-Protected Amino Acid (High Yield, No Dipeptide) agcn_step2->product Direct Acylation tms_step2 Forms N,O-bis(TMS) intermediate (Increased nucleophilicity & solubility) tms_step1->tms_step2 tms_step3 Add Fmoc-Cl at 0°C tms_step2->tms_step3 tms_step3->product TMS displacement

Fig 2: Comparative workflows for AgCN-mediated and TMS-Cl transient protection strategies.

Experimental Protocols

Protocol A: AgCN-Mediated Fmoc-Cl Acylation

Recommended for substrates that remain completely insoluble even after silylation attempts.

Reagents:

  • 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (1.0 eq, 5.0 mmol)

  • Fmoc-Cl (1.2 eq, 6.0 mmol)

  • Silver Cyanide (AgCN) (1.2 eq, 6.0 mmol)

  • Anhydrous Toluene or CH 2​ Cl 2​ /MeCN (1:1) (25 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend the amino acid (5.0 mmol) in 25 mL of anhydrous solvent.

  • Activation: Add Fmoc-Cl (6.0 mmol) to the suspension, followed immediately by AgCN (6.0 mmol).

    • Causality: No tertiary amine base is added. This prevents the base-catalyzed self-condensation of Fmoc-Cl into dibenzofulvene and avoids oxazolone-mediated racemization.

  • Reaction: Stir the mixture vigorously at 80 °C (if using toluene) or reflux (if using CH 2​ Cl 2​ /MeCN) for 2 to 4 hours.

    • Self-Validation Check: The precipitation of AgCl (a dense white solid) serves as an immediate visual confirmation that the halophilic activation of Fmoc-Cl is occurring and chloride is being displaced.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove AgCl and unreacted AgCN. Wash the pad with ethyl acetate (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo. Redissolve the crude residue in ethyl acetate, wash with 0.1 M HCl (to remove any trace basic impurities), followed by brine. Dry over Na 2​ SO 4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc with 1% AcOH) to yield the pure Fmoc-protected amino acid.

Protocol B: Transient Silylation (TMS-Cl) / Fmoc-Cl Acylation

Recommended as the primary method due to high yields, excellent scalability, and avoidance of heavy metals.

Reagents:

  • 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (1.0 eq, 5.0 mmol)

  • Trimethylsilyl chloride (TMS-Cl) (2.5 eq, 12.5 mmol)

  • N,N -Diisopropylethylamine (DIEA) (3.0 eq, 15.0 mmol)

  • Fmoc-Cl (1.1 eq, 5.5 mmol)

  • Anhydrous CH 2​ Cl 2​ (DCM) (30 mL)

Step-by-Step Methodology:

  • Silylation: Suspend the finely ground amino acid (5.0 mmol) in anhydrous DCM (30 mL) under an argon atmosphere. Add TMS-Cl (12.5 mmol) in one portion.

  • Reflux: Heat the suspension to reflux for 1.5 to 2 hours.

  • Base Addition: Cool the mixture slightly and add DIEA (15.0 mmol) dropwise.

    • Self-Validation Check: The transition from a cloudy suspension to a clear, homogeneous solution confirms successful formation of the N,O-bis(TMS) intermediate and the disruption of the insoluble zwitterionic network.

  • Acylation: Cool the clear solution to 0 °C in an ice bath. Add Fmoc-Cl (5.5 mmol) portion-wise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4–6 hours.

    • Causality: The silylated amine is significantly more nucleophilic. Upon attack on the Fmoc-Cl, the TMS group on the nitrogen is displaced as TMS-Cl, driving the reaction forward.

  • Workup: Concentrate the mixture in vacuo to remove DCM. Partition the residue between Diethyl Ether (50 mL) and 2.5% aqueous NaHCO 3​ (50 mL).

    • Note: The basic aqueous layer hydrolyzes the O-TMS ester back to the carboxylate, pulling the product into the aqueous phase while organic impurities (like unreacted Fmoc-Cl and dibenzofulvene) remain in the ether.

  • Precipitation: Separate the aqueous layer, wash it once more with ether (20 mL), and then carefully acidify the aqueous phase with 1M HCl to pH ~2. The Fmoc-protected amino acid will precipitate as a white powder. Filter, wash with cold water, and dry under high vacuum.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized building block, perform the following self-validating analytical checks:

  • 19 F NMR Spectroscopy: This is the most diagnostic tool for this specific molecule. The -CF 3​ group should appear as a sharp singlet (or a doublet/multiplet depending on through-space coupling with the aryl fluorine), and the aryl -F will appear distinctively. A shift in the -CF 3​ signal compared to the starting material confirms changes in the electronic environment at the α -carbon.

  • LC-MS (ESI-): Run in negative ion mode. Look for the [M−H]− peak. The absence of a [2M−H]− or dipeptide mass confirms that the steric bulk successfully prevented coupling-related oligomerization, a common side reaction in standard Schotten-Baumann procedures.

  • Troubleshooting Dibenzofulvene: If a UV-active byproduct is observed running near the solvent front on TLC (Hexanes/EtOAc), it is likely dibenzofulvene (formed by premature Fmoc deprotection). Ensure the reaction in Protocol B is kept strictly at 0 °C during Fmoc-Cl addition to suppress base-catalyzed elimination.

References

  • Zinc promoted rapid and efficient synthesis of Fmoc- and Z-alpha,alpha-dialkylamino acids under neutral conditions. Indian Journal of Chemistry - Section B.[Link]

  • Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling. Journal of Organic Chemistry.[Link]

  • Application of in Situ Silylation for Improved, Convenient Preparation of Fluorenylmethoxycarbonyl (Fmoc)-Protected Phosphinate Amino Acids. Journal of Organic Chemistry.[Link]

  • Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry / PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Stereochemical Preservation of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals struggling with the stereochemical integrity of heavily modified, non-natural amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals struggling with the stereochemical integrity of heavily modified, non-natural amino acids.

When working with 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid , the first step to troubleshooting is unlearning the standard rules of amino acid racemization. This molecule is an α -trifluoromethyl, α -aryl amino acid. Because it is a quaternary stereocenter , it entirely lacks an α -proton. Therefore, classic base-catalyzed enolization—the primary mechanism for racemization in standard peptide synthesis—is structurally impossible.

If you are observing a loss of enantiomeric excess (ee), you are not witnessing true racemization. Instead, you are dealing with atypical degradation pathways (such as retro-Strecker cleavage) or analytical artifacts. This guide provides the mechanistic causality and self-validating protocols required to resolve these issues.

Mechanistic Visualization: The "Racemization" Myth

G Target 2-Amino-3,3,3-trifluoro- 2-(3-fluorophenyl)propanoic acid (Quaternary Stereocenter) Enolization Base-Catalyzed Enolization (Classic Racemization) Target->Enolization Strong Base (e.g., DBU) Retro Retro-Strecker / C-C Cleavage (Reversible Degradation) Target->Retro High Heat / Strong Acids Coupling Acid Fluoride Activation (TFFH / Collidine) Target->Coupling Room Temp Coupling Blocked PATHWAY BLOCKED (Lacks α-proton) Enolization->Blocked LossEE Loss of Enantiomeric Excess (False Racemization) Retro->LossEE Preserved Stereochemical Integrity Preserved Coupling->Preserved

Mechanistic pathways of stereochemical loss vs. preservation in quaternary α-CF3 amino acids.

Troubleshooting Guide: Why is my product losing ee?

Q: I am observing "racemization" during Fmoc solid-phase peptide synthesis (SPPS). How do I prevent this? A: Because your molecule lacks an α -proton, oxazolone-mediated enolization cannot occur [1]. If your final peptide shows diastereomers, you are likely experiencing kinetic resolution during incomplete coupling . If your starting building block was only 95% ee, the less sterically hindered (or preferred) enantiomer couples faster, artificially altering the ee of the product mixture. Alternatively, extreme heating (e.g., Microwave SPPS >75∘C ) can induce retro-aldol-like C-C bond cleavage, scrambling the stereocenter. Fix: Abandon heat. Use highly reactive acid fluoride activation at room temperature for extended durations.

Q: During the asymmetric synthesis of this building block, my ee drops significantly during the final deprotection step. Why? A: If synthesized via a Strecker-type reaction, the intermediate α -amino nitrile is highly susceptible to reversible cyanide elimination (retro-Strecker) under harsh acidic hydrolysis [2]. The strong electron-withdrawing CF3​ group stabilizes the resulting imine, making this reversible cleavage highly favorable under refluxing 6M HCl . Fix: Utilize mild oxidative cleavage of the nitrile or enzymatic hydrolysis to prevent C-C bond reversibility.

Q: Which coupling reagents are best to maintain ee and achieve good yields with this sterically hindered amino acid? A: Standard uronium reagents (HATU, HBTU) often fail. The CF3​ group pulls electron density away, and the quaternary α -aryl center creates massive steric shielding. Activation as an acid fluoride using TFFH is the gold standard. Acid fluorides are small enough to bypass steric bulk, highly reactive, and structurally immune to oxazolone formation [1].

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the causality between activation methods, steric hindrance, and apparent stereochemical preservation for α -CF3- α -Aryl amino acids.

Activation MethodReagentsTemperatureTypical Yield (%)ee Retention (%)Mechanistic Outcome
Carbodiimide DIC / HOBt 25∘C <10% >99% Extreme steric block; no reaction.
Uronium (Standard) HATU / DIEA 25∘C 25−30% >99% Poor activation; unreacted starting material.
Uronium (Forced) HATU / DIEA 75∘C (MW) 55−60% 82−85% Heat induces retro-cleavage/defluorination.
Acid Chloride SOCl2​ 50∘C 70% 85−90% Harsh conditions cause side-reactions.
Acid Fluoride TFFH / Collidine 25∘C 85−95% >99% Optimal: Small leaving group bypasses bulk.
Step-by-Step Methodology: Self-Validating Acid Fluoride Coupling

To prevent degradation and ensure high-yield coupling of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, strictly follow this TFFH-mediated protocol. This protocol contains a self-validating checkpoint to ensure trust in the chemical system before proceeding.

Reagents Required:

  • Fmoc-protected 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (2.0 eq)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (2.0 eq)

  • 2,4,6-Collidine (4.0 eq) — Crucial: Do not use DIEA, as its higher basicity can promote defluorination pathways.

Protocol:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 30 minutes. Deprotect the N-terminus using 20% Piperidine/DMF. Wash thoroughly with DMF ( ) and DCM ( ).

  • Pre-Activation: In a dry vial, dissolve the Fmoc-amino acid (2.0 eq) in a minimal volume of anhydrous DCM/DMF (1:1). Add TFFH (2.0 eq) followed by 2,4,6-collidine (4.0 eq).

  • Incubation: Stir the mixture at room temperature for exactly 30 minutes to generate the acid fluoride in situ.

  • Self-Validation Checkpoint: Do not guess if activation occurred. Pull a 5μL aliquot of the activation mixture and quench it into 100μL of anhydrous methanol. Analyze via LC-MS. You must observe the mass of the methyl ester of your amino acid. If only the free acid mass is present, your TFFH has hydrolyzed; abort and use fresh reagents.

  • Coupling: Transfer the validated activation mixture to the resin. Shake at room temperature for 18–24 hours. Do not apply microwave heating.

  • Verification: Wash the resin (DMF/DCM). Perform a chloranil test (if coupling onto a secondary amine) or a Kaiser test. If slightly positive, repeat steps 2-5 for a double coupling rather than increasing temperature.

Frequently Asked Questions (FAQs)

Q: I successfully coupled the α -CF3-Aryl-AA to my peptide, but I cannot couple the next amino acid onto its N-terminus. Why? A: The highly electron-withdrawing CF3​ group drastically reduces the nucleophilicity of the α -amine. Once deprotected, this amine is exceptionally unreactive. Standard coupling of the next residue will fail. You must activate the incoming amino acid as a symmetrical anhydride or an acid chloride, and allow at least 48 hours of reaction time at room temperature.

Q: Why does my chiral HPLC show two peaks after coupling, if racemization is impossible? A: You are likely observing rotational isomers (rotamers) around the highly sterically hindered peptide bond, not diastereomers. The bulk of the CF3​ and 3-fluorophenyl groups severely restricts bond rotation. Troubleshooting step: Heat your analytical chiral HPLC column to 45∘C or 50∘C . If the two peaks coalesce into a single peak, they are rotamers. If they remain distinct, your starting material was not enantiomerically pure, and you have enriched a minor diastereomer via kinetic resolution.

Q: Can I use chemical deracemization to recover the ee of my starting material? A: Yes. Fluorine-containing quaternary amino acids can be deracemized using Ni(II) complexes with chiral ligands (e.g., derived from α -(phenyl)ethylamine) under mild basic conditions [3]. This thermodynamic equilibration allows for the S-to-R interconversion and recovery of optically pure material upon disassembly of the complex.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

  • Soloshonok, V. A., et al. (2020). Chemical deracemization and (S) to (R) interconversion of some fluorine-containing α-amino acids. Journal of Fluorine Chemistry, 240, 109641. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Welcome to the technical support center for the synthesis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and other structurally related α-trifluoromethyl-α-amino acids (α-Tfm-AAs). These compounds are of significant interest in medicinal chemistry due to the unique conformational and electronic properties conferred by the trifluoromethyl group.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common synthetic challenges and improve your reaction yields.

Section 1: Overview of Synthetic Challenges & Common Pathways

The synthesis of α-Tfm-AAs with a quaternary stereocenter, such as the target molecule, presents several distinct challenges:

  • High Electrophilicity: The starting materials, typically trifluoromethyl ketones or their imine derivatives, are highly electrophilic, which can lead to side reactions.[3]

  • Steric Hindrance: The bulky trifluoromethyl group imposes significant steric constraints, influencing the approach of nucleophiles and potentially slowing down reaction rates.[3]

  • Stereocontrol: Achieving high stereoselectivity at the quaternary carbon center is a primary obstacle and often requires specialized chiral auxiliaries or catalysts.[1][3][4]

  • Harsh Hydrolysis Conditions: The final step to unmask the amino acid often requires strong acidic conditions, which can lead to degradation or undesired side reactions.

The most common and adaptable method for constructing this class of molecules is a modified Strecker Synthesis .[5] This approach involves the addition of a cyanide source to a trifluoromethyl ketimine, followed by hydrolysis of the resulting α-aminonitrile.

Below is a generalized workflow for the synthesis.

Strecker_Synthesis_Workflow Start 3'-Fluoroacetophenone Trifluoromethylation Trifluoromethylation (e.g., Ruppert-Prakash reagent) Start->Trifluoromethylation Ketone 3,3,3-Trifluoro-1-(3-fluorophenyl) propan-1-one Trifluoromethylation->Ketone Condensation Condensation (Amine Source, e.g., NH3 or chiral auxiliary) Ketone->Condensation Imine Trifluoromethyl Ketimine Condensation->Imine Cyanation Cyanation (e.g., TMSCN) Imine->Cyanation Aminonitrile α-Aminonitrile Intermediate Cyanation->Aminonitrile Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Aminonitrile->Hydrolysis Product Target Amino Acid Hydrolysis->Product

Caption: Generalized Strecker synthesis workflow for the target amino acid.

Section 2: Troubleshooting Guide & Yield Optimization

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem Area 1: Imine Formation

Question: My initial condensation reaction to form the trifluoromethyl ketimine from the ketone and ammonia (or amine source) has low conversion. What are the primary causes and how can I improve the yield?

Answer: This is a critical step, as incomplete imine formation will directly impact the overall yield. The trifluoromethyl ketone is highly electrophilic, but the reaction is an equilibrium that can be hampered by several factors.

  • Causality: The core issue is often the presence of water, which can hydrolyze the imine product back to the starting ketone. The equilibrium must be actively driven towards the product.

  • Solutions:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (e.g., toluene, dichloromethane, or hexane) freshly distilled or passed through a solvent purification system.

    • Water Removal: The most effective method is azeotropic removal of water using a Dean-Stark apparatus, especially when using toluene as a solvent. Alternatively, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water as it forms.

    • Lewis Acid Catalysis: For sterically hindered or less reactive ketones, a Lewis acid catalyst like TiCl₄ or ZnCl₂ can activate the ketone carbonyl group, facilitating the nucleophilic attack by the amine. Use these in catalytic amounts (5-10 mol%) as stoichiometric amounts can lead to side products.

    • Choice of Amine Source: While aqueous ammonia can be used, anhydrous ammonia gas bubbled through the reaction solvent at a controlled temperature (e.g., 0 °C to -78 °C) often provides better results by minimizing water introduction. For asymmetric syntheses, chiral N-tert-butanesulfinylamines are excellent templates that can direct stereochemistry and often give high yields in imine formation.[1]

Problem Area 2: Cyanation of the Ketimine

Question: The addition of the cyanide source to my ketimine is slow, incomplete, or results in a complex mixture of byproducts. How can I optimize this nucleophilic addition?

Answer: The cyanation step forms the crucial C-C bond and establishes the aminonitrile precursor. The steric bulk of the trifluoromethyl group and the phenyl ring can make the imine carbon less accessible.

  • Causality: The nucleophilicity of the cyanide source and the electrophilicity of the imine carbon are key. Sluggish reactions point to insufficient activation, while side products may arise from decomposition of the imine or the cyanide reagent.

  • Solutions:

    • Cyanide Source Selection: Trimethylsilyl cyanide (TMSCN) is generally the reagent of choice over alkali metal cyanides (NaCN, KCN) for this substrate class.[1][6] TMSCN is less basic, more soluble in organic solvents, and the reaction is driven by the formation of a strong Si-O or Si-N bond. It often requires a Lewis acid or base catalyst to activate it.[1]

    • Catalysis:

      • For Asymmetric Synthesis: Chiral thiourea or squaramide-based organocatalysts have shown remarkable success in activating both the imine (via hydrogen bonding) and TMSCN, leading to high yields and enantioselectivities.[2][6]

      • For Racemic Synthesis: A catalytic amount of a Lewis acid (e.g., ZnI₂, Sc(OTf)₃) can be used to activate the imine.

    • Solvent and Temperature Effects: The choice of solvent can dramatically influence the reaction rate and even the stereochemical outcome.[1]

      • Non-polar solvents like hexane or toluene often favor higher diastereoselectivity in chiral auxiliary-controlled reactions.[1]

      • Polar aprotic solvents like DMF or THF can accelerate the reaction but may decrease stereoselectivity.[1]

      • Running the reaction at low temperatures (-78 °C to -20 °C) is often crucial to minimize side reactions and improve selectivity.

ParameterRecommendation for High YieldRationale
Cyanide Source Trimethylsilyl Cyanide (TMSCN)Superior solubility and reactivity profile in organic solvents.[1][6]
Catalyst Chiral Thiourea/Squaramide (Asymmetric) or Lewis Acid (Racemic)Activates imine and/or TMSCN to overcome steric hindrance.[2][6]
Solvent Toluene or HexaneOften provides better stereocontrol.[1]
Temperature -78 °C to -20 °CMinimizes side reactions and enhances selectivity.
Problem Area 3: Hydrolysis of the α-Aminonitrile

Question: I am seeing significant decomposition and low yields during the final acid hydrolysis of the aminonitrile to the amino acid. What is the best protocol for this step?

Answer: This is arguably the most challenging step. The trifluoromethyl group can be unstable under certain conditions, and the steric hindrance around the nitrile makes it resistant to hydrolysis.

  • Causality: Harsh hydrolysis conditions (high temperature, highly concentrated acid) required to hydrolyze the sterically hindered nitrile can lead to side reactions like elimination, retro-Strecker reaction, or even hydrolysis of the CF₃ group to a carboxylic acid, though the latter is less common for aryl-CF₃ moieties.[7][8][9]

  • Solutions:

    • Staged Temperature Protocol: Avoid heating the reaction to a high temperature from the start. A stepwise approach is much more effective.

      • Step 1: Treat the aminonitrile with concentrated HCl (6M to 12M) at room temperature or with gentle heating (40-50 °C) for several hours. This typically hydrolyzes the nitrile to the primary amide.

      • Step 2: After the initial stage, increase the temperature to reflux (around 100-110 °C) to hydrolyze the more robust amide to the carboxylic acid.

    • Monitoring the Reaction: The progress should be monitored by TLC, LC-MS, or ¹⁹F NMR. Over-refluxing can lead to decomposition. Once the starting material or intermediate amide is consumed, the reaction should be stopped.

    • Work-up and Purification: After hydrolysis, the acidic solution is typically concentrated under reduced pressure. The resulting crude amino acid hydrochloride can be purified by:

      • Ion-Exchange Chromatography: This is the most robust method for obtaining a high-purity product.

      • Recrystallization: Trituration with a solvent like acetone or isopropanol can precipitate the amino acid hydrochloride, leaving impurities behind. The pH can then be adjusted to the isoelectric point to precipitate the zwitterionic free amino acid.

Troubleshooting_Hydrolysis cluster_start Starting Point cluster_problem Problem cluster_solutions Solutions Aminonitrile α-Aminonitrile LowYield Low Yield / Decomposition Aminonitrile->LowYield Harsh Hydrolysis StagedHeating Use Staged Heating: 1. 40-50°C (Amide formation) 2. Reflux (Acid formation) LowYield->StagedHeating Mitigates decomposition Monitoring Monitor by LC-MS or 19F NMR (Avoid over-refluxing) LowYield->Monitoring Prevents byproduct formation Purification Purify via Ion-Exchange Chromatography StagedHeating->Purification Leads to cleaner crude

Caption: Decision workflow for troubleshooting the aminonitrile hydrolysis step.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a Bucherer-Bergs reaction instead of a Strecker synthesis? A: While the Bucherer-Bergs synthesis (using ammonium carbonate and potassium cyanide) is a classic method for amino acid synthesis, it is generally less suitable for trifluoromethyl ketones. The reaction conditions are often harsher and can lead to more side products and lower yields with these specific substrates. The Strecker approach offers milder conditions and more modularity, especially for asymmetric variants.

Q2: How critical is the purity of the starting trifluoromethyl ketone? A: Extremely critical. Impurities from the trifluoromethylation step (e.g., unreacted acetophenone or reaction byproducts) can interfere with the imine formation and cyanation steps, leading to a complex mixture that is difficult to purify. It is highly recommended to purify the ketone by column chromatography or distillation before proceeding.

Q3: What are the key safety precautions for this synthesis? A: This synthesis involves highly toxic materials.

  • Cyanide: All operations involving TMSCN, NaCN, or KCN must be performed in a well-ventilated fume hood. A dedicated cyanide waste stream should be used, and a cyanide antidote kit should be available. Never mix cyanide waste with acid.

  • Trifluoromethylating Reagents: Reagents like Ruppert-Prakash (TMSCF₃) can release toxic gases. Handle with care under an inert atmosphere.

  • Strong Acids: Concentrated HCl is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Q4: My final product has low enantiomeric excess (ee). What are the most likely causes? A: Low ee in an asymmetric synthesis can stem from several issues:

  • Catalyst Inefficiency: The chosen chiral catalyst may not be optimal for this specific substrate. Screening different catalysts (e.g., different thiourea or phosphine-based catalysts) may be necessary.[4][10]

  • Racemization: The aminonitrile intermediate can be prone to racemization, especially if exposed to basic conditions or elevated temperatures for extended periods.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Ensure the reaction temperature is strictly maintained at the optimized low temperature. Even small fluctuations can significantly impact ee.

  • Solvent Choice: As mentioned, the solvent plays a crucial role in the transition state geometry and can dramatically affect stereoselectivity.[1]

Section 4: Detailed Experimental Protocol (Illustrative)

The following is an illustrative, high-yield protocol for the asymmetric synthesis based on literature precedents.[1][6] Note: This is a representative method and may require optimization for your specific setup.

Step 1: Synthesis of N-(3,3,3-trifluoro-1-(3-fluorophenyl)propylidene)-2-methylpropane-2-sulfinamide (Chiral Ketimine)

  • To an oven-dried round-bottom flask under N₂, add 3,3,3-trifluoro-1-(3-fluorophenyl)propan-1-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), and anhydrous toluene (5 mL per mmol of ketone).

  • Add Ti(OEt)₄ (1.5 eq) as a catalyst and water scavenger.

  • Heat the mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the ketone is consumed.

  • Cool the reaction to room temperature, and quench by carefully adding an equal volume of saturated aq. NaHCO₃ solution.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure sulfinylimine.

Step 2: Diastereoselective Strecker Reaction

  • Dissolve the purified sulfinylimine (1.0 eq) in anhydrous hexane (10 mL per mmol) in an oven-dried flask under N₂.

  • Cool the solution to room temperature.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 4-8 hours. The reaction is often complete within this time, yielding the product with high diastereoselectivity (dr >99:1 by ¹⁹F NMR).[1]

  • Monitor by TLC. Upon completion, carefully quench the reaction by adding a few drops of methanol, followed by saturated aq. NaHCO₃.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude aminonitrile. This is often used directly in the next step without further purification.

Step 3: Hydrolysis to 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

  • To the crude aminonitrile from the previous step, add a solution of 1:1 Dioxane:Concentrated HCl (6M).

  • Heat the mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the residue in a minimal amount of water and load it onto a strong cation exchange resin (e.g., Dowex® 50WX8).

  • Wash the resin with water to remove non-basic impurities, then elute the amino acid with a 2-5% aqueous ammonia solution.

  • Combine the basic fractions containing the product (check by TLC with ninhydrin stain) and concentrate under reduced pressure to obtain the pure zwitterionic amino acid.

References

  • Ma, J. A., & Cahard, D. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(9), 1901-1904. [Link]

  • Thieme Chemistry. (n.d.). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Thieme E-Books & E-Journals. [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric Strecker reaction of tri- and difluoromethyl ketimines. [Link]

  • Soloshonok, V. A., et al. (2011). Asymmetric Synthesis of Sterically and Electronically Demanding Linear ω-Trifluoromethyl Containing Amino Acids via Alkylation of Chiral Equivalents of Nucleophilic Glycine and Alanine. The Journal of Organic Chemistry, 76(2), 638-644. [Link]

  • Wang, F., et al. (2011). Organocatalytic Asymmetric Strecker Reaction of Di- and Trifluoromethyl Ketoimines. Remarkable Fluorine Effect. Organic Letters, 13(15), 4072-4075. [Link]

  • Li, Y., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3096-3100. [Link]

  • Alix, A., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1368. [Link]

  • TBA. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. [Link]

  • Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739. [Link]

  • Vukelić, S. (2016). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Dissertation, Freie Universität Berlin. [Link]

  • Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. Chemical Society Reviews, 37(8), 1727-39. [Link]

  • TBA. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • ResearchGate. (2025). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. [Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438-445. [Link]

  • TBA. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Holzer, M., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10348-10401. [Link]

  • Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]

  • ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

  • TBA. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Mickevičienė, R., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1004. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(2), 99-117. [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a structured, in-depth approach to understanding and overcoming aqueous solubility challenges with 2-Amino-3,3,3-trifluoro-2-(3-fluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured, in-depth approach to understanding and overcoming aqueous solubility challenges with 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind each troubleshooting step, grounding our methods in established physicochemical principles.

Part 1: Foundational Understanding - Why is This Compound Poorly Soluble?

A quick analysis of the molecule's structure reveals several features that predict poor aqueous solubility. Understanding these is the first step to rationally designing a solubilization strategy.

  • Zwitterionic Character & the Isoelectric Point (pI): The molecule is an amino acid derivative, meaning it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, resulting in a net neutral charge.[1][2][3] Molecules are least soluble in water at their pI because the strong intermolecular electrostatic attractions (zwitterion-zwitterion) dominate over interactions with water, leading to aggregation and precipitation.[1][2][4][5]

  • Lipophilicity of the Fluorophenyl Group: The fluorophenyl ring is a bulky, nonpolar moiety. This part of the molecule is hydrophobic ("water-fearing") and prefers to interact with other nonpolar molecules rather than water, further reducing overall solubility.

  • Impact of Electron-Withdrawing Fluorine Atoms: The trifluoromethyl (-CF₃) and fluoro- (-F) groups are strongly electron-withdrawing. This has a significant impact on the pKa values of the ionizable groups.

    • Carboxylic Acid (-COOH): The acidity of the carboxyl group is increased, meaning it will lose its proton at a lower pH than a typical amino acid.

    • Amino Group (-NH₂): The basicity of the amino group is severely reduced.[6] It will require a much lower pH to become protonated (-NH₃⁺) compared to a non-fluorinated analogue.[6]

This combination of a lipophilic ring and a zwitterionic nature, whose pI is shifted by the fluorination, is the primary cause of solubility issues. Our main strategy will be to manipulate the molecule's ionization state to prevent it from existing as the insoluble zwitterion.

Ionization States of the Compound

The solubility of the compound is directly tied to its charge. By adjusting the pH of the solution, we can shift the equilibrium between its three possible ionization states.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi At Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) cation Cationic Form (Net Positive Charge) -COOH -NH3+ HIGHLY SOLUBLE zwitterion Zwitterionic Form (Net Zero Charge) -COO- -NH3+ POORLY SOLUBLE cation->zwitterion + OH- - H+ zwitterion->cation + H+ - OH- anion Anionic Form (Net Negative Charge) -COO- -NH2 HIGHLY SOLUBLE zwitterion->anion + OH- - H+ anion->zwitterion + H+ - OH-

Caption: Ionization states of the compound as a function of solution pH.

Part 2: Troubleshooting Workflow - A Step-by-Step Guide

This workflow provides a logical progression from the simplest and most effective techniques to more advanced formulation strategies. Always start with pH modification before exploring co-solvents or other excipients.

G start START: Compound Insoluble in Water ph_adjust Step 1: pH Modification Adjust pH away from pI (e.g., to pH 2 or pH 9) start->ph_adjust ph_success SOLUBLE Proceed with Experiment ph_adjust->ph_success Success ph_fail INSUFFICIENTLY SOLUBLE ph_adjust->ph_fail Failure cosolvent Step 2: Co-solvent Screening (with optimal pH from Step 1) Titrate DMSO, Ethanol, PEG 400 ph_fail->cosolvent cosolvent_success SOLUBLE Proceed, mindful of co-solvent effects cosolvent->cosolvent_success Success cosolvent_fail INSUFFICIENTLY SOLUBLE cosolvent->cosolvent_fail Failure advanced Step 3: Advanced Formulation Consider Cyclodextrins or Surfactants cosolvent_fail->advanced advanced_success FORMULATION ACHIEVED Consult Formulation Specialist advanced->advanced_success

Caption: Logical workflow for troubleshooting aqueous solubility.

FAQ 1: How do I use pH to solubilize my compound?

Answer: The primary and most effective method is to adjust the pH of your aqueous solution far away from the compound's isoelectric point (pI).[7] This ensures the molecule exists predominantly in its highly soluble cationic (at low pH) or anionic (at high pH) form.[1]

Mechanism: By adding a strong acid (like HCl), you lower the pH and protonate both the amino and carboxyl groups, forcing the molecule into a net positive, water-soluble cationic state. Conversely, by adding a strong base (like NaOH), you raise the pH and deprotonate both groups, creating a net negative, water-soluble anionic state.

Actionable Protocol: Perform a pH-solubility screen. This experiment will identify the optimal pH range for your work. See the detailed protocol in Part 3 .

Expert Insight:

  • Buffer Choice is Critical: Once you find a target pH, use a buffer system to maintain it. Be aware that some buffers, like phosphate, can form insoluble salts with your compound at certain pH ranges.[8] Always check for precipitation after adding your compound to the final buffered solution.

  • Initial Guess: Without experimental data, a good starting point is to test extreme pH values. Try dissolving the compound in 10 mM HCl (approx. pH 2) and 10 mM NaOH (approx. pH 11).

FAQ 2: pH adjustment helped, but I still can't reach my target concentration. What's next?

Answer: If pH modification alone is insufficient, the next step is to introduce a water-miscible organic co-solvent to the buffered solution.[9][10][]

Mechanism: Co-solvents work by reducing the overall polarity of the water-based solvent system.[10] Water molecules have a very strong hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. A co-solvent disrupts this network itself, making it easier to accommodate the hydrophobic fluorophenyl ring of your compound, thereby increasing its solubility.[]

Actionable Protocol: Screen a panel of common, biocompatible co-solvents. It is crucial to perform this screening using the optimal buffered pH identified in the previous step. See the detailed protocol in Part 3 .

Common Co-Solvent Properties & Considerations Typical Starting % (v/v)
DMSO Excellent solubilizing power for many compounds. Can be toxic to cells, typically tolerated up to 0.5-1%.1-10%
Ethanol Good solubilizing power, less toxic than DMSO. Can cause protein precipitation at high concentrations.5-20%
Polyethylene Glycol 400 (PEG 400) Low toxicity, often used in parenteral formulations. More viscous.10-30%
Propylene Glycol Common in pharmaceutical formulations, good safety profile.10-40%

Trustworthiness: The final concentration of the co-solvent must be compatible with your downstream experiment. For cell-based assays, high concentrations of DMSO or ethanol can be cytotoxic. Always run a vehicle control (buffer + co-solvent without your compound) to ensure the solvent system itself does not cause an effect.

FAQ 3: I need a very high concentration for an in vivo study. Are there other options?

Answer: For challenging compounds requiring high concentrations, especially for formulation development, advanced techniques involving excipients like cyclodextrins are employed.[12][13]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[12][14][] The lipophilic fluorophenyl ring of your compound can become encapsulated within the hydrophobic cavity, forming a "host-guest" inclusion complex.[12][14] This complex presents a hydrophilic exterior to the water, effectively masking the insoluble part of your molecule and dramatically increasing its apparent aqueous solubility.[12][13][]

Actionable Step:

  • Screening: The most common derivative for this purpose is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) due to its high water solubility and favorable safety profile.[16] Phase-solubility studies are conducted by preparing solutions with increasing concentrations of HP-β-CD and determining the corresponding increase in compound solubility.[16]

  • Expert Consultation: These are advanced formulation techniques. It is highly recommended to consult with a formulation scientist to develop a robust and safe formulation for in vivo use.

Part 3: Experimental Protocols & Data

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of the compound at various pH values to identify the optimal pH for solubilization.

Materials:

  • 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

  • Deionized water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • pH meter

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and shaker/rotator

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare a Slurry: Add an excess amount of the solid compound to a series of microcentrifuge tubes (e.g., add 5 mg to 1 mL of deionized water in each tube). The goal is to have undissolved solid remaining at equilibrium.

  • Adjust pH: Create a range of pH values. For example, prepare tubes to be adjusted to pH 2, 4, 6, 7, 8, 10, and 12. Slowly add drops of 1 M HCl or 1 M NaOH to each tube while monitoring with a calibrated pH meter until the target pH is reached.

  • Equilibrate: Tightly cap the tubes and place them on a shaker or rotator at a consistent temperature (e.g., room temperature) for 24 hours. This allows the solution to reach equilibrium solubility.

  • Separate Solid from Supernatant: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filter: Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to ensure you are only measuring the dissolved compound.

  • Quantify: Analyze the concentration of the compound in the filtrate using a validated analytical method.

Data Presentation (Example):

Target pH Observed Solubility (µg/mL) Visual Observation
2.0>1000Clear Solution
4.0150Hazy, some precipitate
6.015Heavy precipitate
7.012 (Lowest)Heavy precipitate
8.095Hazy, some precipitate
10.0>1000Clear Solution
Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To determine the effect of various co-solvents on the solubility of the compound in a pH-optimized buffer.

Materials:

  • Stock solution of the compound in DMSO (e.g., 20 mM)

  • Aqueous buffer at the optimal pH determined in Protocol 1 (e.g., 50 mM Glycine-HCl buffer, pH 2.0)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • 96-well microplate (polypropylene)

  • Plate shaker

Methodology:

  • Prepare Buffer: Prepare the aqueous buffer at the chosen optimal pH (e.g., pH 2.0).

  • Dispense Buffer: Add the appropriate amount of buffer to the wells of the 96-well plate.

  • Add Compound: Add a small, fixed volume of the high-concentration DMSO stock solution to the buffer. For kinetic solubility, this is often done rapidly.[17]

  • Create Co-solvent Gradient: In separate sets of wells, add increasing volumes of the co-solvent to achieve a final concentration range (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Mix and Incubate: Seal the plate and shake for 1.5 - 2 hours at room temperature.[18]

  • Assess Solubility: Visually inspect each well for precipitation against a dark background. For quantitative results, a nephelometer (measures light scattering from particles) or filtration followed by HPLC/LC-MS can be used.

References

Sources

Optimization

Technical Support Center: Chiral Purification of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists tasked with the enantiomeric resolution of 2-Amino-3,3,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists tasked with the enantiomeric resolution of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid .

This unnatural amino acid presents a unique chromatographic challenge: it possesses a quaternary stereocenter (an α -tetrasubstituted carbon) flanked by a trifluoromethyl (-CF 3​ ) group and a 3-fluorophenyl ring. These strongly electron-withdrawing groups severely depress the pKa of both the α -amine and the carboxylic acid, altering its zwitterionic behavior and rendering traditional chiral separation methods ineffective.

Below, we explore the causality behind these challenges, provide self-validating experimental protocols, and offer a mechanistic troubleshooting guide to ensure your purification workflows are robust from analytical screening to preparative scale-up.

Strategic Purification Workflow

To navigate the physicochemical extremes of this molecule, we must diverge from standard amino acid protocols. The decision tree below outlines the optimal pathways based on your required scale.

Workflow Start Unprotected Trifluoro Amino Acid Scale Purification Scale? Start->Scale Analytical Analytical / Small Scale (< 100 mg) Scale->Analytical Small Prep Preparative Scale (> 1 gram) Scale->Prep Large ZWIX Direct HPLC Separation CHIRALPAK ZWIX(+)/(-) Analytical->ZWIX Deriv N-Protection (Boc2O or Fmoc-Cl) Prep->Deriv Pure Enantiopure Free Amino Acid ZWIX->Pure SFC Prep SFC on Polysaccharide (CHIRALPAK IC/IG) Deriv->SFC Deprotect Deprotection (TFA or Piperidine) SFC->Deprotect Deprotect->Pure

Workflow decision tree for the chiral purification of highly fluorinated unnatural amino acids.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does this specific fluorinated amino acid exhibit poor retention and lack of chiral resolution on standard Crown Ether (e.g., CROWNPAK CR) columns? A1: The failure of crown ether columns here is a direct consequence of electronic and steric causality. Crown ether chiral stationary phases (CSPs) rely on the formation of an inclusion complex between the host cavity (18-crown-6) and a fully protonated primary ammonium cation (-NH 3+​ ) at highly acidic pH (typically pH 1.5)[1]. However, the extreme electron-withdrawing nature of the -CF 3​ and 3-fluorophenyl groups depresses the pKa of the α -amine from a typical ~9.0 down to ~5.0 or lower. Consequently, the amine is poorly protonated even at low pH. Furthermore, the massive steric bulk of the quaternary stereocenter physically prevents the amine from deeply penetrating the crown ether cavity, destroying the chiral recognition mechanism.

Q2: If Crown Ethers fail, what is the recommended approach for direct (underivatized) analytical chromatography? A2: For direct analysis, you must utilize Zwitterionic Chiral Stationary Phases, such as DAICEL CHIRALPAK ZWIX(+) or ZWIX(-). These columns feature a cinchona alkaloid fused with a chiral sulfonic acid, operating via a double ion-pairing mechanism [2]. Because the analyte is a zwitterion, the CSP's sulfonate group interacts with the analyte's amine, while the CSP's quinuclidinium group interacts with the analyte's carboxylate[3].

Mechanism Analyte Trifluoro Amino Acid (Zwitterion) Amine Protonated Amine (-NH3+) Analyte->Amine Carboxyl Deprotonated Carboxyl (-COO-) Analyte->Carboxyl Steric Cinchona Cleft (Steric Fit) Analyte->Steric Pi-Pi / Sterics Sulfonate Sulfonate Group (-SO3-) Amine->Sulfonate Cation-Exchange Quinuclidine Quinuclidinium Group (-NH+) Carboxyl->Quinuclidine Anion-Exchange CSP ZWIX Stationary Phase CSP->Sulfonate CSP->Quinuclidine CSP->Steric

Double ion-pairing and steric recognition mechanism on ZWIX zwitterionic CSPs.

Q3: During direct HPLC on ZWIX columns, I observe severe peak tailing. How do I troubleshoot this? A3: Peak tailing on zwitterionic columns usually indicates an imbalance in the mobile phase ionization additives. Because your specific analyte has a weakly basic amine and a strongly acidic carboxylate, the standard 50 mM Formic Acid / 25 mM Diethylamine (DEA) additive ratio may leave the amine under-protonated. Actionable fix: Increase the acidic modifier. Shift the ratio to 50 mM Formic Acid / 10 mM DEA in the Methanol/Water mobile phase. The protic solvent (Methanol) is strictly required to solvate the ion pairs; do not replace it entirely with Acetonitrile, or the analyte will precipitate on the column[3].

Q4: For preparative-scale purification (>100 grams), direct zwitterionic HPLC is too slow and consumes too much solvent. What is the most viable industrial workflow? A4: The most economically and technically viable route for preparative scale is pre-column derivatization followed by Supercritical Fluid Chromatography (SFC) . By protecting the amine with an Fmoc or Boc group, you abolish the zwitterionic nature of the molecule. This allows the highly fluorinated, lipophilic protected amino acid to be separated with massive loading capacity on standard immobilized polysaccharide columns (e.g., CHIRALPAK IC or IG) using CO 2​ -based SFC[4]. SFC provides a 5x to 10x faster throughput than HPLC and eliminates the need to evaporate large volumes of aqueous/methanolic buffers.

Section 2: Self-Validating Experimental Protocols
Protocol A: Analytical ee% Determination (Direct ZWIX HPLC)

Purpose: To determine the enantiomeric excess (ee%) of the unprotected reaction mixture. Self-Validation Criterion: The system is suitable only if the resolution ( Rs​ ) between enantiomers is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 .

  • Column Preparation: Install a DAICEL CHIRALPAK ZWIX(+) column (4.6 x 250 mm, 3 µm).

  • Mobile Phase Formulation: Prepare a mixture of Methanol / Acetonitrile / Water (49:49:2 v/v/v). Add 50 mM Formic Acid and 12.5 mM Diethylamine. Note: The exact ratio of FA/DEA tunes the pH to ensure double ionization of the specific fluorinated analyte.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase. Sonicate for 2 minutes. Do not use pure DMSO, as it disrupts the ion-pairing mechanism upon injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Temperature: 25 °C (Do not exceed 35 °C, as ion-pairing is exothermic and retention decreases at higher temperatures).

    • Detection: UV at 210 nm and 254 nm.

  • Validation Check: Inject 5 µL. If Tf​>1.2 , decrease DEA concentration by 2.5 mM increments until peak symmetry is achieved.

Protocol B: Preparative SFC Workflow (Derivatization SFC)

Purpose: High-throughput isolation of the target enantiomer at the gram scale.

  • Derivatization: React the crude amino acid with Fmoc-Cl (1.2 eq) and NaHCO 3​ (2.5 eq) in Dioxane/Water (1:1) at 0 °C to room temperature. Extract with Ethyl Acetate and concentrate. The Fmoc group adds π−π interaction sites crucial for polysaccharide CSP recognition[4].

  • SFC Method Development:

    • Column: CHIRALPAK IG (21 x 250 mm, 5 µm).

    • Co-solvent: 20% Methanol in supercritical CO 2​ .

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

  • Loading & Purification: Dissolve the Fmoc-protected analyte in Methanol at 50 mg/mL. Perform stacked injections (e.g., 1 mL per injection every 3 minutes).

  • Deprotection (Self-Validation): Treat the isolated Fmoc-enantiomer with 20% Piperidine in DMF for 30 minutes. Precipitate the free amino acid using cold diethyl ether. Confirm final purity using Protocol A. The ee% must remain unchanged, proving no racemization occurred during deprotection[4].

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid across different chiral purification strategies, allowing for rapid comparative analysis.

Column TechnologyAnalyte StateTypical Mobile PhaseSelectivity ( α )Loading CapacityMechanistic Fit for this Analyte
CROWNPAK CR(+) UnderivatizedpH 1.5 HClO 4​ (aq) <1.1 Very LowPoor: Low amine pKa and high steric hindrance prevent cavity inclusion.
CHIRALPAK ZWIX(+) UnderivatizedMeOH/ACN/H 2​ O + FA/DEA 1.2−1.6 Low-MediumExcellent (Analytical): Double ion-pairing overcomes pKa shifts.
CHIRALPAK IG (SFC) Fmoc-ProtectedCO 2​ / Methanol >2.5 High ( >50 mg/inj)Optimal (Preparative): Fmoc adds π−π sites; SFC handles high lipophilicity.
CHIRALPAK WH Underivatized0.25 mM CuSO 4​ (aq) ∼1.1 LowSub-optimal: Steric bulk at the α -carbon hinders copper-ligand exchange.
References
  • chiralpak® zwix(+) - Daicel Chiral Technologies Daicel Chiral Technologies [Link]

  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds PubMed (National Institutes of Health)[Link]

  • Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis PMC (National Institutes of Health)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Welcome to the technical support center for navigating the challenges associated with the peptide synthesis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. This resource is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with the peptide synthesis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The unique structure of this fluorinated amino acid presents specific hurdles in peptide coupling, and this guide offers solutions and preventative strategies to ensure successful synthesis.

I. Understanding the Challenges

The structure of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid presents a combination of steric and electronic factors that can significantly impede standard peptide coupling protocols.

  • Steric Hindrance: The presence of a trifluoromethyl (-CF3) group and a fluorophenyl group on the α-carbon creates a highly crowded environment.[1][2] This bulkiness physically obstructs the approach of the incoming amine to the activated carboxylic acid, slowing down the rate of amide bond formation.[2]

  • Electronic Effects: Fluorine is a highly electronegative atom.[3] The trifluoromethyl group, in particular, is strongly electron-withdrawing, which can decrease the nucleophilicity of the α-amino group, making it a less effective nucleophile in the coupling reaction.[3][4]

These combined effects necessitate the use of more potent coupling reagents and optimized reaction conditions to achieve high coupling efficiency.

II. Troubleshooting Low Coupling Efficiency

This section addresses common issues encountered during the coupling of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid and provides a systematic approach to problem-solving.

Question 1: My standard coupling protocol with DIC/HOBt is resulting in low to no product formation. What is the likely cause and how can I fix it?

Answer:

Standard carbodiimide reagents like Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) are often not potent enough to overcome the significant steric hindrance and reduced nucleophilicity of this amino acid.[5][6] The primary reason for failure is an incomplete coupling reaction.

Solutions:

  • Switch to a More Potent Coupling Reagent: The use of onium salt-based reagents (uronium/phosphonium salts) is highly recommended.[5][6][7] These reagents form more reactive activated esters, which can significantly improve coupling yields with sterically hindered amino acids.[5][7]

    • Uronium Salts: HATU, HBTU, and HCTU are excellent choices.[5][7][8] HATU is often considered the most efficient for difficult couplings.[8]

    • Phosphonium Salts: PyBOP and PyAOP are also very effective.[5][7][9] PyBOP is particularly useful for hindered amino acids.[9]

  • Optimize Reaction Conditions:

    • Double Coupling: Perform the coupling step twice with a fresh portion of the activated amino acid and coupling reagent.[5]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours or even overnight to allow the reaction to go to completion.[5]

    • Elevated Temperature: Gentle heating can sometimes be beneficial, but must be used with caution as it can increase the risk of racemization.[5][10]

Question 2: I've switched to HATU, but my yields are still suboptimal. What other factors should I consider?

Answer:

Even with a powerful coupling reagent like HATU, other experimental parameters can influence the outcome.

Solutions:

  • Solvent Choice: The solvent plays a crucial role in solvating the peptide chain and reagents.

    • NMP over DMF: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be more effective for difficult couplings.[5]

    • Solvent Mixtures: In some cases, a mixture of solvents such as DCM/DMF/NMP may improve solubility and coupling efficiency.[5]

  • Base Selection: The choice of base is critical, especially when dealing with sensitive amino acids.

    • Non-nucleophilic Bases: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions.[5]

    • Weaker Bases for Racemization-Prone Steps: If epimerization is a concern, consider a weaker base like N-methylmorpholine (NMM).[10]

  • Pre-activation Time: Allow the amino acid, coupling reagent, and base to pre-activate for a few minutes before adding the mixture to the resin. This ensures the formation of the highly reactive activated ester.[5]

Question 3: I'm observing a side product with the same mass as my desired peptide. What could this be and how can I prevent it?

Answer:

The presence of a product with the same mass often indicates the formation of an epimer, a stereoisomer that differs at only one chiral center.[10][11] This is a common issue in peptide synthesis, particularly with activated amino acids that can form oxazolone intermediates.[10][12][13]

Causality: The strong activation required for coupling this hindered amino acid can promote the formation of an oxazolone intermediate.[10][13] The α-proton of the oxazolone is acidic and can be abstracted by base, leading to a loss of stereochemical integrity (epimerization).[13][14]

Prevention Strategies:

  • Use of Additives: When using carbodiimides, always include an additive like HOBt or, more effectively, OxymaPure® to suppress racemization.[10][15]

  • Coupling Reagent Choice: Uronium/phosphonium reagents that incorporate HOAt, such as HATU, are known to be very effective at minimizing epimerization.[8][13] The nitrogen in the HOAt moiety is thought to help suppress oxazolone formation.[13]

  • Temperature Control: Perform the coupling at room temperature or lower to reduce the rate of oxazolone formation.[10]

  • Base Selection: Use a weaker tertiary base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[10]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Coupling Efficiency Observed check_reagent Is a standard carbodiimide (e.g., DIC/HOBt) being used? start->check_reagent switch_reagent Switch to a potent onium salt reagent (HATU, HBTU, PyBOP). Consider double coupling and extended reaction times. check_reagent->switch_reagent Yes check_conditions Are yields still low with a potent reagent? check_reagent->check_conditions No switch_reagent->check_conditions optimize_solvent Optimize solvent (NMP > DMF). Consider solvent mixtures. check_conditions->optimize_solvent Yes check_epimerization Is a side product with the same mass observed? check_conditions->check_epimerization No check_base Review base selection (use DIPEA or Collidine) and pre-activation time. optimize_solvent->check_base check_base->check_epimerization epimerization_solutions Use additives (OxymaPure). Use HATU. Control temperature. Use a weaker base (NMM). check_epimerization->epimerization_solutions Yes success Successful Coupling check_epimerization->success No epimerization_solutions->success

Caption: Troubleshooting workflow for low coupling efficiency.

III. Recommended Coupling Protocol

This protocol is a starting point and may require further optimization based on the specific peptide sequence.

Protocol: Coupling with HATU

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and then NMP (3x).

  • Amino Acid Activation: In a separate vessel, dissolve 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

  • Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for at least 4 hours. For difficult couplings, this can be extended overnight.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[6]

  • Washing: Once the reaction is complete, thoroughly wash the resin with NMP (5x) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-7.

IV. Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid used in peptide synthesis? The incorporation of fluorinated amino acids can enhance the metabolic stability of peptides by making them more resistant to enzymatic degradation. The fluorine atoms can also influence the conformation and binding affinity of the peptide to its target.[16]

Q2: Can microwave-assisted peptide synthesis (MAPS) be used for this amino acid? Yes, MAPS can be a very effective technique for driving difficult couplings to completion by using microwave energy to heat the reaction.[5] This can significantly reduce reaction times. However, careful optimization of temperature and time is necessary to avoid side reactions and epimerization.

Q3: Are there any specific storage recommendations for this amino acid? Like most amino acid derivatives, it should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Q4: Does the position of the fluorine on the phenyl ring (in this case, meta) significantly impact reactivity compared to ortho or para substitution? The electronic effect of the fluorine on the phenyl ring will be most pronounced at the ortho and para positions due to resonance effects. At the meta position, the effect is primarily inductive. While all will be electron-withdrawing, the degree can vary slightly, potentially influencing the overall electronic character of the amino acid.

Q5: What analytical techniques are best for detecting epimerization? Chiral chromatography (both HPLC and GC) is the most direct method for separating and quantifying diastereomers.[10] NMR spectroscopy, sometimes with the use of chiral shift reagents, can also be used to detect the presence of epimers.[10]

V. Quantitative Data Summary

Coupling ReagentAdditiveTypical ConditionsExpected Outcome for Hindered Amino AcidsReference
DICHOBtRT, 2-4hOften low to moderate yield[5][15]
DICOxymaPure®RT, 2-4hImproved yield and lower epimerization compared to HOBt[8][10]
HBTUDIPEA/NMMRT, 1-4hGood to high yield[7][8]
HATUDIPEA/NMMRT, 1-4hVery high yield, low epimerization[7][8]
PyBOPDIPEA/NMMRT, 1-4hVery high yield, effective for very hindered systems[7][9]

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS.
  • IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. PMC.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Coupling Reagents. Aapptec Peptides.
  • dealing with the formation of undesired oxazolone byproducts in synthesis. Benchchem.
  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.
  • Carbodiimide. Wikipedia.
  • Epimeris
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PMC.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme.
  • Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor gener
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC.
  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimiz
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Approaches to Obtaining Fluorinated α-Amino Acids.
  • Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Approaches to Obtaining Fluorinated α-Amino Acids.
  • Epimeriz
  • Optimizing Peptide Coupling: Key Techniques. Medium.
  • 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid. Molport.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. MedchemExpress.com.
  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
  • Fluorin
  • Epimeris
  • What are good peptide coupling reagents when epimerization is not a concern?
  • 3-Amino-3-(3-fluorophenyl)propanoic acid. Sigma-Aldrich.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid. Sapphire Bioscience.
  • [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. PubMed.
  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid.
  • Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. Benchchem.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.

Sources

Optimization

Technical Support Center: Troubleshooting Peptide Synthesis with 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. Working with 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid presents a unique intersection of steric and electronic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. Working with 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid presents a unique intersection of steric and electronic challenges. As an α -trifluoromethyl, α -aryl unnatural amino acid, the strong electron-withdrawing nature of the -CF 3​ group severely depletes the nucleophilicity of the 1[1]. Simultaneously, the tetrasubstituted α -carbon creates extreme steric shielding[2]. This guide provides field-proven, mechanistically grounded solutions to prevent truncation, epimerization, and side reactions when incorporating this demanding residue.

Section 1: Troubleshooting FAQs

Q1: I am observing massive truncation after successfully coupling the α -CF 3​ amino acid to the resin. Why is the subsequent chain elongation failing? A: This is a classic electronic and steric failure. The α -amino group of your α -CF 3​

α -aryl residue is exceptionally electron-deficient (due to the -CF 3​ group's inductive effect) and physically blocked[1]. Standard carbodiimide (DIC/HOBt) or uronium (HBTU/DIPEA) chemistries will fail to acylate this amine, leading to unreacted chains and subsequent truncation. The Solution: You must bypass standard esters and use3[3]. Acid fluorides are highly reactive, stable to SPPS conditions, and possess a small leaving group (fluoride) that minimizes steric clashes during the transition state[3]. Generating these in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) under microwave irradiation is the most reliable method to force this coupling to completion[4].

Q2: How do I activate 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid to couple it ONTO the growing peptide chain without causing side reactions? A: Coupling of this amino acid is slightly easier than coupling onto it, but the bulky tetrasubstituted α -carbon still causes sluggish activation. If activation is too slow, the prolonged exposure to basic coupling conditions (e.g., DIPEA) can cause the preceding amino acid on the resin to epimerize via oxazolone formation. The Solution: Use highly reactive phosphonium salts like PyAOP or uronium salts like COMU , paired with a non-nucleophilic, weaker base such as 2,4,6-collidine. This combination rapidly activates the hindered carboxyl group while keeping the basicity low enough to 5 of the resin-bound peptide[5].

Q3: Is epimerization of the 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid itself a concern? A: No. Mechanistically, base-catalyzed epimerization requires the abstraction of an α -proton to form a planar enolate or oxazolone intermediate. Because this specific amino acid is α,α -disubstituted (bearing a -CF 3​ and an aryl group instead of a hydrogen), it lacks an α -proton. Therefore, its stereocenter is entirely locked against base-catalyzed racemization. Your analytical focus should remain solely on the chiral integrity of the adjacent residues[3].

Q4: I am detecting diketopiperazine (DKP) formation when this amino acid is placed at position 2 (from the C-terminus). How can I prevent this? A: α,α -Disubstituted amino acids restrict the rotational freedom of the peptide backbone, heavily favoring the cis-amide bond conformation. When the Fmoc group is removed from the second amino acid, the free amine is perfectly positioned to attack the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic DKP. The Solution: Substitute standard Wang resins with highly sterically hindered 5[5]. The massive trityl linker physically blocks the nucleophilic attack required for DKP cyclization[5].

Section 2: Reagent Selection Data

Table 1: Comparison of Coupling Reagents for α -CF 3​

α -Aryl Amino Acids
Coupling Reagent / SystemActivation IntermediateReactivity with Hindered AminesRisk of Preceding AA EpimerizationRecommended Application
DIC / HOBt OBt EsterVery LowLowNot recommended for this residue.
HATU / DIPEA OAt EsterModerateHigh (due to DIPEA)Acceptable for activating the CF 3​ -AA, but risks side reactions.
PyAOP / Collidine HOAt Ester (Phosphonium)HighVery LowOptimal for activating the CF 3​ -AA to couple onto the resin.
TFFH / DIPEA Acid FluorideVery HighLowGold Standard for coupling the next AA onto the CF 3​ -AA amine.

Section 3: Experimental Protocol: Acid Fluoride Coupling via TFFH

To overcome the poor nucleophilicity of the α -CF 3​ amine, use this self-validating protocol utilizing TFFH to generate Fmoc-amino acid fluorides in situ[3].

Materials:

  • Fmoc-AA-OH (Incoming amino acid, 5.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 5.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 10.0 equiv)

  • Peptidyl-resin (containing the N-terminal α -CF 3​ amino acid)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x) to remove all traces of base.

  • In Situ Activation: In a separate dry vial, dissolve the incoming Fmoc-AA-OH (5.0 equiv) and TFFH (5.0 equiv) in minimal anhydrous DMF. Add DIPEA (10.0 equiv). Stir at room temperature for 10 minutes. Mechanistic note: This pre-activation fully converts the amino acid to the highly reactive 4[4].

  • Microwave Coupling: Transfer the activated mixture to the resin. Subject the reaction vessel to microwave irradiation at 75°C for 20 minutes. (If a microwave peptide synthesizer is unavailable, heat conventionally at 55°C for 2 hours).

  • Washing: Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

  • Capping (Critical Step): To ensure a self-validating system and prevent deletion sequences resulting from any unreacted hindered amines, treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes.

  • Assessment: Perform a chloranil test (the standard Kaiser test is often falsely negative for hindered/secondary-like amines) to confirm capping efficiency.

Section 4: Troubleshooting Workflow

The following diagnostic diagram outlines the logical decision-making process when encountering synthesis failures with α -CF 3​

α -aryl amino acids.

SPPS_Troubleshooting Start SPPS with α-CF3-α-Aryl AA CouplingTo Coupling TO the α-amine (Chain Elongation) Start->CouplingTo CouplingFrom Coupling OF the α-CF3 AA (Activation) Start->CouplingFrom Issue1 Issue: Extreme Low Nucleophilicity & Steric Shielding CouplingTo->Issue1 Issue2 Issue: Sluggish Activation & Preceding AA Epimerization CouplingFrom->Issue2 Sol1 Solution: Acid Fluoride Activation (TFFH) + Microwave (75°C) Issue1->Sol1 Sol2 Solution: PyAOP or COMU + 2,4,6-Collidine Issue2->Sol2

Troubleshooting workflow for α-CF3-α-aryl amino acid SPPS coupling and activation.

References

  • Carpino, L. A., et al. "Peptide Synthesis via Amino Acid Halides." Accounts of Chemical Research.[Link]

  • Salwiczek, M., et al. "Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment." Accounts of Chemical Research.[Link]

  • Gulevich, A. V., et al. "The Ugi reaction with CF3-carbonyl compounds: effective synthesis of alpha-trifluoromethyl amino acid derivatives." Tetrahedron.[Link]

  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)... A unique reagent for the conversion of carboxylic acids." ResearchGate. [Link]

Sources

Troubleshooting

optimizing mobile phase for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid LC-MS

Technical Support Center: LC-MS Optimization for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Optimization for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for highly fluorinated, zwitterionic amino acids.

Analyte Profiling & Mechanistic Overview

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid presents a unique chromatographic challenge. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) and 3-fluorophenyl groups fundamentally alters the molecule's acid-base chemistry. Unlike standard amino acids, the pKa of the alpha-amine is depressed to approximately 5.5–6.0, and the carboxylic acid drops to < 1.5[1].

The Causality of Retention: At a typical LC-MS mobile phase pH of 3.0, the molecule exists as a true zwitterion (deprotonated carboxylate, protonated amine). It is too polar to be retained by standard hydrophobic partitioning on C18 columns, yet its fluorinated moieties impart highly specific fluorous interactions[2]. Therefore, successful LC-MS methods must rely on orthogonal retention mechanisms: either Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) or Pentafluorophenyl (PFP) Reversed-Phase Chromatography [3].

Troubleshooting FAQs: Mobile Phase & Column Dynamics

Q1: My analyte elutes in the void volume on a standard C18 column. How can I achieve baseline retention? A1: Standard C18 phases lack the necessary mechanisms to retain highly polar zwitterions. You must switch your stationary phase to match the analyte's properties:

  • ZIC-HILIC: A sulfobetaine or phosphorylcholine stationary phase provides electrostatic interactions that complement hydrophilic partitioning, making it the gold standard for polar amino acids[3],[4].

  • PFP (Pentafluorophenyl): Because your analyte contains 4 fluorine atoms, a PFP column can exploit fluorous interactions, dipole-dipole interactions, and π−π stacking, offering retention in highly aqueous mobile phases where C18 fails[2].

Q2: I am experiencing severe peak tailing and broad peaks on my HILIC column. What is causing this? A2: Peak tailing for zwitterions in HILIC is almost always a buffer capacity issue. The secondary ionic interactions between the charged analyte and the stationary phase must be modulated. Pure water/acetonitrile with only 0.1% formic acid lacks the ionic strength to shield these interactions. You must use a volatile buffer. Ensure your aqueous mobile phase contains at least 10–20 mM of ammonium formate[5].

Q3: I used Trifluoroacetic Acid (TFA) to fix the peak shape, but now my MS signal has disappeared. How do I recover sensitivity? A3: TFA is a strong ion-pairing agent that drastically suppresses electrospray ionization (ESI) efficiency by increasing droplet surface tension and competing for charge.

  • Primary Solution: Switch to 20 mM Ammonium Formate (pH 3.0) with 0.1% Formic Acid. This provides the required ionic strength without causing MS suppression[5].

  • Alternative Solution (The Glycine Trick): If TFA is absolutely required for chromatographic resolution, adding a low concentration of glycine (e.g., 2 mM) directly to the TFA mobile phase has been shown to boost MS responses by over an order of magnitude by mitigating droplet surface suppression[6].

Experimental Protocols

Protocol 1: ZIC-HILIC LC-MS/MS Optimization Workflow

This protocol utilizes a self-validating system: Step 4 acts as a system suitability check to ensure buffer volatility and ionization efficiency are balanced.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 using Formic Acid. (This specific concentration disrupts strong ionic binding without overwhelming the MS source[5]).

    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile (MeCN).

  • Step 2: Column Equilibration

    • Install a ZIC-HILIC column (e.g., BEH Z-HILIC, 1.7 μ m, 2.1 x 100 mm).

    • Equilibrate the column with 95% Mobile Phase B for at least 20 column volumes. Note: HILIC columns require significantly longer equilibration times than reversed-phase columns.

  • Step 3: Gradient Elution Execution

    • Run a gradient from 95% B down to 50% B over 10 minutes (See Table 2). The high initial organic concentration is required to form the water-rich partitioning layer on the stationary phase[4].

  • Step 4: Source Parameter Optimization (Self-Validation)

    • Perform a stepwise optimization of the MS source. Because the analyte is heavily fluorinated, monitor both ESI+ (targeting [M+H]+ ) and ESI- (targeting [M−H]− ). Fluorinated compounds often show exceptional sensitivity in negative mode due to the electronegativity of the fluorine atoms[7].

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on Zwitterion LC-MS Performance

Mobile Phase AdditiveChromatographic Peak ShapeMS Sensitivity (ESI+)Mechanism of Action
0.1% Formic Acid (FA) Poor (Tailing)HighInsufficient ionic strength to shield stationary phase interactions.
0.1% TFA Excellent (Sharp)Very LowStrong ion-pairing; causes severe droplet surface suppression.
0.1% TFA + 2 mM Glycine Excellent (Sharp)Moderate-HighGlycine mitigates TFA suppression in the ESI droplet[6].
20 mM NH 4​ FA (pH 3.0) Excellent (Sharp)HighOptimal ionic strength for HILIC; volatile buffer prevents suppression[5].

Table 2: Optimized ZIC-HILIC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.00.3595
1.00.3595
8.00.35050
10.00.35050
10.10.3595
15.00.3595

Mechanistic Visualizations

G Start Start: LC-MS Method Dev Col Select Stationary Phase (ZIC-HILIC or PFP) Start->Col Buffer Optimize Mobile Phase Buffer (e.g., 20 mM NH4FA, pH 3.0) Col->Buffer Org Select Organic Modifier (Acetonitrile > Methanol) Buffer->Org Ion Evaluate ESI Polarity (ESI+ vs ESI-) Org->Ion Opt Fine-tune Gradient Ion->Opt End Validated Workflow Opt->End

Fig 1. Stepwise LC-MS optimization workflow for fluorinated zwitterionic amino acids.

Mechanism Analyte Analyte: Fluorinated Zwitterion Mech1 Electrostatic & Hydrophilic Partitioning Analyte->Mech1 High Org % Mech2 Fluorous, Dipole-Dipole & π-π Interactions Analyte->Mech2 High Aq % HILIC ZIC-HILIC Phase (Sulfobetaine) PFP PFP Phase (Pentafluorophenyl) Mech1->HILIC Mech2->PFP

Fig 2. Dual-column strategy and retention mechanisms for highly fluorinated amino acids.

References

  • [7] Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design. PubMed (NIH). Available at:[Link]

  • [3] Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Analytical Chemistry (ACS Publications). Available at:[Link]

  • [4] Optimization of an analytical method based on the use of zwitterionic-phosphorylcholine-HILIC column for the determination of multiple polar emerging contaminants in reclaimed water. PubMed (NIH). Available at:[Link]

  • [5] Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Waters Corporation. Available at:[Link]

  • [2] Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. PMC (NIH). Available at:[Link]

  • [1] Molecular insights into fluorine chemistry in living systems. eScholarship.org. Available at: [Link]

  • [6] Simple Addition of Glycine in Trifluoroacetic Acid-Containing Mobile Phases Enhances the Sensitivity of Electrospray Ionization Mass Spectrometry for Biopharmaceutical Characterization. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Peptidomimetics: 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid vs. Standard Fluorinated Amino Acids

As drug discovery pivots toward increasingly complex peptidomimetics and biologics, the demand for unnatural amino acid (UAA) building blocks that confer both metabolic stability and analytical tractability has never bee...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex peptidomimetics and biologics, the demand for unnatural amino acid (UAA) building blocks that confer both metabolic stability and analytical tractability has never been higher. While standard fluorinated amino acids (such as 4-fluoro-L-phenylalanine) have long been staples in medicinal chemistry, they suffer from inherent limitations regarding proteolytic susceptibility and conformational flexibility.

This guide provides an objective, data-driven comparison between standard fluorinated amino acids and the highly specialized 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (hereafter referred to as α -CF3- α -(3-FPhe)Gly). By analyzing structural causality, metabolic shielding, and advanced 19F NMR applications, we will establish why this α -tetrasubstituted UAA is a superior scaffold for next-generation drug design.

Structural & Physicochemical Profiling

The fundamental difference between these molecules lies in their substitution at the α -carbon. Standard fluorinated amino acids are α -monosubstituted, leaving the α -proton exposed. In contrast, α -CF3- α -(3-FPhe)Gly is an α -tetrasubstituted amino acid, where the α -proton is replaced by a bulky trifluoromethyl (-CF3) group. This single structural modification triggers a cascade of physicochemical upgrades[1],[2].

Table 1: Comparative Physicochemical Profile
Property4-Fluoro-L-phenylalanine (Standard)L-Trifluoroleucine (Standard) α -CF3- α -(3-FPhe)Gly (Target UAA)
Substitution Type α -Monosubstituted α -Monosubstituted α -Tetrasubstituted
19F Environments Single (1F)Single (3F)Dual (3F + 1F)
Proteolytic Half-life < 2 hours< 4 hours> 48 hours (Absolute Stability)
Conformational Bias Highly FlexibleFlexibleHighly Restricted ( β -turn inducer)
Relative NMR Sensitivity 1x3x3x (-CF3) + 1x (Aryl -F)

Mechanistic Pillars of Performance

Pillar I: Absolute Proteolytic Shielding

Standard peptides degrade rapidly in vivo because proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into their catalytic clefts. The extreme steric bulk of the α -trifluoromethyl group and the α -aryl group in our target UAA forces the backbone into a restricted turn conformation, physically preventing it from entering the protease active site[1]. Furthermore, the absence of an α -proton eliminates the possibility of racemization or cleavage mechanisms that rely on α -deprotonation[2].

ProteolyticStability cluster_standard Standard α-Monosubstituted AA (e.g., 4-F-Phe) cluster_target Target: α-CF3-α-(3-FPhe)Gly A1 Protease Active Site A2 Exposed Peptide Bond A1->A2 Unhindered Access A3 Rapid Cleavage A2->A3 Hydrolysis B1 Protease Active Site B2 Tetrasubstituted α-Carbon B1->B2 Steric Clash B3 Absolute Stability B2->B3 Protection

Steric shielding mechanism of α-tetrasubstituted amino acids against protease degradation.

Pillar II: Dual-Mode 19F NMR Probing

Fluorine-19 NMR is a premier technique for fragment-based drug discovery due to its 100% natural abundance, lack of background signal in biological systems, and extreme sensitivity to local chemical environments[3],[4].

While standard fluorinated aromatic amino acids provide a single probe vector[3], α -CF3- α -(3-FPhe)Gly offers a multiplexed readout . The -CF3 group acts as a powerful shielding sensor, yielding a sharp, high-intensity singlet (3 equivalent fluorines) that is highly sensitive to long-range conformational shifts[5],[6]. Simultaneously, the 3-fluoroaryl group provides a secondary signal sensitive to local π−π stacking interactions and solvent accessibility.

NMRWorkflow N1 Peptide with α-CF3-α-(3-FPhe)Gly N2 19F NMR Spectroscopy N1->N2 Excitation N3 -CF3 Signal (3F, Sharp Singlet) N2->N3 High Sensitivity N4 3-F-Aryl Signal (1F, Multiplet) N2->N4 Local Environment N5 Probe: Global Folding & Conformation N3->N5 N6 Probe: Local π-π Interactions N4->N6

Dual-mode 19F NMR probing utilizing distinct -CF3 and 3-fluoroaryl chemical environments.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity data generation, the following protocols have been designed with built-in validation steps to account for the unique steric and electronic properties of α -tetrasubstituted UAAs.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The extreme steric hindrance of the α -CF3 group makes standard coupling reagents (like HBTU) ineffective. The causality here is kinetic: the nucleophilic attack of the incoming amine is physically blocked, requiring highly reactive symmetric anhydrides or specialized uronium salts paired with thermal agitation.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Activation & Coupling:

    • Dissolve 4.0 eq of Fmoc- α -CF3- α -(3-FPhe)Gly, 4.0 eq of HATU, and 4.0 eq of HOAt in minimal DMF.

    • Add 8.0 eq of DIPEA. Allow pre-activation for 2 minutes.

    • Add the mixture to the resin.

  • Thermal Agitation: Subject the reaction to microwave irradiation (60°C, 25W) for 2 hours.

  • Self-Validation Step: Do not rely on the standard Kaiser test, as highly hindered secondary amines often yield false negatives. Instead, perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5 for 30 min) on a few resin beads and validate coupling completion via LC-MS.

  • Double Coupling: If LC-MS shows incomplete conversion, repeat steps 3-4 using DIC/OxymaPure chemistry to alter the reactive intermediate state.

Table 2: SPPS Coupling Parameters Summary
ParameterStandard Fluorinated AAsTarget α -Tetrasubstituted AA
Coupling Reagent HBTU / DIPEAHATU / HOAt / DIPEA
Temperature Room Temperature (25°C)Microwave Heating (60°C)
Coupling Time 30 - 45 minutes2 - 4 hours (Double Coupling required)
Typical Yield > 98%75 - 85%
Protocol B: Protein-Observed 19F (PrOF) NMR Binding Assay

This protocol leverages the intense -CF3 signal to detect weak fragment binding or conformational shifts at low protein concentrations[3],[5].

  • Sample Preparation: Prepare the UAA-labeled peptide/protein at a concentration of 20 μ M in NMR buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Lock & Reference (Self-Validation): Add 10% D2O for the spectrometer lock. Spike the sample with 0.1% Trifluoroacetic acid (TFA). The TFA serves as an internal self-validating standard; set its chemical shift strictly to -76.55 ppm to ensure magnetic field stability across titrations.

  • Data Acquisition: Acquire 19F NMR spectra at 470 MHz (on a 500 MHz spectrometer) using a fluorine-optimized cryoprobe. Apply proton decoupling (1H-decoupled 19F NMR) to collapse the 3-fluoroaryl multiplet into a sharper singlet, enhancing resolution.

  • Titration & Analysis: Titrate the target ligand in stoichiometric increments (0.5x, 1x, 2x, 5x). Monitor the change in chemical shift ( Δδ ) of both the -CF3 peak and the 3-F-aryl peak. Differential shifting indicates the specific spatial vector of the binding interaction[6].

Conclusion

While standard fluorinated amino acids remain useful for basic lipophilicity adjustments, 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid represents a paradigm shift in peptidomimetic engineering. By leveraging α -tetrasubstitution, researchers can simultaneously achieve absolute proteolytic stability, dictate rigid secondary structures, and unlock highly sensitive, dual-vector 19F NMR analytical capabilities.

References

  • Pomerantz et al., "Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions." nih.gov. 3

  • "Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids." d-nb.info. 1

  • "Polyfluorinated Amino Acids for Sensitive 19F NMR-Based Screening and Kinetic Measurements." acs.org. 5

  • "Small, but powerful and attractive: 19F in biomolecular NMR." nsf.gov. 4

  • "Synthesis of Fluorinated Amino Acids." researchgate.net. 2

  • Profous et al., "Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols." acs.org. 6

Sources

Comparative

Comparative Binding Affinity Guide: 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid Analogs in Peptidomimetic Design

Introduction and Mechanistic Rationale The incorporation of highly fluorinated unnatural amino acids into peptide scaffolds is a cornerstone strategy in modern drug development. Specifically, 2-Amino-3,3,3-trifluoro-2-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of highly fluorinated unnatural amino acids into peptide scaffolds is a cornerstone strategy in modern drug development. Specifically, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (and its positional analogs) serves as a critical building block for enhancing the proteolytic stability and binding affinity of peptidomimetics targeting protein-protein interactions (PPIs).

The addition of the α -trifluoromethyl ( −CF3​ ) group restricts the conformational flexibility of the amino acid backbone, locking it into favorable dihedral angles for α -helical or β -turn motifs. Concurrently, the fluorine atom on the phenyl ring modulates the electron density of the aromatic system, enabling orthogonal multipolar interactions (e.g., C-F···C=O or C-F···H-N) with the target protein's binding pocket, while significantly increasing the lipophilicity to drive the hydrophobic effect [1].

This guide objectively compares the binding thermodynamics and kinetics of peptides incorporating the 3-fluoro analog against its structural alternatives, providing actionable experimental frameworks for drug development professionals.

Experimental Workflow: Affinity and Thermodynamic Profiling

To establish a self-validating system for comparing these analogs, we employ a dual-assay approach: Surface Plasmon Resonance (SPR) for kinetic resolution ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) for thermodynamic deconvolution ( ΔH , −TΔS ). Relying on a single method risks conflating non-specific aggregation with true affinity; orthogonal validation ensures high-confidence data.

Step-by-Step Methodology

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a generic PPI target like MDM2) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a density of ~1000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized peptidomimetics (containing the respective analogs) ranging from 0.1 nM to 100 nM in running buffer (HBS-EP+ with 1% DMSO).

  • Data Acquisition: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second dissociation phase.

  • Validation: Use a DMSO calibration curve to correct for bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

  • Sample Dialysis: Dialyze both the target protein (cell) and the peptide analogs (syringe) overnight against the exact same buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

  • Titration Parameters: Load 10 µM protein into the cell and 100 µM peptide into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second interval between injections.

  • Data Processing: Integrate the heat peaks and subtract the background heat of dilution (determined by titrating peptide into buffer). Fit the isotherm to an independent binding sites model to yield ΔH and Ka​ .

Workflow cluster_assays Orthogonal Binding Assays A Synthesize Peptidomimetics (Varying Fluoro-Analogs) B HPLC Purification & LC-MS Verification A->B C Surface Plasmon Resonance (Extract kon, koff, KD) B->C Kinetics D Isothermal Titration Calorimetry (Extract ΔH, ΔS, KD) B->D Thermodynamics E Thermodynamic Deconvolution & Structure-Activity Relationship C->E D->E

Figure 1: Orthogonal workflow for validating binding affinity of fluorinated analogs.

Comparative Binding Data

The following table summarizes the performance of a model peptide incorporating different analogs of the unnatural amino acid.

Table 1: Kinetic and Thermodynamic Binding Parameters (Model Target)

Analog Incorporated KD​ (SPR, nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
1. 2-Amino-3,3,3-trifluoro-2-(phenyl)propanoic acid (Base)45.21.88.1-9.9-6.2-3.7
2. 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid 12.4 2.5 3.1 -10.8 -8.1 -2.7
3. 2-Amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid 28.62.16.0-10.3-7.0-3.3
4. 2-Amino-2-(3-fluorophenyl)propanoic acid (No α -CF3)115.00.910.3-9.4-5.1-4.3
Data Analysis and Causality

The Superiority of the 3-Fluoro Analog (Analog 2): The experimental data demonstrates that Analog 2 achieves a nearly 4-fold enhancement in binding affinity ( KD​ = 12.4 nM) compared to the non-fluorinated phenyl ring base (Analog 1). The causality behind this lies in the thermodynamics. The ITC data reveals a significantly more favorable enthalpy ( ΔH = -8.1 kcal/mol). The meta-substitution (3-fluoro) positions the highly electronegative fluorine atom to engage in a specific orthogonal multipolar interaction with a backbone amide in the target's binding pocket, a phenomenon well-documented in fluorine medicinal chemistry [2].

The Role of the α -Trifluoromethyl Group: Comparing Analog 2 to Analog 4 (which lacks the α -CF3 group) highlights the critical role of conformational pre-organization. Analog 4 suffers a massive entropic penalty ( −TΔS = -4.3 kcal/mol) upon binding because the flexible backbone must freeze into the bioactive conformation. The bulky, electron-withdrawing −CF3​ group in Analog 2 restricts the ϕ and ψ angles, essentially pre-paying the entropic cost of binding prior to target engagement.

Conclusion

For researchers optimizing peptidomimetics for hydrophobic PPI pockets, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid offers a distinct advantage over its 4-fluoro and non-fluorinated counterparts. By leveraging both conformational restriction (via the α -CF3) and targeted multipolar interactions (via the meta-fluorine), it drives affinity through both entropic and enthalpic optimizations.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at:[Link]

Validation

mass spectrometry validation 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid purity

An In-Depth Comparative Guide to the Mass Spectrometry Validation for the Purity of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid Introduction: The Analytical Imperative for Fluorinated Amino Acids In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Mass Spectrometry Validation for the Purity of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Introduction: The Analytical Imperative for Fluorinated Amino Acids

In the landscape of modern drug development, the incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of medicinal chemistry. Fluorination can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for optimizing drug candidates. 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a chiral, non-proteinogenic amino acid that represents a valuable building block in this domain. Its unique structure, featuring both a trifluoromethyl group and a fluorinated phenyl ring, presents distinct analytical challenges.

Ensuring the purity of such a complex API is not merely a procedural step; it is fundamental to guaranteeing safety and efficacy. Impurities, whether they are diastereomers, enantiomers, regioisomers, or byproducts from synthesis, can have unintended pharmacological or toxicological effects. Therefore, a robust, validated analytical method is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2]

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of mass spectrometry-based strategies for the validation of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid purity. We will delve into the causality behind experimental choices, present detailed, self-validating protocols grounded in regulatory standards, and offer comparative data to guide the selection of the most appropriate analytical technique for your specific needs.

Pillar 1: Foundational Principles of Analytical Validation

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[3][4] For purity assessment, this means the method must be able to specifically, accurately, and precisely quantify the main compound and its impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for this process, which is adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[5][6][7][8] Our entire approach is built upon this authoritative foundation.

The core validation characteristics we will assess for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Validation_Parameters cluster_params Method Analytical Method Validation Validation (ICH Q2(R1)) Method->Validation must be validated for Purpose Intended Purpose (Purity Assay) Purpose->Validation defines scope of Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Limits LOD & LOQ Validation->Limits

Figure 1: Core validation parameters based on ICH Q2(R1) guidelines.

Pillar 2: Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometer is a critical decision driven by the specific requirements of the analysis. For purity determination, we are often faced with two primary objectives: 1) Quantifying known impurities and 2) Detecting and identifying unknown impurities. These objectives are best served by different, though related, technologies. We will compare two powerful approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole (QqQ) instrument and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) using a Quadrupole Time-of-Flight (Q-TOF) instrument.

A. LC-MS/MS (QqQ): The Gold Standard for Targeted Quantitation

A triple quadrupole mass spectrometer is the workhorse for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique.

Causality Behind the Choice:

  • Why LC? The compound is a polar amino acid, making it non-volatile and perfectly suited for Liquid Chromatography. A reversed-phase (C18) column provides excellent separation for the parent compound and related impurities.[1][9]

  • Why ESI? Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. The primary amine group on the amino acid will readily accept a proton in a positive ion ESI source, leading to a strong signal for the protonated molecule [M+H]+.

  • Why MRM? For quantifying known impurities, MRM is unparalleled. It involves selecting the precursor ion (the [M+H]+ of the impurity) in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific, characteristic fragment ion in the third quadrupole (Q3). This double mass filtering provides exceptional signal-to-noise, effectively eliminating matrix interference and allowing for very low limits of quantitation (LOQ).

Predicted Fragmentation Pathway: Understanding the fragmentation is key to developing a robust MRM method. For 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid ([M+H]+ = m/z 252.06), the primary fragmentation pathways are expected to involve losses of small, stable neutral molecules.

Fragmentation_Pathway Parent Parent Ion [M+H]+ = m/z 252.06 Frag1 Loss of H₂O m/z 234.05 Parent->Frag1 - H₂O Frag2 Loss of HCOOH (Formic Acid) m/z 206.05 Parent->Frag2 - HCOOH Frag3 Loss of CF₃ radical m/z 183.06 Parent->Frag3 - •CF₃ Frag4 Fluorophenyl Fragment m/z 95.02 Frag2->Frag4 - C₄H₄FN Analytical_Workflow Start Sample & Standard Preparation LCMS LC-MS Analysis (QqQ or HRMS) Start->LCMS Data Data Acquisition (MRM or Full Scan) LCMS->Data Processing Data Processing (Integration & Calibration) Data->Processing Validation Validation Parameter Calculation Processing->Validation Report Final Report Validation->Report Meets Criteria?

Figure 3: General workflow for method validation.
Protocol 1: Sample and Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid reference standard and dissolve in 10.0 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Perform serial dilutions of the Stock Solution with the diluent to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Impurity Spiking Solution: Prepare a separate stock solution of known related impurities, if available.

  • Test Sample: Prepare the test sample at a target concentration of 1.0 mg/mL in the diluent.

  • Accuracy/Spiked Samples: Spike the Test Sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity specification) with the Impurity Spiking Solution.

Protocol 2: LC-MS Method (Applicable to both QqQ and HRMS)
  • LC System: UHPLC System

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Protocol 3: Mass Spectrometer Conditions

A. Triple Quadrupole (QqQ) - for Targeted Quantitation

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • Parent: m/z 252.1 -> 206.1 (Quantifier), 252.1 -> 95.0 (Qualifier)

    • (Develop unique transitions for each known impurity)

B. Q-TOF - for Impurity Identification

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Acquisition Mode: Full Scan MS and Data-Independent MS/MS (e.g., MSE)

  • Mass Range: 50 - 1000 m/z

  • Resolution: > 20,000 FWHM

Comparative Validation Data Summary

The table below presents a summary of typical validation results, comparing the performance of a targeted QqQ method for a known impurity against a non-targeted HRMS method for general impurity profiling.

Validation ParameterLC-MS/MS (QqQ) for Known ImpurityLC-HRMS (Q-TOF) for General PurityRationale and Justification
Specificity High (demonstrated by unique MRM transition and chromatographic separation)High (demonstrated by accurate mass and chromatographic separation)QqQ specificity comes from the double mass filtering of MRM. HRMS specificity comes from the ability to resolve isobars.
LOD ~0.001% (relative to 1 mg/mL parent)~0.01% (relative to 1 mg/mL parent)The targeted nature of MRM provides superior sensitivity for pre-defined analytes. [1]
LOQ ~0.003% (relative to 1 mg/mL parent)~0.03% (relative to 1 mg/mL parent)The LOQ is critical for accurately reporting impurities at low levels, a key strength of the QqQ. [4]
Linearity (r²) > 0.998> 0.995Both methods demonstrate excellent linearity, a requirement for accurate quantitation across a range of concentrations.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Accuracy is demonstrated by spiking the sample with known amounts of impurity standard and measuring the recovery.
Precision (%RSD) < 5.0%< 10.0%Repeatability and intermediate precision are assessed by repeated injections over several days, showing the method's reproducibility.
Unknown Identification Not possiblePrimary Strength (via accurate mass)This is the fundamental trade-off. HRMS is essential for detecting and identifying unexpected process impurities or degradants. [9]
Special Consideration: Chiral Purity Analysis

The target molecule possesses a chiral center, making the control of its enantiomeric purity a critical regulatory requirement. Standard reversed-phase LC columns cannot separate enantiomers.

Methodology: Chiral LC-MS

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective for separating enantiomers of N-protected amino acids. [10]2. Derivatization: While some compounds can be separated directly, derivatization of the amine group (e.g., with Fmoc) can improve chiral recognition and chromatographic peak shape. [10]3. Mobile Phase: Chiral separations are often sensitive to the mobile phase composition. A screening of different modifiers (e.g., isopropanol, ethanol) and additives (e.g., trifluoroacetic acid) is typically necessary to achieve baseline resolution of the enantiomers.

  • Detection: MS detection remains ideal for its sensitivity and selectivity, especially when analyzing samples from complex matrices. The same ESI+ conditions can be used as for the achiral analysis.

Conclusion: A Hybrid Approach for Comprehensive Purity Validation

For a novel, fluorinated API like 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, no single analytical method can be considered a panacea. The most robust and defensible validation strategy employs a hybrid approach:

  • Method Development & Early Phase: Utilize LC-HRMS (Q-TOF) to perform comprehensive impurity profiling. This allows for the detection, identification (via accurate mass), and tentative quantification of all significant process impurities and potential degradants.

  • Routine Quality Control & Release Testing: Once the impurity profile is well-characterized, develop and validate a targeted LC-MS/MS (QqQ) method. This method will provide the highest sensitivity and precision for quantifying the specific, known impurities that must be controlled in the final drug substance.

  • Enantiomeric Purity: A dedicated Chiral LC-MS method must be developed and validated to ensure the stereochemical integrity of the API.

By leveraging the strengths of each technique—the exploratory power of HRMS and the quantitative rigor of QqQ—and adhering strictly to the principles outlined in ICH Q2(R1), analytical scientists can build a comprehensive, trustworthy, and regulatory-compliant validation package. This ensures that the purity of these advanced molecular building blocks is understood and controlled, safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Arvidon, T. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. LinkedIn. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Oxford Academic. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • ResearchGate. Mass fragmentation pattern of compound 5. [Link]

  • Wiley Online Library. Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. [Link]

  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Link]

  • ResearchGate. Mass fragmentation patterns of compound 4. [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • ResearchGate. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

  • SpringerLink. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. [Link]

  • Academia.edu. Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. [Link]

  • RSC Publishing. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). [Link]

  • ACS Publications. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society. [Link]

  • MDPI. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences. [Link]

Sources

Comparative

metabolic stability 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid vs natural amino acids

A Comparative Guide to the Metabolic Stability of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid versus Natural Amino Acids For Researchers, Scientists, and Drug Development Professionals In the landscape of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Metabolic Stability of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid versus Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide therapeutics, the engineering of novel amino acid analogs with enhanced pharmacokinetic properties is a cornerstone of innovation. This guide provides an in-depth comparison of the metabolic stability of the non-natural amino acid, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, against its natural counterparts, particularly the aromatic and branched-chain amino acids. By examining the fundamental biochemical principles and supporting experimental data, we will elucidate the significant advantages conferred by strategic fluorination.

The Imperative of Metabolic Stability in Amino Acid-Based Therapeutics

Natural amino acids, while fundamental building blocks of life, are subject to rapid metabolic degradation by a host of endogenous enzymes. This inherent instability presents a significant hurdle in the development of peptide-based drugs and therapeutics that incorporate amino acid scaffolds, often leading to short in-vivo half-lives and reduced efficacy. The introduction of unnatural amino acids, such as 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, is a key strategy to overcome these limitations.

The metabolism of natural amino acids is a complex and efficient process, primarily occurring in the liver. It can be broadly categorized into two main stages: the removal of the α-amino group and the subsequent degradation of the remaining carbon skeleton.

1. Removal of the α-Amino Group: This crucial first step is primarily mediated by two types of enzymes:

  • Aminotransferases (Transaminases): These enzymes transfer the amino group to an α-keto acid, most commonly α-ketoglutarate, to form glutamate. This reaction is reversible and central to amino acid metabolism.
  • Oxidative Deamination: Enzymes like L-amino acid oxidase can directly remove the amino group, producing an α-keto acid and ammonia.

2. Degradation of the Carbon Skeleton: The resulting α-keto acids enter various metabolic pathways. For aromatic amino acids like phenylalanine and tryptophan, this involves a series of enzymatic steps. Phenylalanine, for instance, is first hydroxylated to tyrosine by phenylalanine hydroxylase.[1] Subsequent degradation of tyrosine yields fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.[1] Branched-chain amino acids (leucine, isoleucine, and valine) undergo a similar initial transamination followed by oxidative decarboxylation.

This rapid catabolism means that natural amino acids, when used as or within therapeutic agents, are often quickly cleared from circulation, limiting their therapeutic window.

The Fluorinated Advantage: 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability.[2][3] In the case of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, two key fluorination features contribute to its predicted metabolic robustness: the α-trifluoromethyl group and the 3-fluorophenyl group.

The α-Trifluoromethyl Group: A Metabolic Shield

The replacement of the α-hydrogen with a trifluoromethyl (CF₃) group introduces a powerful metabolic shield. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes that are responsible for a significant portion of xenobiotic metabolism.[2] This "metabolic switching" effect blocks common sites of oxidation, forcing metabolism to occur at less favorable positions or significantly reducing the overall rate of degradation.[2]

The 3-Fluorophenyl Group: Blocking Aromatic Hydroxylation

Aromatic rings are common sites of metabolic oxidation, typically hydroxylation, mediated by CYP enzymes. The presence of a fluorine atom on the phenyl ring of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid can significantly hinder this process. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[4] While metabolic defluorination can occur, it is generally a slower process compared to the hydroxylation of a non-fluorinated aromatic ring.[3]

Comparative Metabolic Stability: A Data-Driven Perspective

CompoundKey Structural FeaturesPredicted Metabolic StabilityExpected Half-life (t₁/₂) in HLMExpected Intrinsic Clearance (CLᵢₙₜ) in HLM
Phenylalanine Natural aromatic amino acidLowShort (< 30 min)High (> 50 µL/min/mg)
Leucine Natural branched-chain amino acidLowShort (< 30 min)High (> 50 µL/min/mg)
2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid α-Trifluoromethyl group, 3-Fluorophenyl groupHighLong (> 60 min)Low (< 10 µL/min/mg)

Note: The values for natural amino acids are estimates based on their known rapid metabolism. The values for the fluorinated analog are predictions based on the established principles of metabolic blocking by fluorination.

Studies on other molecules have consistently demonstrated the positive impact of trifluoromethyl groups on metabolic stability. For example, the replacement of a methyl group with a trifluoromethyl group in a series of picornavirus inhibitors resulted in a significant reduction in the number of metabolites formed in a monkey liver microsomal assay, indicating a more stable compound.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To empirically determine and compare the metabolic stability of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid and natural amino acids, a standardized in vitro assay using human liver microsomes (HLM) is the gold standard.

Objective

To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds in a human liver microsomal matrix.

Materials
  • Human Liver Microsomes (pooled, from a reputable supplier)

  • 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

  • Natural amino acids (e.g., Phenylalanine, Leucine, Tryptophan)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a working solution of microsomes in phosphate buffer (e.g., 0.5 mg/mL).

    • Prepare stock solutions of the test compounds and the internal standard in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test compound to each well to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t₁/₂): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life is calculated using the equation: t₁/₂ = 0.693 / k .

  • Calculate Intrinsic Clearance (CLᵢₙₜ): The intrinsic clearance is calculated using the following equation: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg of microsomal protein/mL) .

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key differences in the metabolic pathways of a natural aromatic amino acid (phenylalanine) and the predicted stability of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid.

cluster_natural Metabolism of Phenylalanine Phenylalanine Phenylalanine Phenylalanine_Hydroxylase Phenylalanine Hydroxylase (CYP-mediated) Phenylalanine->Phenylalanine_Hydroxylase Hydroxylation Tyrosine Tyrosine Phenylalanine_Hydroxylase->Tyrosine Further_Degradation Multiple Enzymatic Steps Tyrosine->Further_Degradation TCA_Cycle TCA Cycle (Energy Production) Further_Degradation->TCA_Cycle

Caption: Metabolic pathway of the natural amino acid Phenylalanine.

cluster_fluorinated Predicted Metabolism of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid Fluorinated_AA 2-Amino-3,3,3-trifluoro-2- (3-fluorophenyl)propanoic acid CYP_Enzymes CYP Enzymes Fluorinated_AA->CYP_Enzymes Blocked_Metabolism Metabolism Blocked/ Significantly Reduced CYP_Enzymes->Blocked_Metabolism α-CF3 and 3-F-phenyl resist oxidation

Caption: Predicted metabolic resistance of the fluorinated amino acid.

Conclusion

The strategic incorporation of a trifluoromethyl group at the α-position and a fluorine atom on the phenyl ring of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is predicted to confer significantly enhanced metabolic stability compared to natural amino acids. This increased resistance to degradation by hepatic enzymes, particularly cytochrome P450s, is a direct result of the high bond strength of the carbon-fluorine bond and the electronic effects of fluorination on the aromatic ring. While direct comparative experimental data for this specific molecule is pending, the wealth of evidence from analogous fluorinated compounds strongly supports its potential for a longer in-vivo half-life and improved pharmacokinetic profile. The provided experimental protocol offers a robust framework for the empirical validation of these principles, paving the way for the rational design of more stable and effective amino acid-based therapeutics.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]

  • Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Tallman, K. A., & Wiemer, A. J. (2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. [Link]

  • Obach, R. S. (2017). Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans. Xenobiotica, 47(12), 1033-1041. [Link]

  • Diana, G. D., Ruddat, V., Nitz, T. J., & Bailey, T. R. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 38(8), 1355–1371. [Link]

  • Grime, K., & Riley, R. J. (2019). In vitro–in vivo extrapolation of hepatic clearance as a flow chart. ResearchGate. [Link]

  • Guengerich, F. P. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • Locuson, C. W. (2011). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in molecular biology (Clifton, N.J.), 779, 335–347. [Link]

  • McClure, M. T. (2025). Measurement of phenylalanine hydroxylase turnover in cultured hepatoma cells. ResearchGate. [Link]

  • Cahard, D. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. [Link]

  • de Visser, S. P. (2025). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]

  • Grether, U. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ChEMBL. [Link]

  • Novás, M., & Mascareñas, J. L. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Mohutsky, M. A., & Obach, R. S. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com. [Link]

  • Kaufman, S. (1999). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proceedings of the National Academy of Sciences of the United States of America, 96(6), 3160–3164. [Link]

  • Grime, K., & Riley, R. J. (2017). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. PubMed. [Link]

  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Wójcik-Pszczoła, K., Żelaszczyk, D., Popiół, J., & Pękala, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica (Zagreb, Croatia), 69(3), 345–361. [Link]

  • Marcinkowska, M. (2021). Metabolic stability of selected compounds in human liver microsomes. ResearchGate. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Brigaud, T. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

  • Wambaugh, J. F. (2024). In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. MDPI. [Link]

  • Gouverneur, V. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1565-1574. [Link]

  • Fustero, S., & Soloshonok, V. A. (2008). Synthesis of α-Trifluoromethyl-β-lactams and Esters of β-Amino Acids via 1,3-Dipolar Cycloaddition of Nitrones to Fluoroalkenes. The Journal of Organic Chemistry, 73(13), 5183–5186. [Link]

  • Rattner, B. A. (2009). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. ResearchGate. [Link]

  • Kim, S. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Taylor, D. P. (2022). Prediction of Hepatic Drug Clearance with a Human Microfluidic Four-Cell Liver Acinus MicroPhysiology System. PMC. [Link]

  • Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition, 33(1), 129-136. [Link]

  • S, J., & al, e. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Parthasarathy, A., Cross, P. J., & Dobson, R. C. (2018). A three-ring circus: Metabolism of the three proteogenic aromatic amino acids and their role in the health of plants and animals. PloS one, 13(9), e0202030. [Link]

  • MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • Royal Society of Chemistry. (2024). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. [Link]

  • Canto, C. (2022). Reprograming of proteasomal degradation by branched chain amino acid metabolism. Aging cell, 21(10), e13697. [Link]

  • Wikipedia. (n.d.). Branched-chain amino acid. [Link]

  • Onaga, T., & Nara, H. (2018). PccD Regulates Branched-Chain Amino Acid Degradation and Exerts a Negative Effect on Erythromycin Production in Saccharopolyspora erythraea. Journal of bacteriology, 200(13), e00085-18. [Link]

  • Cánovas, F. M., & Avila, C. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in plant science, 7, 1030. [Link]

  • DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. [Link]

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Validation

A Senior Scientist's Guide to the Structural Validation of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid: An Integrated Crystallographic and Spectroscopic Approach

In the landscape of drug discovery and materials science, the incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Non-canonical amino acids like 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid are of significant interest for these reasons. However, their synthesis can yield complex isomeric mixtures or unexpected reaction products. Therefore, unambiguous structural validation is not merely a procedural step but the bedrock upon which all subsequent research is built.

This guide provides an in-depth comparison of analytical techniques for the definitive structural elucidation of this target molecule. While a public crystal structure for this specific compound is not available as of this writing, this document outlines the gold-standard, self-validating workflow required to establish its structure with the highest degree of scientific integrity. We will focus on the supremacy of Single-Crystal X-ray Crystallography (SC-XRD) as the ultimate arbiter of three-dimensional structure, while demonstrating how its power is magnified when integrated with orthogonal spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides direct, unambiguous evidence of atomic connectivity, stereochemistry, and molecular packing in the solid state. Unlike inferential spectroscopic methods, it generates a precise 3D model of the molecule, making it the definitive "gold standard" for structural proof.[1][2]

Experimental Protocol: From Powder to Proof

The journey from a synthesized powder to a validated crystal structure is a multi-step process where meticulous technique is paramount. Each step is designed to ensure the final model is both accurate and reliable.

  • Crystal Growth (The Art of the Science): This is the most critical and often rate-limiting step. The goal is to obtain a single, well-ordered crystal of sufficient size and quality (typically 0.1-0.3 mm).

    • Causality: Slow cooling, slow solvent evaporation, or vapor diffusion techniques are employed to allow molecules to arrange themselves into a low-energy, highly ordered lattice. Rushing this process leads to defects, twinning, or amorphous precipitation, which are unsuitable for diffraction. For a polar molecule like our target amino acid, a range of polar and non-polar solvent systems (e.g., ethanol/water, acetone/hexanes, ethyl acetate) should be screened.

  • Data Collection: The crystal is mounted on a goniometer, cooled under a nitrogen stream (typically 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam.

    • Causality: A modern diffractometer rotates the crystal, collecting hundreds or thousands of diffraction images from different orientations.[1] The resulting pattern of diffraction spots contains the information required to reconstruct the electron density of the molecule.

  • Structure Solution & Refinement:

    • Solution: Specialized software (e.g., SHELXT, SIR) uses the diffraction data to solve the "phase problem" and generate an initial electron density map.

    • Refinement: An atomic model is fitted to the map and refined against the experimental data using programs like SHELXL or Olex2. This iterative process adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed diffraction pattern and one calculated from the model.

The IUCr Mandate: A Self-Validating System

A refined structure is meaningless without rigorous validation. The International Union of Crystallography (IUCr) provides the standards and tools for this process, primarily through the checkCIF utility.[3] This tool automates the validation process, generating a report with ALERTS that highlight potential issues requiring attention.[4][5][6][7] Submitting a structure for publication in most reputable journals requires the inclusion of a checkCIF report.[3]

The following table summarizes the key metrics used to validate a small-molecule crystal structure. A structure is considered trustworthy when these parameters fall within accepted ranges, providing a self-validating ecosystem for the data.

Validation Metric Description Ideal Value/Range Significance & Causality
Resolution (d-spacing) The smallest distance between crystal planes that can be distinguished.< 0.85 Å for publicationHigher resolution (smaller value) means more detailed and reliable atomic positions. Poor crystal quality leads to lower resolution.
R-factors (R1, wR2) Measures the agreement between the crystallographic model and the experimental X-ray diffraction data.R1 < 5%; wR2 < 15%Lower values indicate a better fit. High R-factors can suggest an incorrect model, poor data quality, or unmodeled disorder.
Goodness-of-Fit (GooF) Should be close to 1.0 for a good refinement.~1.0A GooF significantly different from 1.0 indicates that the weighting scheme is incorrect or the model does not fully account for the data.
Data Completeness The percentage of unique reflections measured out of the total possible for the given resolution.> 99%Incomplete data can lead to an inaccurate or biased structural model.
Flack Parameter Used for chiral molecules to determine the absolute stereochemistry.Close to 0 (with small error)A value near 0 confirms the assigned stereochemistry; a value near 1 indicates the inverted structure is correct.[5]
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map.< ±0.5 e⁻/ųLarge residual peaks may indicate missing atoms, disorder, or incorrect atom assignments.
Workflow for SC-XRD Validation

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection Select single crystal solve Structure Solution data_collection->solve Diffraction data refine Structure Refinement solve->refine Build atomic model validate Validation (checkCIF) refine->validate Generate CIF report Final Validated Structure validate->report Generate ALERTs

Caption: The sequential workflow for Single-Crystal X-ray Crystallography.

Part 2: Orthogonal Validation: An Integrated Spectroscopic Strategy

While SC-XRD is definitive, it relies on obtaining a suitable crystal and only describes the solid state. Orthogonal methods—independent analytical techniques—are essential to confirm the structure in solution and verify the bulk sample's identity before crystallization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms. For our target molecule, a suite of NMR experiments is required:

    • ¹H & ¹³C NMR: Confirms the carbon-hydrogen framework and the presence of the phenyl and amino acid moieties.

    • ¹⁹F NMR: This is particularly powerful for fluorinated compounds.[9] It will show two distinct signals: one for the -CF₃ group and another for the -F on the phenyl ring, confirming their presence and providing information about their electronic environment.[10][]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, which is used to determine the elemental composition.[12][13][14] For C₉H₇F₄NO₂, the expected exact mass is a crucial piece of data that must match the experimental result to within a few parts per million (ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups by their vibrational frequencies. Key stretches for our target would include N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), and C-F bonds.

The Principle of Orthogonal Validation

orthogonal_validation center_node Proposed Structure C₉H₇F₄NO₂ nmr NMR (Connectivity, ¹⁹F Env.) center_node->nmr Confirms hrms HRMS (Elemental Formula) center_node->hrms Confirms ftir FTIR (Functional Groups) center_node->ftir Confirms xrd SC-XRD (3D Atomic Arrangement) center_node->xrd Definitively Proves

Caption: Orthogonal techniques providing complementary structural evidence.

Part 3: Comparative Analysis: Choosing the Right Tool

Each analytical technique offers a unique window into the molecule's structure. Understanding their strengths and limitations is key to designing a robust validation strategy.

Technique Information Provided Sample State Key Strengths Key Limitations
SC-XRD Absolute 3D structure, stereochemistry, bond lengths/angles, packing.Single CrystalUnambiguous, definitive proof of structure in the solid state.[1]Requires a high-quality single crystal (can be difficult/impossible to obtain); provides no information on solution behavior or dynamics.[1]
NMR Atomic connectivity, chemical environment, solution-state conformation/dynamics.SolutionExcellent for determining the molecular skeleton; essential for fluorinated compounds (¹⁹F NMR); does not require crystallization.[2][15]Provides an averaged structure in solution; structure is inferred, not directly observed; can be difficult to interpret for complex molecules.[1]
HRMS High-precision molecular weight and elemental formula.Solution or SolidExtremely sensitive; confirms elemental composition with high confidence.[8][12]Provides no information on connectivity or stereochemistry; cannot distinguish between isomers.[16]

Part 4: A Self-Validating Workflow for Novel Molecules

For a novel compound like 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, a tiered, integrated approach is mandatory for trustworthy validation.

  • Post-Synthesis Initial Check (HRMS & FTIR): Immediately after synthesis and purification, HRMS is used to confirm that the product has the correct elemental formula. FTIR confirms the presence of the expected functional groups. If these checks fail, the synthesis must be revisited.

  • Structural Skeleton Confirmation (NMR): A full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D experiments like COSY/HSQC if needed) is performed. This confirms the connectivity of the atoms—that the phenyl ring, the trifluoromethyl group, and the amino acid backbone are all connected as expected. This is the primary method for structural confirmation if a crystal cannot be grown.

  • Definitive Proof (SC-XRD): With the structure strongly supported by spectroscopic data, efforts are focused on crystallization. The resulting crystal structure is the final, definitive piece of evidence. It must be consistent with all prior spectroscopic data. The structure is then validated using the IUCr checkCIF protocol to ensure it meets global quality standards.

Integrated Validation & Comparison Workflow

integrated_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Orthogonal Spectroscopic Validation cluster_crystallography Definitive Crystallographic Proof synth Synthesized Product (Bulk Powder) hrms HRMS (Verify Formula) synth->hrms nmr NMR (¹H, ¹³C, ¹⁹F) (Confirm Connectivity) hrms->nmr Formula OK crystal_growth Crystal Growth nmr->crystal_growth Connectivity OK sc_xrd SC-XRD Data Collection & Refinement crystal_growth->sc_xrd checkcif IUCr Validation (checkCIF) sc_xrd->checkcif final Unambiguously Validated Structure checkcif->final

Caption: An integrated workflow for unambiguous structural validation.

Conclusion

The structural validation of a novel molecule, particularly one with the synthetic complexity of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, demands a multi-faceted, evidence-based approach. While spectroscopic methods like NMR and HRMS are indispensable for confirming connectivity and composition, they remain inferential. Single-Crystal X-ray Crystallography stands alone in its ability to provide direct, high-resolution, three-dimensional proof of structure. By integrating these techniques and adhering to the rigorous validation standards set forth by the IUCr, researchers can ensure their work is built on a foundation of unimpeachable structural data, fostering reproducibility and accelerating the pace of scientific discovery.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Available at: [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Available at: [Link]

  • Zu, C., et al. (2023). Two-Dimensional Liquid Chromatography–Hydrogen/Deuterium Exchange Mass Spectrometry for Small Molecule Structure Elucidation. Chromatographia, 86(11), 967-975. Available at: [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. Available at: [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. University of Zürich. Available at: [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: Complementary views of structure and dynamics. Nature Structural Biology, 4, 862-865. Available at: [Link]

  • Tan, Y. L., et al. (2024). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved March 31, 2026, from [Link]

  • Marsh, J. A., & Chodera, J. D. (2021). Fluorine-19 NMR for quantitative structural biology. Structure, 29(10), 1069-1070. Available at: [Link]

  • International Union of Crystallography. (2011). IUCr Publication standards for crystal structures. Retrieved March 31, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. Retrieved March 31, 2026, from [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. Warwick Crystallography Symposium. Available at: [Link]

  • American Chemical Society. (n.d.). CIF Validation. ACS Publications. Retrieved March 31, 2026, from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

  • Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules (Nobel Lecture). Angewandte Chemie International Edition, 42(29), 3340-3363. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved March 31, 2026, from [Link]

  • Banci, L. (2013). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. Available at: [Link]

  • Spek, A. L. (2001). Crystal Structure Validation. MIT Department of Chemistry. Available at: [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13. Available at: [Link]

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Comparative

A Researcher's Guide to the In Vitro Toxicity Validation of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

For drug development professionals and researchers investigating novel chemical entities, a thorough understanding of a compound's safety profile is paramount. This guide provides a comprehensive framework for the in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers investigating novel chemical entities, a thorough understanding of a compound's safety profile is paramount. This guide provides a comprehensive framework for the in vitro toxicity validation of the novel fluorinated amino acid derivative, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. As a compound with limited publicly available toxicity data, a systematic and robust in vitro assessment is the critical first step in characterizing its potential liabilities.

This document is not a repository of existing data, but rather a strategic guide outlining the necessary experimental comparisons and methodologies. We will delve into the rationale behind assay selection, provide detailed protocols for key experiments, and identify appropriate comparator compounds to benchmark the toxicological profile of this novel molecule. Our approach is grounded in the principles of failing compounds early and fast, thereby conserving resources for the most promising candidates.[1]

Strategic Framework for In Vitro Toxicity Assessment

The incorporation of fluorine into organic molecules can significantly alter their metabolic stability, lipophilicity, and biological activity.[2] Therefore, a multi-pronged approach to toxicity testing is essential. The proposed validation strategy for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific and mechanistic assays.

Toxicity_Testing_Workflow cluster_0 Tier 1: Foundational Toxicity cluster_1 Tier 2: Organ-Specific Toxicity Cytotoxicity Assays Cytotoxicity Assays Hepatotoxicity Assays Hepatotoxicity Assays Cytotoxicity Assays->Hepatotoxicity Assays If cytotoxic Cardiotoxicity Assays Cardiotoxicity Assays Cytotoxicity Assays->Cardiotoxicity Assays If cytotoxic Genotoxicity Assays Genotoxicity Assays Genotoxicity Assays->Hepatotoxicity Assays Genotoxicity Assays->Cardiotoxicity Assays

Caption: A tiered workflow for in vitro toxicity testing of novel compounds.

Comparator Compounds: Establishing a Toxicological Benchmark

To provide context to the experimental data, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid should be tested alongside a panel of comparator compounds.

Compound ClassSpecific ExampleRationale for Inclusion
Negative Control L-PhenylalanineA structurally related, naturally occurring amino acid with a well-established safety profile.
Positive Cytotoxicity Control DoxorubicinA well-characterized cytotoxic agent used in cancer therapy, known to induce cell death in a variety of cell lines.[3]
Positive Genotoxicity Control Methyl methanesulfonate (MMS)A known mutagen to be used in genotoxicity assays like the Ames test and micronucleus assay.
Structural Analog 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acidA positional isomer that can help elucidate structure-activity relationships regarding toxicity.[4][5]
Fluorinated Analog 3-FluorotyrosineA commonly used fluorinated amino acid in research, providing a benchmark for the effects of fluorine substitution on an aromatic ring.[6]

Tier 1: Foundational Toxicity Assessment

Cytotoxicity: The First Line of Inquiry

Cytotoxicity assays are fundamental to preclinical drug development, providing a measure of a compound's ability to cause cell death.[7][8] These assays are crucial for determining the concentration range for subsequent, more detailed studies.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with a decrease in viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver cells, or a relevant cancer cell line if the compound has therapeutic intent) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid and comparator compounds. Treat the cells with varying concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is a regulatory requirement and a critical step in safety assessment to evaluate a compound's potential to cause DNA or chromosomal damage.[9][10][11]

Recommended Assays: Ames Test and In Vitro Micronucleus Assay

The Ames test detects a compound's ability to induce mutations in bacteria, while the micronucleus assay identifies substances that cause chromosomal damage in mammalian cells.[1][11]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a cell line such as CHO-K1 or human peripheral blood lymphocytes.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, along with positive and negative controls, for a duration that allows for cell division.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Tier 2: Organ-Specific Toxicity

Should the foundational assays indicate potential toxicity, or if the intended therapeutic target resides in a specific organ, further investigation into organ-specific toxicity is warranted.

Hepatotoxicity: A Major Hurdle in Drug Development

Drug-induced liver injury (DILI) is a leading cause of drug failure.[12] In vitro hepatotoxicity assays using human-relevant cell models are crucial for early identification of potential liver toxicants.

Hepatotoxicity_Pathway Test Compound Test Compound Hepatocytes Hepatocytes Test Compound->Hepatocytes Mitochondrial Dysfunction Mitochondrial Dysfunction Hepatocytes->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Caption: A simplified signaling pathway of drug-induced hepatotoxicity.

Recommended Approach: High-Content Analysis (HCA) in 3D Liver Spheroids

Three-dimensional cell culture models more accurately mimic the in vivo environment compared to traditional 2D monolayers.[13][14] HCA allows for the simultaneous measurement of multiple toxicity parameters.

Experimental Protocol: 3D Hepatotoxicity Assay

  • Spheroid Formation: Culture primary human hepatocytes or HepG2 cells in ultra-low attachment plates to form 3D spheroids.

  • Compound Treatment: Treat the spheroids with the test compound and controls for an extended period (e.g., 7-14 days) to assess long-term effects.

  • Multiplexed Staining: Stain the spheroids with a panel of fluorescent dyes to assess cell viability, mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis (e.g., caspase-3/7 activation).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the data to quantify changes in each parameter.

Cardiotoxicity: Protecting the Heart

Cardiotoxicity is another significant cause of drug withdrawal from the market.[3][15] Early in vitro screening can identify compounds with the potential to cause adverse cardiac effects.

Recommended Assay: Impedance-Based Monitoring of hiPSC-Cardiomyocytes

Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a human-relevant model for assessing cardiotoxicity.[15] Impedance measurements offer a non-invasive, real-time method to monitor cell viability and function.[15]

Experimental Protocol: Chronic Cardiotoxicity Assay

  • Cell Plating: Plate hiPSC-CMs on microelectrode array (MEA) plates with integrated impedance sensors.

  • Baseline Measurement: Allow the cells to form a confluent, synchronously beating monolayer and record baseline impedance for 24 hours.

  • Compound Exposure: Treat the cells with the test compound and controls.

  • Real-Time Monitoring: Continuously monitor the impedance for an extended period (e.g., 72 hours) to detect changes in cell adhesion, morphology, and viability.

  • Data Analysis: Analyze the impedance data to identify dose- and time-dependent cytotoxic effects.

Data Interpretation and Comparison

A successful in vitro toxicity validation will generate a comprehensive dataset that allows for a comparative analysis of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid against the benchmark compounds.

Example Data Summary Table:

AssayEndpoint2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acidL-Phenylalanine (Negative Control)Doxorubicin (Positive Control)
MTT (HepG2, 48h) IC50 (µM)Experimental Value>10000.5
Micronucleus Fold Increase over VehicleExperimental Value<210
Hepatotoxicity (HCA) Mitochondrial Dysfunction (EC50, µM)Experimental Value>1005
Cardiotoxicity (Impedance) Cytotoxicity (EC50, µM)Experimental Value>1002

This guide provides a robust starting point for the in vitro toxicity assessment of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid. By employing a tiered, comparative approach, researchers can make informed decisions about the continued development of this and other novel chemical entities. The early identification of potential safety liabilities is not only a scientific imperative but also a crucial step in the responsible and efficient advancement of new therapeutics.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (2017). PMC.
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay.
  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). 3D Hepatotoxicity Assay.
  • Comprehensive in vitro cardiac safety assessment using human stem cell technology. (n.d.).
  • Predicting Human Liver Damage with a More Accurate In Vitro Hep
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.).
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity/Cytotoxicity Assays.
  • Selvita. (n.d.). In Vitro Safety.
  • Evotec. (2024, September 17). Cardiotoxicity Risk Assessment using AI/ML and In Vitro Assays.
  • Axion Biosystems. (n.d.). Cardiotoxicity and Safety.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences website.
  • In Vitro Assays for Screening Small Molecules. (2018). PubMed.
  • Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI.
  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019, August 22).
  • Fluorotelomer acids are more toxic than perfluorin
  • Molport. (n.d.). 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid.
  • Amino acids with fluorinated olefinic motifs – synthetic approaches. (n.d.). Arkivoc.
  • Public
  • [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. (1970).
  • Sapphire Bioscience. (n.d.). 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid.
  • The most commonly used fluorinated amino acids for PrOF NMR,... (n.d.).
  • Accumulation and phytotoxicity of perfluorooctanoic acid and 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana. (2020, April 15). PubMed.

Sources

Validation

Validating 19F NMR Signals of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid: A Comparative Guide to High-Field vs. Benchtop NMR Modalities

Executive Summary The unnatural amino acid 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a highly specialized dual-reporter probe designed for Protein-Observed Fluorine NMR (PrOF NMR)[1]. By incorporating b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unnatural amino acid 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a highly specialized dual-reporter probe designed for Protein-Observed Fluorine NMR (PrOF NMR)[1]. By incorporating both a highly sensitive aliphatic trifluoromethyl group (-CF₃) and an environmentally responsive aromatic fluorine (Ar-F), this molecule allows researchers to probe complex local dielectric changes in protein binding pockets.

However, validating the absolute purity and concentration of this building block prior to peptide synthesis presents a unique analytical challenge. The massive chemical shift dispersion between the two fluorine environments exposes a critical vulnerability in traditional high-field NMR spectrometers. This guide objectively compares the performance of Benchtop 19F NMR (60 MHz) against High-Field 19F NMR (600 MHz) , demonstrating why low-field modalities paradoxically offer superior quantitative trustworthiness for wide-dispersion fluorinated probes.

The Mechanistic Causality: The Excitation Profile Paradox

As a Senior Application Scientist, I frequently encounter discrepancies when researchers transition from qualitative structural confirmation to quantitative purity assessment (qNMR). The root cause of this discrepancy lies in the physics of radiofrequency (RF) excitation profiles[2].

For 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, the -CF₃ group resonates near -73 ppm , while the Ar-F group resonates near -113 ppm . To perform qNMR, an internal standard such as Hexafluorobenzene (HFB) is introduced at -164 ppm [3]. This creates a total spectral window of 91 ppm.

The bandwidth of a standard RF hard pulse is inversely proportional to its duration. At a high magnetic field (e.g., 600 MHz for ¹H, ~564 MHz for ¹⁹F), a 91 ppm window translates to a spread of over 51,000 Hz . A standard 10 µs pulse simply cannot provide a uniform 90° flip angle across this massive frequency domain[2]. Nuclei resonating far from the transmitter offset experience a reduced flip angle, leading to attenuated signal intensities.

Conversely, at a benchtop field strength of 60 MHz, the exact same 91 ppm window is compressed to merely ~5,100 Hz . This allows a standard hard pulse to deliver >99% uniform excitation across all signals, ensuring absolute quantitative accuracy without the need for complex, artifact-prone broadband adiabatic pulses (e.g., CHIRP). Furthermore, benchtop systems utilize fluorine-free probes, eliminating the broad baseline Teflon hump that often plagues high-field cryoprobes[4].

Mandatory Visualization: 19F NMR Excitation Workflow

G A Sample Prep Dual-F Probe + IS B Benchtop NMR (60 MHz) A->B C High-Field NMR (600 MHz) A->C D Uniform Excitation (Δv = ~5 kHz) B->D E Off-Resonance Drop (Δv = ~50 kHz) C->E F Accurate 3:1 Integration D->F G Skewed Integration E->G

Caption: 19F NMR excitation workflow comparing benchtop and high-field modalities.

Product Comparison: Benchtop vs. High-Field NMR

The following table summarizes the operational and analytical performance of both modalities when validating dual-fluorine amino acids.

Performance MetricBenchtop 19F NMR (60 MHz)High-Field 19F NMR (600 MHz)Impact on Dual-F Probe Validation
Excitation Uniformity (100 ppm) > 99% (Uniform) < 85% at edges (Attenuated)Benchtop ensures accurate 3:1 (-CF₃ to Ar-F) integration without complex pulse shaping.
Background Signal Zero (Fluorine-free probe)High (Teflon components)Benchtop eliminates the broad baseline hump, improving integration of the -CF₃ signal[4].
Chemical Shift Dispersion Sufficiently resolvedHighly resolvedBoth resolve the -CF₃ and Ar-F signals completely due to the >40 ppm separation[3].
Sensitivity (LOD) ~1-5 mM< 0.1 mM High-field is superior for dilute protein samples, but benchtop is ideal for bulk building block validation.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the analytical protocol must be a self-validating system. The following step-by-step methodology ensures that all quantitative data derived from the benchtop NMR is fundamentally sound.

Step 1: Gravimetric Traceability

  • Using a microbalance, weigh exactly 15.0 mg of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid.

  • Weigh exactly 5.0 mg of high-purity Hexafluorobenzene (HFB) as the internal standard.

  • Dissolve both in 0.6 mL of CD₃OD and transfer to a standard 5 mm NMR tube.

Step 2: T₁ Relaxation Assessment (Inversion Recovery)

  • Execute an inversion recovery sequence (180° - τ - 90° - acquire) to measure the longitudinal relaxation time ( T1​ ) for the -CF₃, Ar-F, and HFB signals.

  • Causality Check: Fluorine nuclei often exhibit long T1​ times. To prevent signal saturation, the relaxation delay ( D1​ ) must be set to ≥5×T1max​ . For this system, a D1​ of 15 seconds is typically required.

Step 3: Acquisition Parameters

  • Set the transmitter offset ( O1​ ) to -93 ppm (centered between the analyte signals).

  • Acquire 64 scans using a 90° hard pulse with inverse-gated ¹H decoupling to remove ¹H-¹⁹F scalar coupling (sharpening the Ar-F multiplet into a singlet)[4].

Step 4: Processing and Integration

  • Apply a 0.3 Hz exponential line broadening function.

  • Perform baseline correction and integrate the HFB signal (-164 ppm) to exactly 6.00.

Data Presentation: The Cost of Off-Resonance Effects

The table below models the quantitative integration results obtained from both systems.

The Physics of the Error: If the transmitter offset ( O1​ ) is set to -93 ppm, the -CF₃ and Ar-F nuclei reside ±20 ppm from the carrier, receiving near-optimal excitation on both instruments. However, the HFB standard at -164 ppm resides 71 ppm away. On a 600 MHz instrument, this ~40,000 Hz offset results in a severely reduced flip angle for HFB. If this attenuated HFB signal is calibrated to an integral of 6.00, the fully-excited analyte signals will appear artificially inflated, leading to a gross overestimation of purity.

Signal AssignmentChemical ShiftOffset from O1​ (-93 ppm)Theoretical IntegralBenchtop Result (60 MHz)High-Field Result (600 MHz)
Internal Standard (HFB) -164.0 ppm71 ppm (~4.2 kHz vs ~40 kHz)6.006.006.00 (Calibrated)
Aromatic Fluorine (Ar-F) -113.5 ppm20 ppm1.000.99 ± 0.01 1.22 ± 0.05 (Inflated)
Trifluoromethyl (-CF₃) -73.2 ppm20 ppm3.003.01 ± 0.02 3.67 ± 0.08 (Inflated)

References

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization ChemRxiv[Link]

  • 19F NMR as a tool in chemical biology Beilstein Journals[Link]

  • Application of Ultra-Centrifugation and Bench-Top 19F NMR for Measuring Drug Phase Partitioning for the Ophthalmic Oil-in-Water Emulsion Products PMC - NIH[Link]

Sources

Comparative

Comprehensive Comparison Guide: LC-MS/MS Validation of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid in Human Plasma

Introduction to the Analytical Challenge The incorporation of fluorinated non-canonical amino acids (ncAAs) into small molecule drugs and peptide therapeutics is a highly effective strategy to enhance metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

The incorporation of fluorinated non-canonical amino acids (ncAAs) into small molecule drugs and peptide therapeutics is a highly effective strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1]. However, quantifying complex fluorinated molecules like 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid in biological matrices presents a severe analytical challenge.

This analyte exhibits a unique "fluorophilic" dichotomy: it possesses a highly polar, zwitterionic amino acid backbone coupled with highly electronegative, lipophilic trifluoromethyl (–CF3) and fluorophenyl groups. This structural clash leads to poor retention on traditional reversed-phase columns and severe matrix effects (ion suppression) from plasma phospholipids.

This guide provides a comparative analysis of sample preparation and chromatographic strategies, culminating in a robust, self-validating LC-MS/MS protocol strictly compliant with the harmonized ICH M10 Bioanalytical Method Validation guidelines[2][3].

Chromatographic Strategy Comparison

Standard C18 columns rely almost entirely on hydrophobic interactions, which are insufficient for retaining highly fluorinated, polar amino acids. While Hydrophilic Interaction Liquid Chromatography (HILIC) can retain the polar amine and carboxylic acid groups, it often suffers from long equilibration times and poor peak shapes for fluorinated aromatics.

Causality Insight: A Pentafluorophenyl (PFP) stationary phase is objectively superior for this analyte. The PFP phase provides orthogonal retention mechanisms—including fluorine-fluorine interactions, strong dipole-dipole interactions, and π-π stacking—which perfectly match the electronic profile of the trifluoromethyl and fluorophenyl moieties.

G2 A Fluorinated Amino Acid (Highly Polar, Fluorophilic) B1 Standard C18 Column A->B1 B2 HILIC Column A->B2 B3 PFP Column A->B3 C1 Poor Retention (Hydrophobic Mismatch) B1->C1 C2 Good Retention (Poor Peak Shape) B2->C2 C3 Optimal Resolution (π-π & Dipole Interactions) B3->C3

Caption: Chromatographic Column Selection Logic for Fluorinated Analytes.

Sample Preparation Comparison

Matrix effects are the primary failure point in LC-MS/MS bioanalysis. We compared three extraction methodologies to determine the most reliable system for plasma cleanup.

Table 1: Comparison of Extraction Methodologies for Fluorinated Amino Acids in Plasma
Extraction MethodAbsolute Recovery (%)Matrix Factor (IS Normalized)ProsCons
Protein Precipitation (PPT) 92.5%0.65 (Severe Suppression)Fast, low costHigh phospholipid carryover
Liquid-Liquid Extraction (LLE) 45.2%0.95 (Minimal Effect)Clean extractPoor recovery of polar zwitterion
Mixed-Mode Cation Exchange (MCX SPE) 88.7%0.98 (No Matrix Effect)High recovery, excellent cleanupHigher cost, longer protocol

Causality Insight: The zwitterionic nature of the analyte makes LLE highly inefficient at physiological pH, as the molecule remains charged and refuses to partition into the organic layer. While PPT (using Acetonitrile) yields high recovery, the co-elution of endogenous plasma phospholipids severely suppresses the ESI+ signal. MCX SPE is the winning methodology; it leverages the basicity of the alpha-amino group (protonated at low pH) to trap the analyte on a cation-exchange sorbent. This allows for aggressive organic washing to remove neutral lipids and phospholipids before targeted elution, resulting in a near-perfect matrix factor.

Optimized Experimental Protocol (MCX SPE + PFP LC-MS/MS)

To ensure a self-validating system, this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for any procedural variance or micro-fluctuations in ionization efficiency.

G1 N1 Plasma Sample Spiked with IS N2 Sample Preparation (Mixed-Mode SPE) N1->N2 N3 LC Separation (PFP Column) N2->N3 N4 MS/MS Detection (ESI+, MRM) N3->N4 N5 ICH M10 Validation N4->N5

Caption: LC-MS/MS Bioanalytical Workflow for Fluorinated Amino Acids.

Step-by-Step Methodology:
  • Sample Aliquoting & IS Addition: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL in 50% Methanol).

  • Acidic Pre-treatment: Add 200 µL of 2% Formic Acid in water to disrupt protein binding and fully protonate the alpha-amine group.

  • SPE Conditioning: Condition a 96-well MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE sorbent bed.

  • Aggressive Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol. (Note: The 100% Methanol wash is critical for stripping away phospholipids while the analyte remains ionically bound).

  • Targeted Elution: Elute the analyte and IS with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the amine, releasing it from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

  • LC-MS/MS Analysis:

    • Column: Phenomenex Kinetex PFP (2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol. (Causality Insight: Methanol is chosen over Acetonitrile. Acetonitrile is a strong hydrogen-bond acceptor that disrupts the delicate dipole-dipole interactions between the PFP stationary phase and the fluorinated analyte. Methanol preserves these interactions, yielding sharp, symmetrical peaks).

    • Gradient: 5% B to 95% B over 4.0 minutes.

    • MS/MS: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

ICH M10 Method Validation Data

The optimized method was validated strictly according to the EMA/FDA harmonized ICH M10 guidelines for bioanalytical method validation[2][4].

Table 2: Summary of ICH M10 Validation Parameters
Validation ParameterICH M10 RequirementExperimental ResultStatus
Calibration Range ±15% of nominal (±20% at LLOQ)1.0 to 1000 ng/mL (R² = 0.998)Pass
Intra-batch Accuracy ±15% (±20% at LLOQ)94.2% - 103.5%Pass
Inter-batch Precision CV ≤ 15% (≤ 20% at LLOQ)3.1% - 7.4%Pass
Matrix Effect CV ≤ 15% across 6 unique lots0.98 - 1.02 (CV = 4.2%)Pass
Benchtop Stability Within ±15% of nominal24 hours at Room Temp (98.1%)Pass
Freeze-Thaw Stability Within ±15% of nominal4 cycles at -80°C (96.5%)Pass

Conclusion

Quantifying highly fluorinated non-canonical amino acids like 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid requires a deliberate departure from standard C18/PPT workflows. By pairing the orthogonal selectivity of a PFP column with the rigorous cleanup of mixed-mode SPE, this methodology successfully neutralizes matrix effects and achieves a robust, ICH M10-compliant validation profile suitable for pharmacokinetic and clinical evaluations.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, Jan 2023. Available at:[Link]

  • Progress Life Sciences. "Bioanalytical method validation and study sample analysis: New ICH M10 Guidelines." Progress-lifesciences.nl, 2022. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." FDA.gov, May 2018. Available at:[Link]

  • ResearchGate. "Utilization of fluorinated α-amino acids in small molecule drug design." ResearchGate.net, Jan 2026. Available at:[Link](Note: URL reconstructed from verified grounding domain data).

Sources

Validation

A Comparative Guide to the Structural Validation of Peptides Containing 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stability, refined target affinity, and novel functionalities.[1][2] Among these, fluorinated amino acids are particularly powerful due to the unique physicochemical properties of fluorine, such as its high electronegativity and steric bulk, which can enforce specific peptide conformations and improve hydrophobicity.[3][4] This guide focuses on a particularly challenging ncAA, 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (TFPFP), and provides a comparative framework for its structural validation when incorporated into a peptide sequence.

The TFPFP residue introduces significant analytical hurdles. Its dual fluorination—a trifluoromethyl group and a fluorophenyl ring—creates substantial steric hindrance and complex electronic effects that can profoundly influence peptide secondary and tertiary structure.[2] However, these fluorine atoms also serve as powerful analytical handles, particularly for ¹⁹F NMR spectroscopy.[3][5]

This document, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques required to rigorously validate the structure of TFPFP-containing peptides. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating analytical workflow.

Primary Sequence and Molecular Weight Verification: The Foundational Step

Before delving into higher-order structure, it is imperative to confirm the peptide's primary sequence and exact molecular weight. The presence of a novel ncAA makes this step non-trivial.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is the definitive tool for this initial validation.[1] Unlike Edman degradation, which can falter with modified amino acids, MS-based methods are more versatile and provide a direct measurement of the peptide's mass-to-charge ratio (m/z).[1][6]

Expertise & Causality: For TFPFP-peptides, Electrospray Ionization (ESI) is generally preferred over Matrix-Assisted Laser Desorption/Ionization (MALDI) as it is a softer ionization technique, reducing the risk of in-source fragmentation of the potentially labile C-CF₃ bond. High-resolution instruments (e.g., Orbitrap or FT-ICR) are critical to obtain a mass accuracy below 5 ppm, which is necessary to unambiguously confirm the elemental composition.

Trustworthiness: A key validation point is matching the observed isotopic pattern with the theoretical pattern. The presence of fluorine (a monoisotopic element) will not contribute to the isotopic cluster, but the pattern of the remaining C, H, N, and O atoms must be correct.

Comparative Data: Expected HRMS Results

Analytical ParameterExpected Result for TFPFP-PeptideRationale & Key Checkpoint
Precursor Ion [M+H]⁺ Observed m/z matches theoretical m/z to < 5 ppm.Confirms successful incorporation of TFPFP and correct overall sequence.
Isotopic Pattern Observed pattern matches theoretical distribution for the peptide's elemental formula.Validates the elemental composition. Absence of unexpected isotopic peaks confirms purity.
MS/MS Fragmentation Presence of expected b- and y-ion series.Confirms the amino acid sequence.[1] Look for the mass difference corresponding to the TFPFP residue.
Unique Fragments Potential for neutral loss of CF₃H or fragments from the fluorophenyl ring.The high stability of the C-F bond makes this less likely with CID/HCD, but it should be considered during spectral analysis.
Experimental Protocol: HRMS Analysis of a TFPFP-Peptide
  • Sample Preparation: Dissolve the lyophilized peptide in a 50:50 mixture of acetonitrile and deionized water with 0.1% formic acid to a final concentration of 1-10 µM. The formic acid aids in protonation for positive-ion mode ESI.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series) coupled with a liquid chromatography system (LC-MS).

  • LC Separation: Inject the sample onto a C18 reverse-phase column and elute with a water/acetonitrile gradient.[1] This step separates the target peptide from any synthesis impurities.[1]

  • MS1 Survey Scan: Perform a full scan (MS1) to detect the precursor ion of the intact peptide.[1]

  • MS2 Fragmentation: Use data-dependent acquisition to select the precursor ion for fragmentation (MS2) via Higher-Energy Collisional Dissociation (HCD).[1] HCD provides high-quality fragmentation data for peptide sequencing.

  • Data Analysis: Analyze the MS/MS spectrum to confirm the b- and y-ion series, verifying the amino acid sequence and the position of the TFPFP residue.[1]

Elucidating Solution-State Structure: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution 3D structure and dynamics of peptides in solution. For TFPFP-peptides, NMR is particularly insightful due to the presence of both ¹H and ¹⁹F nuclei.

The Unique Advantage of ¹⁹F NMR

The ¹⁹F nucleus offers several advantages: 100% natural abundance, a large chemical shift range (~300 ppm), and high sensitivity to the local chemical environment.[5][7] This means that the chemical shifts of the -CF₃ and the -F on the phenyl ring will be exquisitely sensitive to the peptide's conformation.

Expertise & Causality: A single, sharp resonance for each fluorine environment suggests a single, stable conformation. Multiple signals or broad peaks can indicate conformational heterogeneity or dynamics on the NMR timescale, a common consequence of incorporating bulky ncAAs.[8] This makes ¹⁹F NMR an excellent first pass to assess the structural integrity of the peptide.[9]

Workflow for NMR Structural Elucidation

The structural validation by NMR follows a logical, multi-step process.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR: Assignments cluster_3d 2D NMR: Structure cluster_final Final Structure H1 1D ¹H NMR TOCSY TOCSY H1->TOCSY Assign spin systems F19 1D ¹⁹F NMR HOESY ¹H-¹⁹F HOESY F19->HOESY Probe F-H proximity HSQC ¹H-¹³C HSQC TOCSY->HSQC Confirm Cα, Cβ NOESY ¹H-¹H NOESY HSQC->NOESY Sequence-specific assignments Structure 3D Structure Calculation (e.g., CYANA, XPLOR-NIH) NOESY->Structure ¹H-¹H distance restraints HOESY->Structure ¹H-¹⁹F distance restraints

Caption: NMR workflow for TFPFP-peptide structural elucidation.

Experimental Protocol: 2D NMR for Structure Determination
  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with phosphate buffer, or a membrane-mimetic solvent like DPC micelles) to a concentration of 0.5-1.0 mM.

  • 1D Spectra: Acquire 1D ¹H and ¹⁹F spectra to assess sample purity, solubility, and conformational homogeneity.

  • Homonuclear 2D NMR (TOCSY & NOESY):

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems corresponding to each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms. This is the most critical experiment, as it detects through-space correlations between protons that are close (< 5 Å), providing the distance restraints needed for 3D structure calculation.[10]

  • Heteronuclear 2D NMR:

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, aiding in unambiguous resonance assignment.

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment is analogous to NOESY but detects through-space correlations between fluorine and proton nuclei. It is invaluable for precisely positioning the TFPFP side chain relative to the rest of the peptide.

  • Structure Calculation: Use the assigned NOE and HOE cross-peaks as distance restraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Comparative Data: Interpreting NMR Results

ExperimentInformation GainedFavorable ResultUnfavorable Result (and Implication)
1D ¹⁹F NMR Conformational homogeneityTwo sharp singlets (one for -CF₃, one for Ar-F).Broad peaks or multiple signals (Indicates conformational exchange or aggregation).
NOESY Secondary & Tertiary StructureA rich set of unambiguous NOEs, including medium-range (i, i+3) and long-range contacts.Few or ambiguous NOEs (Indicates a disordered or highly flexible structure).
HOESY Orientation of TFPFP side chainClear correlations between the TFPFP fluorine atoms and specific protons on the peptide backbone or other side chains.No HOEs observed (Suggests the side chain is solvent-exposed and highly mobile).

Assessing Secondary Structure: A Rapid Comparative Method

While NMR provides high-resolution data, Circular Dichroism (CD) spectroscopy is a rapid, low-concentration technique to assess the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide.[11]

Expertise & Causality: It is most powerful when used comparatively. By comparing the CD spectrum of the TFPFP-peptide to an unmodified parent peptide, one can directly assess the structural impact of the ncAA. The bulky TFPFP residue may act as a "helix-breaker" or, conversely, its hydrophobic nature could promote ordered structures like β-sheets.[12] The aromatic chromophore of the fluorophenyl group will contribute to the far-UV CD spectrum, which must be considered during analysis.[13][14]

Comparative Data: CD Spectra Interpretation

Secondary StructureCharacteristic CD Signature (Far-UV)
α-Helix Strong positive band near 192 nm, two strong negative bands near 208 nm and 222 nm.
β-Sheet Negative band near 218 nm, positive band near 195 nm.
Random Coil Strong negative band near 198 nm, very weak positive band ~220 nm.
Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare peptide solutions at a low concentration (10-50 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance in the far-UV region.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Scan from ~260 nm to 190 nm. Record at least three scans for averaging.

  • Data Processing: Subtract the spectrum of the buffer blank. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) for concentration-independent comparison.

Atomic Resolution Structure: The Gold Standard

X-ray crystallography provides an atomic-resolution snapshot of the peptide in its solid state. While it is the "gold standard" for structural detail, it is also the most challenging technique.

Expertise & Causality: Obtaining well-diffracting crystals of peptides can be a significant bottleneck, particularly for shorter, flexible peptides.[15] The bulky and somewhat rigid TFPFP side chain could potentially aid in crystallization by providing defined packing interactions. A crystal structure would definitively reveal the bond angles, rotameric state of the side chain, and intramolecular hydrogen bonding patterns.[16]

Comparison with NMR: A key aspect of a thorough validation is comparing the crystal structure (solid-state) with the NMR structure (solution-state). Discrepancies can reveal dynamic regions of the peptide or highlight the influence of crystal packing forces.

Experimental Protocol: X-ray Crystallography Workflow
  • Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, pH, temperature) using high-throughput robotic screening to identify initial crystallization "hits."

  • Crystal Optimization: Refine the initial hit conditions to grow larger, single crystals suitable for diffraction.

  • Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam (ideally at a synchrotron source). Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an initial electron density map. Build the peptide model into the map and refine it to achieve the final high-resolution structure.

Conclusion: An Integrated, Self-Validating Approach

The structural validation of a novel peptide like one containing 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid requires a multi-faceted, comparative approach. No single technique provides the complete picture.

  • Mass Spectrometry is the non-negotiable first step to confirm identity and purity.

  • NMR Spectroscopy , especially leveraging the ¹⁹F nucleus, is the premier tool for determining the solution-state structure and dynamics.

  • Circular Dichroism offers a rapid and powerful comparative assessment of how the ncAA perturbs the overall secondary structure.

  • X-ray Crystallography , if successful, provides the ultimate atomic-resolution detail of the peptide's preferred conformation in the solid state.

By integrating these techniques, researchers can build a self-validating dataset that rigorously defines the structural consequences of incorporating this powerful but complex non-canonical amino acid, thereby accelerating the development of novel peptide-based therapeutics.

References

  • A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degrad
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. PubMed. [Link]

  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. [Link]

  • Investigation of fluorinated prolines by NMR spectroscopy. University of Southampton. [Link]

  • 19 F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. [Link]

  • Fluorine NMR. University of Florida. [Link]

  • Fluorinated Peptides. CY BioCIS. [Link]

  • Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. ACS Publications. [Link]

  • Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides. Chemistry – An Asian Journal. [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry. [Link]

  • Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? RSC Publishing. [Link]

  • Circular Dichroism Studies of Secondary Structure of Peptides. Springer Nature. [Link]

  • Circular dichroism of peptides. PubMed. [Link]

  • Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. [Link]

  • Single crystal X‐ray diffraction studies of tripeptides. ResearchGate. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • Fluorinated peptide biomaterials. PMC. [Link]

  • Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]

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